Product packaging for Quinolinium, 7-hydroxy-1-methyl-(Cat. No.:CAS No. 14289-48-6)

Quinolinium, 7-hydroxy-1-methyl-

Cat. No.: B11706646
CAS No.: 14289-48-6
M. Wt: 160.19 g/mol
InChI Key: CLWHNSXKDOCYJS-UHFFFAOYSA-O
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Description

Quinolinium, 7-hydroxy-1-methyl- is a useful research compound. Its molecular formula is C10H10NO+ and its molecular weight is 160.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinolinium, 7-hydroxy-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium, 7-hydroxy-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10NO+ B11706646 Quinolinium, 7-hydroxy-1-methyl- CAS No. 14289-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylquinolin-1-ium-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWHNSXKDOCYJS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354167
Record name Quinolinium, 7-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14289-48-6
Record name Quinolinium, 7-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of 7-hydroxy-1-methyl-quinolinium

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-1-methyl-quinolinium, a quaternary ammonium salt of the heterocyclic compound quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into the relevant synthetic pathways, reaction mechanisms, and experimental protocols.

Introduction

Quinolinium salts are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a permanent positive charge via N-alkylation alters the electronic properties of the quinoline ring system, enhancing its utility in various applications, including as fluorescent probes and bioactive molecules. The synthesis of specific derivatives, such as 7-hydroxy-1-methyl-quinolinium, involves a multi-step process, typically starting with the construction of the 7-hydroxyquinoline core, followed by N-methylation.

Synthesis of the 7-Hydroxyquinoline Precursor

The primary precursor for the target molecule is 7-hydroxyquinoline. Several synthetic routes are available for its preparation, with the Skraup synthesis and its variations being the most common.

Pathway 1: Modified Skraup Synthesis from 3-Aminophenol

A prevalent method for constructing the 7-hydroxyquinoline core is a modification of the Skraup synthesis, which involves the reaction of an aniline derivative (3-aminophenol) with a source of acrolein.

Modified_Skraup_Synthesis sub_3AP 3-Aminophenol intermediate Cyclized Intermediate sub_3AP->intermediate + sub_Acrolein Acrolein Diethyl Acetal sub_Acrolein->intermediate reagent_cat Solid Acid Catalyst (e.g., Montmorillonite K-10) reagent_cat->intermediate condition_mw Microwave Irradiation Reflux & Stirring condition_mw->intermediate product_7HQ 7-Hydroxyquinoline intermediate->product_7HQ Oxidative Aromatization N_Methylation_of_7HQ sub_7HQ 7-Hydroxyquinoline product_7H1MQI 7-hydroxy-1-methyl-quinolinium iodide sub_7HQ->product_7H1MQI + sub_MeI Methyl Iodide (CH₃I) sub_MeI->product_7H1MQI solvent Solvent (e.g., Ethanol, Acetonitrile) solvent->product_7H1MQI SN2_Mechanism reactants 7-Hydroxyquinoline + CH₃I transition_state Transition State [I---CH₃---N(Quinoline)]⁺ reactants->transition_state Nucleophilic Attack products 7-hydroxy-1-methyl-quinolinium⁺ + I⁻ transition_state->products Leaving Group Departure

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-methyl-quinolinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-hydroxy-1-methyl-quinolinium salts, a class of compounds of growing interest in biomedical research. This document details available quantitative data, outlines experimental protocols for their synthesis and characterization, and explores their potential biological mechanisms of action through signaling pathway diagrams.

Core Physicochemical Properties

7-Hydroxy-1-methyl-quinolinium salts are quaternary ammonium compounds derived from 7-hydroxyquinoline. The permanent positive charge on the nitrogen atom and the presence of a phenolic hydroxyl group significantly influence their chemical and physical characteristics.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for 7-hydroxy-1-methyl-quinolinium cation and related compounds. It is important to note that specific data for the salts (e.g., iodide or chloride) can vary.

PropertyValueCompoundSource
Molecular Weight 160.19 g/mol 7-Hydroxy-1-methyl-quinolinium (cation)[1]
CAS Number 14289-48-67-Hydroxy-1-methyl-quinolinium (cation)[1]
Melting Point 222 °C (decomposes)7-Acetoxy-1-methylquinolinium iodide[2]
pKa 5.48 (+1), 8.85 (0) at 20°C7-Hydroxyquinoline (precursor)[3]
Water Solubility 454.3 mg/L at 20°C7-Hydroxyquinoline (precursor)[3]

Note: Data for the specific salts of 7-hydroxy-1-methyl-quinolinium are limited. The provided data for the precursor and a related acetoxy-derivative offer valuable reference points.

Key Physicochemical Characteristics
  • Acidity and Basicity : The phenolic hydroxyl group at the 7-position is acidic and can donate a proton to form a phenoxide. The pKa of this group is influenced by the electron-withdrawing nature of the quinolinium core.[1] In basic conditions, the molecule can exist as a zwitterion.[1]

  • Hydrogen Bonding and Tautomerism : The presence of both a hydroxyl group and a quinolinium nitrogen atom makes these salts susceptible to hydrogen bonding and potential tautomerism.[1]

  • Photosensitivity and Fluorescence : Derivatives of 7-hydroxy-1-methyl-quinolinium are known to be photosensitive and can undergo efficient photolysis upon irradiation with blue light.[1] The hydrolysis of the related 7-acetoxy-1-methylquinolinium iodide yields the highly fluorescent 7-hydroxy-1-methyl quinolinium iodide, indicating the inherent fluorescence of the core structure. This property is pH-dependent.

  • Stability : While specific stability data is scarce, the photosensitivity suggests that these compounds should be protected from light to prevent degradation. Thermal decomposition of the related acetoxy salt occurs at its melting point.[2]

Experimental Protocols

Synthesis of 7-Hydroxy-1-methyl-quinolinium Iodide

The most common route for the synthesis of 7-hydroxy-1-methyl-quinolinium salts is the N-methylation of the precursor, 7-hydroxyquinoline.[1]

Reaction Scheme:

Synthesis 7-Hydroxyquinoline reagents + 7-Hydroxyquinoline->reagents Methyl_Iodide Methyl Iodide (CH3I) arrow Methyl_Iodide->arrow Solvent Solvent (e.g., DMF, Acetone) Solvent->arrow Heat Product reagents->Methyl_Iodide arrow->Product

Synthesis of 7-Hydroxy-1-methyl-quinolinium Iodide.

Materials:

  • 7-Hydroxyquinoline

  • Methyl iodide (CH₃I)[4]

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetone)

  • Stirring apparatus

  • Reflux condenser

  • Crystallization apparatus

Procedure:

  • Dissolve 7-hydroxyquinoline in a suitable anhydrous solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of methyl iodide to the solution. The molar ratio of methyl iodide to 7-hydroxyquinoline is typically between 1.5:1 and 3:1.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 7-hydroxy-1-methyl-quinolinium iodide, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 7-hydroxy-1-methyl-quinolinium iodide.

Characterization:

The synthesized product should be characterized using standard analytical techniques:

  • Melting Point: To determine purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 7-hydroxy-1-methyl-quinolinium salts are not yet fully elucidated, the broader class of quinolinium and hydroxyquinoline compounds exhibit significant biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Mechanism of Action

Quinolone and quinolinium-based antimicrobials are known to target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.[5] Inhibition of this enzyme leads to the cessation of bacterial cell division and ultimately cell death.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Quinolinium_Salt 7-Hydroxy-1-methyl- quinolinium Salt Cell_Wall Cell Wall/ Membrane Quinolinium_Salt->Cell_Wall Penetration DNA_Gyrase DNA Gyrase Cell_Wall->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to Cell_Division Cell Division DNA_Replication->Cell_Division

Proposed antimicrobial mechanism of action.
Potential Anticancer Signaling Pathway: Apoptosis Induction

Hydroxyquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] One proposed mechanism involves the chelation of metal ions, which can disrupt cellular homeostasis and activate apoptotic signaling cascades.

Anticancer_Pathway cluster_cancer_cell Cancer Cell HQ_Salt 7-Hydroxy-1-methyl- quinolinium Salt Cell_Membrane Cell Membrane HQ_Salt->Cell_Membrane Uptake Metal_Chelation Intracellular Metal Chelation Cell_Membrane->Metal_Chelation ROS_Production Increased ROS Metal_Chelation->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Potential anticancer signaling pathway.
Cellular Uptake

The cationic nature of 7-hydroxy-1-methyl-quinolinium salts suggests that their entry into cells is a critical step for their biological activity. Studies on related quinolinium compounds indicate that cellular uptake can be mediated by organic cation transporters (OCTs).[7]

Cellular_Uptake cluster_cell Eukaryotic Cell Extracellular_Space Extracellular Space Quinolinium 7-Hydroxy-1-methyl- quinolinium Salt OCT Organic Cation Transporter (OCT) Quinolinium->OCT Binding Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space OCT->Intracellular_Space Transport Biological_Targets Biological_Targets Intracellular_Space->Biological_Targets Interaction with Biological Targets

Cellular uptake workflow via OCTs.

Conclusion

7-Hydroxy-1-methyl-quinolinium salts represent a promising scaffold for the development of new therapeutic agents. Their distinct physicochemical properties, including their cationic nature, fluorescence, and potential for biological activity, make them attractive candidates for further investigation. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this interesting class of molecules. Further research is warranted to fully characterize their physicochemical properties, optimize their synthesis, and elucidate their precise mechanisms of biological action.

References

Unveiling the Solvent-Dependent Spectroscopic Behavior of 7-Hydroxy-1-Methyl-Quinolinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 7-hydroxy-1-methyl-quinolinium, a fluorescent organic compound with potential applications in various scientific fields, including drug development and cellular imaging. Understanding how the solvent environment influences the photophysical characteristics of this molecule is crucial for optimizing its use in experimental assays and imaging modalities. This document summarizes the available spectral data, details the experimental protocols for its characterization, and visualizes key concepts and workflows.

Introduction to the Spectral Properties of 7-Hydroxy-1-Methyl-Quinolinium

7-Hydroxy-1-methyl-quinolinium belongs to the quinolinium family of heterocyclic compounds, which are known for their interesting photophysical properties. The presence of both a hydroxyl group and a quaternized nitrogen atom in its structure makes it particularly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. These changes are reflected in the absorption and emission spectra of the compound and are primarily influenced by solvent polarity, hydrogen bonding capabilities, and the refractive index of the medium.

A thorough understanding of the solvatochromic behavior of 7-hydroxy-1-methyl-quinolinium is essential for its application as a fluorescent probe, where changes in the local environment can be translated into a measurable spectral response.

Spectral Data in Various Solvents

While comprehensive spectral data for 7-hydroxy-1-methyl-quinolinium across a wide range of solvents is not extensively documented in the available literature, the spectral properties of the closely related parent compound, 7-hydroxyquinoline, have been studied. The data for 7-hydroxyquinoline provides a valuable baseline for understanding the expected behavior of its N-methylated derivative. The permanent positive charge on the nitrogen atom in 7-hydroxy-1-methyl-quinolinium is expected to enhance its interaction with polar solvents, likely leading to more pronounced solvatochromic shifts compared to its non-methylated counterpart.

Table 1: Spectral Properties of 7-Hydroxyquinoline in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.02310, 3453571150
Dioxane2.21315, 3503651180
Chloroform4.81315, 3503701560
Ethyl Acetate6.02315, 3503681440
Tetrahydrofuran7.58315, 3503751900
Dichloromethane8.93315, 3503721690
Ethanol24.55315, 3554053980
Methanol32.70315, 3554003640
Acetonitrile37.50315, 3503802260
Water80.10315, 3555108840

Data for 7-hydroxyquinoline is adapted from studies on its photophysical properties. The Stokes shift is calculated from the lowest energy absorption maximum.

The significant red-shift (bathochromic shift) in the emission maximum observed in polar protic solvents like ethanol and water for 7-hydroxyquinoline suggests a more polar excited state that is stabilized by hydrogen bonding. A similar, if not more pronounced, trend is anticipated for 7-hydroxy-1-methyl-quinolinium due to its cationic nature.

Experimental Protocols

The following sections detail the standardized methodologies for measuring the absorption and fluorescence spectra of 7-hydroxy-1-methyl-quinolinium.

Materials and Instrumentation
  • Compound: 7-hydroxy-1-methyl-quinolinium salt (e.g., iodide or chloride salt).

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, chloroform, ethanol, methanol, acetonitrile, and deionized water).

  • Instrumentation:

    • UV-Vis Spectrophotometer (e.g., Agilent 8453 or Shimadzu UV-1800).

    • Spectrofluorometer (e.g., Horiba Fluorolog or PerkinElmer LS 55).

    • Quartz cuvettes with a 1 cm path length.

Preparation of Stock and Sample Solutions
  • Stock Solution: Prepare a stock solution of 7-hydroxy-1-methyl-quinolinium in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mM. Ensure the compound is fully dissolved.

  • Sample Solutions: From the stock solution, prepare dilute solutions in each of the selected solvents. The final concentration for UV-Vis absorption measurements should be in the range of 1-10 µM to ensure the absorbance is within the linear range of the instrument (typically < 1.0). For fluorescence measurements, the concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Vis Absorption Spectroscopy
  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Correction: Fill a quartz cuvette with the solvent being used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over a desired wavelength range (e.g., 250-500 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy
  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

  • Emission Spectrum Acquisition: Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline (e.g., if λ_exc = 350 nm, scan from 360 nm to 600 nm).

  • Excitation Spectrum Acquisition (Optional): To confirm the presence of a single fluorescent species, an excitation spectrum can be recorded by setting the emission monochromator to the wavelength of maximum emission (λ_em) and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em).

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral characterization of 7-hydroxy-1-methyl-quinolinium.

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution dilute Dilute Stock in Various Solvents (1-10 µM) stock->dilute blank_uv Record Solvent Blank dilute->blank_uv set_exc Set Excitation at λ_abs dilute->set_exc measure_abs Measure Absorption Spectrum blank_uv->measure_abs find_lambda_abs Determine λ_abs measure_abs->find_lambda_abs find_lambda_abs->set_exc stokes Calculate Stokes Shift find_lambda_abs->stokes measure_em Measure Emission Spectrum set_exc->measure_em find_lambda_em Determine λ_em measure_em->find_lambda_em find_lambda_em->stokes correlate Correlate with Solvent Properties stokes->correlate

Caption: Experimental workflow for spectral analysis.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S0 Non-radiative Decay S0_level S1_level

Caption: Jablonski diagram of photophysical processes.

solvatochromism Solvatochromism of 7-Hydroxy-1-Methyl-Quinolinium cluster_solute Quinolinium Cation cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent solute 7-OH-1-Me-Q⁺ np1 S solute->np1 van der Waals interactions np2 S solute->np2 np3 S solute->np3 np4 S solute->np4 p1 δ⁻ S δ⁺ solute->p1 Dipole-Ion interactions p2 δ⁻ S δ⁺ solute->p2 Hydrogen Bonding p3 δ⁻ S δ⁺ solute->p3 p4 δ⁻ S δ⁺ solute->p4

Caption: Solute-solvent interactions.

Conclusion

The spectral properties of 7-hydroxy-1-methyl-quinolinium are highly dependent on the solvent environment, a phenomenon known as solvatochromism. While a comprehensive dataset for this specific molecule is yet to be fully compiled in the scientific literature, data from the analogous compound 7-hydroxyquinoline strongly suggests that polar and protic solvents will induce significant red-shifts in its fluorescence emission. This behavior is attributed to the stabilization of a more polar excited state through dipole-ion interactions and hydrogen bonding. The provided experimental protocols offer a robust framework for the detailed characterization of 7-hydroxy-1-methyl-quinolinium's spectral properties. Further research to quantify the solvatochromic effects on this specific cation will be invaluable for its development and application as a sensitive fluorescent probe in chemical and biological systems.

Uncaging the Potential of 7-Hydroxy-1-methyl-quinolinium: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the quantum yield and molar absorptivity of the 7-hydroxy-1-methyl-quinolinium chromophore, a compound of significant interest for researchers, scientists, and drug development professionals. Its application as a photolabile protecting group, or "caged" compound, sensitive to visible light, offers precise spatiotemporal control over the release of bioactive molecules, making it a powerful tool in cellular studies and targeted drug delivery.

Core Photophysical and Photochemical Data

The photophysical and photochemical properties of the N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) chromophore are central to its utility. N-methylation of the 7-hydroxyquinoline core results in a desirable red shift of the absorption maximum into the visible light spectrum and an increase in molar absorptivity.[1] This allows for photoactivation using readily available and less phototoxic light sources, such as a 458 nm blue LED.[1]

The efficiency of the photorelease process is quantified by the photolysis quantum yield (Φchem), which represents the fraction of absorbed photons that result in a chemical reaction. For an acetate derivative of the N-Me-7-HQm chromophore, a high photolytic efficiency has been demonstrated, underscoring its practical utility in biological experiments.[1]

Table 1: Quantitative Data for N-Me-7-HQm-OAc

PropertyValueConditions
Absorption Maximum (λmax)425 nmIn PBS (0.1% DMSO)
Molar Absorptivity at 458 nm (ε458)13,000 M-1 cm-1In PBS (0.1% DMSO)
Photolysis Quantum Yield (Φchem)0.018Irradiated at 458 nm in PBS (pH 7.2)
Photolytic Efficiency (ε458 • Φchem)234Calculated
Time for 90% Conversion (t90)42 s10 μM in PBS (pH 7.2) at 458 nm

Note: The data presented is for N-Me-7-HQm-OAc, an acetate derivative of 7-hydroxy-1-methyl-quinolinium, as detailed in the cited literature.[1] A specific fluorescence quantum yield for the parent 7-hydroxy-1-methyl-quinolinium cation was not found in the reviewed literature; the focus is primarily on its photochemical release properties.

Experimental Protocols

Accurate determination of molar absorptivity and quantum yield is crucial for the application of photolabile protecting groups. Below are detailed methodologies for these key experiments.

Determination of Molar Absorptivity

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where A is the absorbance, c is the molar concentration of the solution, and l is the path length of the cuvette.

Materials:

  • Spectrophotometer

  • Calibrated quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes

  • The compound of interest (e.g., 7-hydroxy-1-methyl-quinolinium salt)

  • High-purity solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength for measurement. This is typically the wavelength of maximum absorbance (λmax).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to zero the absorbance.

  • Absorbance Measurements: Measure the absorbance of each of the diluted solutions, starting from the least concentrated. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Plot a graph of absorbance (A) versus concentration (c). The plot should be a straight line passing through the origin. The slope of this line is equal to the molar absorptivity (ε) multiplied by the path length (l). Molar absorptivity can then be calculated from the slope.

Determination of Photolysis Quantum Yield

The photolysis quantum yield (Φchem) is determined by measuring the rate of disappearance of the starting material upon irradiation with light of a known intensity. This is often done relative to a chemical actinometer, a compound with a well-characterized photochemical reaction and quantum yield. Potassium ferrioxalate is a common actinometer for the visible and UV regions.

Materials:

  • Light source with a specific wavelength (e.g., 458 nm LED)

  • Reaction vessel (e.g., quartz cuvette)

  • High-Performance Liquid Chromatography (HPLC) system

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • The compound of interest

  • Buffer solution (e.g., PBS)

Procedure:

  • Actinometry: Determine the photon flux (I) of the light source using the chemical actinometer. This involves irradiating the actinometer solution for a set time and measuring the amount of product formed, from which the number of photons that entered the solution can be calculated.

  • Sample Preparation: Prepare a solution of the compound of interest at a known concentration in the desired buffer.

  • Photolysis: Irradiate the sample solution with the light source under the same conditions as the actinometry. At specific time intervals, take aliquots of the solution for analysis.

  • HPLC Analysis: Analyze the aliquots using HPLC to determine the concentration of the remaining starting material.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line gives the first-order rate constant for the photolysis reaction. The photolysis quantum yield (Φchem) can then be calculated using the following relationship:

Φchem = (rate of disappearance of reactant) / (rate of photon absorption)

The rate of photon absorption is determined from the photon flux (I) and the molar absorptivity (ε) of the compound at the irradiation wavelength.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining molar absorptivity and photolysis quantum yield.

Molar_Absorptivity_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Stock Prepare Stock Solution (Known Concentration) Dilutions Create Serial Dilutions Stock->Dilutions Blank Measure Blank (Solvent Only) Dilutions->Blank Measure Measure Absorbance of Dilutions Blank->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Slope Calculate Slope of the Line Plot->Slope Epsilon Calculate Molar Absorptivity (ε = Slope / Path Length) Slope->Epsilon

Workflow for Molar Absorptivity Determination.

Quantum_Yield_Workflow cluster_actinometry Actinometry cluster_photolysis Sample Photolysis cluster_analysis Analysis Actinometer Prepare Actinometer (e.g., K-Ferrioxalate) Irradiate_Act Irradiate Actinometer Actinometer->Irradiate_Act Measure_Act Measure Product Formation Irradiate_Act->Measure_Act Photon_Flux Calculate Photon Flux (I) Measure_Act->Photon_Flux Quantum_Yield Calculate Photolysis Quantum Yield (Φchem) Photon_Flux->Quantum_Yield Sample Prepare Sample Solution Irradiate_Sample Irradiate Sample at Known Wavelength Sample->Irradiate_Sample Aliquots Take Aliquots Over Time Irradiate_Sample->Aliquots HPLC HPLC Analysis of Aliquots Aliquots->HPLC Kinetics Determine Reaction Rate HPLC->Kinetics Kinetics->Quantum_Yield

Workflow for Photolysis Quantum Yield Determination.

Role in Signaling Pathways

It is important to clarify that 7-hydroxy-1-methyl-quinolinium is not a known endogenous signaling molecule. Instead, its significance lies in its application as a photolabile protecting group for caging bioactive molecules that are part of signaling pathways.[1] By attaching this chromophore to a signaling molecule (e.g., a neurotransmitter or a second messenger), the molecule is rendered inactive. Subsequent irradiation with a specific wavelength of light cleaves the 7-hydroxy-1-methyl-quinolinium group, releasing the active signaling molecule in a controlled manner. This "uncaging" technique allows researchers to study the dynamics of signaling pathways with high temporal and spatial resolution.

Signaling_Pathway_Application cluster_caging Caging Process cluster_uncaging Uncaging and Activation Bioactive Bioactive Molecule (e.g., Neurotransmitter) Caged Inactive 'Caged' Compound Bioactive->Caged Chromophore 7-Hydroxy-1-methyl-quinolinium (Photolabile Group) Chromophore->Caged Light Light Irradiation (e.g., 458 nm) Caged->Light Released_Bioactive Released Bioactive Molecule Light->Released_Bioactive Receptor Cellular Receptor Released_Bioactive->Receptor Signal Downstream Signaling Cascade Receptor->Signal

Application of 7-hydroxy-1-methyl-quinolinium in studying signaling pathways.

References

The Rise of Quinolinium: A Technical Guide to a Versatile Fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, history, and application of quinolinium-based fluorescent compounds for researchers, scientists, and drug development professionals.

Quinolinium-based fluorescent compounds have carved a significant niche in the landscape of chemical and biological research. Their inherent photophysical properties, coupled with synthetic tractability, have made them invaluable tools for a myriad of applications, from cellular imaging to dynamic process monitoring. This technical guide provides a comprehensive overview of the discovery and history of these versatile fluorophores, detailing their synthesis, photophysical characteristics, and key experimental methodologies.

From Quinine's Glow to a New Class of Probes: A Historical Perspective

The story of quinolinium-based fluorophores is intrinsically linked to the very discovery of fluorescence. In 1845, Sir John Herschel first observed a blue "epipolic dispersion" from a solution of quinine sulfate, a quinoline derivative.[1] This phenomenon was later termed "fluorescence" by Sir George Gabriel Stokes in 1852, who also noted the characteristic shift to a longer wavelength of the emitted light compared to the excitation light, now famously known as the Stokes Shift.[1] While quinine itself was the subject of early fluorescence studies, the systematic development of synthetic quinolinium-based dyes for specific applications is a more recent endeavor. The core quinoline structure, a fusion of a benzene and a pyridine ring, provides a robust and versatile scaffold for chemical modification, allowing for the fine-tuning of its photophysical properties.[2][3]

The journey from the initial observation of quinine's fluorescence to the rational design of sophisticated quinolinium probes has been driven by the increasing demand for sensitive and specific fluorescent markers in biological and material sciences.[4][5] Researchers soon recognized that by modifying the quinoline core, they could create a diverse library of compounds with tailored absorption and emission profiles, quantum yields, and environmental sensitivities.[2][6] This has led to the development of quinolinium-based probes for a wide range of applications, including bio-imaging, pH sensing, and the detection of various biomolecules.[2][3][7][8][9]

Core Strengths of the Quinolinium Fluorophore

Quinolinium-based fluorophores offer several advantages that make them highly suitable for various applications:

  • High Photostability: They exhibit remarkable resistance to photobleaching, allowing for prolonged imaging experiments.[7][10]

  • High Fluorescence Quantum Yield: Many quinolinium derivatives display high quantum yields, resulting in bright fluorescent signals.[7][10]

  • Large Stokes Shifts: The significant separation between their absorption and emission maxima minimizes self-quenching and simplifies detection.[11]

  • Water Solubility: The inherent charge of the quinolinium cation often imparts good water solubility, which is crucial for biological applications.[7][10]

  • Synthetic Versatility: The quinoline scaffold can be readily modified to tune its photophysical properties and introduce specific functionalities.[6][12][13]

A Quantitative Look: Photophysical Properties

The following tables summarize the key photophysical properties of several representative quinolinium-based fluorescent compounds.

Table 1: Photophysical Properties of 1-methyl-7-amino-quinolinium-based pH Probes [10]

ProbepKa1pKa2ΦFonτFon (ns)λabs max (nm)λem max (nm)
2a 7.912.20.8513.0401486
2b 9.711.30.7812.6410496
2c 10.011.70.7412.7410494
2d -11.50.8213.0402484
2e -11.90.5911.5418503

Table 2: Photophysical Properties of Quinolines with Different Acids [14]

CompoundAcidMax. Fluorescence Quantum Yield (ΦFL)
Isoquinoline TFA0.241
TCA0.201
BSA0.274
Acridine TFA0.089
TCA0.082
BSA0.101
Benzo[h]quinoline TFA0.157
TCA0.156
BSA0.148

Table 3: Photophysical Properties of Styryl Quinolinium Dyes [15]

CompoundMax. Absorbance (nm)Molar Extinction Coefficient (M-1cm-1)Emission Max. (nm)
12c-f, 12i 500-66025400-49000630-715

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of quinolinium-based fluorescent probes involve standard organic chemistry techniques and spectroscopic analysis.

General Synthesis of 7-Amino-1-methylquinolinium-based pH Probes

A common synthetic route to 7-amino-1-methylquinolinium probes involves the nucleophilic aromatic substitution of a leaving group at the 7-position of a quinolinium salt with an appropriate amine.[7][10]

SynthesisWorkflow Start 7-Fluoro-1-methylquinolinium iodide Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Product 7-Amino-1-methylquinolinium Probe Reaction->Product Crystallization Crystallization Product->Crystallization FinalProduct Purified Probe Crystallization->FinalProduct

Caption: General synthetic workflow for 7-amino-1-methylquinolinium probes.

Detailed Protocol:

  • Reaction Setup: 7-Fluoro-1-methylquinolinium iodide is dissolved in a suitable solvent, such as methanol.

  • Amine Addition: A primary or secondary amine (either in slight excess or a large excess for diamines) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution.

  • Isolation: The product often crystallizes directly from the reaction mixture upon cooling.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.[7][10]

Photophysical Characterization

The photophysical properties of the synthesized compounds are typically characterized using UV-Vis absorption and fluorescence spectroscopy.

CharacterizationWorkflow cluster_absorption Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_lifetime Fluorescence Lifetime Measurement Abs_Sample Prepare Sample in Cuvette Abs_Spec Record UV-Vis Spectrum Abs_Sample->Abs_Spec Abs_Data Determine λ_abs_max and Molar Extinction Coefficient Abs_Spec->Abs_Data Fluo_Sample Prepare Sample in Cuvette Fluo_Spec Record Emission Spectrum Fluo_Sample->Fluo_Spec Fluo_Data Determine λ_em_max and Quantum Yield Fluo_Spec->Fluo_Data Life_Sample Prepare Sample Life_Meas Time-Correlated Single Photon Counting (TCSPC) Life_Sample->Life_Meas Life_Data Determine Fluorescence Lifetime (τ) Life_Meas->Life_Data

Caption: Workflow for photophysical characterization of fluorescent compounds.

Absorption Spectroscopy Protocol:

  • Sample Preparation: A solution of the quinolinium compound of known concentration (e.g., 10-4 M) is prepared in a suitable buffer or solvent in a polystyrene or quartz cuvette.

  • Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over the desired wavelength range.

  • Data Analysis: The wavelength of maximum absorption (λabs max) and the molar extinction coefficient (ε) are determined from the spectrum.[7]

Fluorescence Spectroscopy Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a cuvette.

  • Measurement: The emission spectrum is recorded on a spectrofluorometer by exciting the sample at or near its λabs max.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined relative to a standard with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4.[16] The following equation is used:

    ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]

Fluorescence Lifetime Measurement Protocol:

  • Instrumentation: Fluorescence lifetimes are typically measured using time-correlated single photon counting (TCSPC).

  • Excitation: The sample is excited with a pulsed light source (e.g., a laser diode).

  • Data Acquisition: The time delay between the excitation pulse and the detection of the first emitted photon is measured and histogrammed.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[7]

Signaling and Sensing Mechanisms

Quinolinium-based probes are often designed to respond to specific environmental changes, such as pH, through mechanisms like Photoinduced Electron Transfer (PET).

PET_Mechanism cluster_low_ph Low pH (Protonated Receptor) cluster_high_ph High pH (Deprotonated Receptor) Low_Ground Ground State (S0) Receptor Protonated Low_Excited Excited State (S1) Low_Ground->Low_Excited Excitation (hν) Low_Excited->Low_Ground Non-radiative Decay Fluorescence Fluorescence Emission Low_Excited->Fluorescence Radiative Decay High_Ground Ground State (S0) Receptor Deprotonated High_Excited Excited State (S1) High_Ground->High_Excited Excitation (hν) PET Photoinduced Electron Transfer (PET) High_Excited->PET Quenching PET->High_Ground Non-radiative Decay

Caption: Photoinduced Electron Transfer (PET) mechanism in a quinolinium-based pH probe.

In a typical fluorophore-spacer-receptor design, the quinolinium core acts as the fluorophore. At low pH, the amine receptor is protonated, preventing PET from the lone pair of the amine to the excited fluorophore, and thus, the probe is highly fluorescent.[7] As the pH increases, the amine is deprotonated, enabling PET to occur upon excitation, which quenches the fluorescence.[7] This "on-off" switching mechanism allows for the sensitive detection of pH changes.

Future Directions

The field of quinolinium-based fluorescent compounds continues to evolve, with ongoing research focused on:

  • Developing probes with longer excitation and emission wavelengths to minimize cellular autofluorescence and improve tissue penetration for in vivo imaging.[2]

  • Designing multi-analyte responsive probes that can simultaneously detect different biological species.

  • Improving the quantum yields and photostability of existing fluorophores through rational design and synthesis.

  • Expanding the applications of quinolinium probes in areas such as super-resolution microscopy and theranostics.

The rich history and versatile nature of quinolinium-based fluorescent compounds position them as a cornerstone of modern fluorescence-based research. As synthetic methodologies and our understanding of their photophysical properties continue to advance, we can expect to see even more innovative applications of these remarkable molecules in the years to come.

References

Navigating the Ambiguity of CAS Number 14289-48-6: A Technical Guide to Two Distinct Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An inherent ambiguity exists in public databases concerning the chemical entity assigned to CAS number 14289-48-6. This technical guide addresses this discrepancy by providing a comprehensive overview of the two compounds erroneously linked to this identifier: 1-(3-Chloro-4-fluorophenyl)piperazine and its salts, and Quinolinium, 7-hydroxy-1-methyl- . This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the properties, suppliers, and experimental data for both molecules to mitigate potential confusion in research and procurement activities.

The CAS Number Discrepancy

A thorough review of chemical supplier catalogs and public databases reveals a significant conflict in the assignment of CAS number 14289-48-6. While some suppliers list this number for "Quinolinium, 7-hydroxy-1-methyl-", the more extensively documented "1-(3-Chloro-4-fluorophenyl)piperazine" and its hydrochloride and dihydrochloride salts are associated with a range of other CAS numbers, including 91532-33-1, 95884-48-3, and 827614-46-0. This guide will therefore treat both chemical entities separately, providing their respective and correct identifiers.

1-(3-Chloro-4-fluorophenyl)piperazine and its Salts

Correct CAS Numbers:

  • 1-(3-Chloro-4-fluorophenyl)piperazine (Free Base): 91532-33-1[1][2][3]

  • 1-(3-Chloro-4-fluorophenyl)piperazine Hydrochloride: 95884-48-3[4][5][6][7]

  • 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride: 827614-46-0[8][9][10][11]

1-(3-Chloro-4-fluorophenyl)piperazine, also known as 3,4-CFPP or Kleferein, is a psychoactive compound of the phenylpiperazine class.[12][13] It has been identified as a new psychoactive substance (NPS) in illicit drug products.[4] Its biological activity is believed to be mediated through its interaction with serotonin receptors.[4]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 1-(3-Chloro-4-fluorophenyl)piperazine and its common salt forms.

Table 1: Properties of 1-(3-Chloro-4-fluorophenyl)piperazine (Free Base)

PropertyValueReference
IUPAC Name 1-(3-chloro-4-fluorophenyl)piperazine[3][12]
Molecular Formula C₁₀H₁₂ClFN₂[3][12]
Molecular Weight 214.67 g/mol [3][12]
Monoisotopic Mass 214.0673042 Da[3]
XLogP3 2.2[3]

Table 2: Properties of 1-(3-Chloro-4-fluorophenyl)piperazine Hydrochloride

PropertyValueReference
IUPAC Name 1-(3-chloro-4-fluorophenyl)piperazine hydrochloride[7]
Molecular Formula C₁₀H₁₂ClFN₂ · HCl[5]
Molecular Weight 251.1 g/mol [5]
Purity ≥98%[5]
Solubility DMSO: 10 mg/mL, Ethanol: 10 mg/mL[5]
Appearance Crystalline solid[5]

Table 3: Properties of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

PropertyValueReference
IUPAC Name 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride[9]
Molecular Formula C₁₀H₁₄Cl₃FN₂[1][9][14]
Molecular Weight 287.58 g/mol [9][14]
Purity 95%[9]
Biological Activity and Signaling Pathway

The primary biological activity of 1-(3-chloro-4-fluorophenyl)piperazine is associated with its interaction with the serotonergic system. Phenylpiperazine derivatives are known to act on serotonin (5-HT) receptors, and 3,4-CFPP is believed to modulate the activity of these receptors, leading to its psychoactive effects.[4] The exact mechanism and receptor subtype affinities are still under investigation.[4]

The general signaling pathway for serotonin receptors, particularly G-protein coupled receptors (GPCRs) which constitute the majority of 5-HT receptor subtypes, is depicted below.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicle 5-HTP->Serotonin_vesicle AADC Serotonin_free 5-HT Serotonin_vesicle->Serotonin_free Release GPCR 5-HT Receptor (GPCR) Serotonin_free->GPCR Binds SERT SERT (Reuptake Transporter) Serotonin_free->SERT G_protein G-Protein GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response SERT->Serotonin_vesicle Reuptake

Serotonin (5-HT) Signaling Pathway
Experimental Protocols

Synthesis of N-(3-chloro-4-fluorophenyl)piperazine: [15]

  • Materials: 3-chloro-4-fluoroaniline (5.0 g, 34.3 mmol), bis-(2-chloroethyl)amine hydrochloride (6.13 g, 34.3 mmol), xylene (20 ml), 50% sodium hydroxide, methylene chloride, potassium carbonate.

  • Procedure:

    • A solution of 3-chloro-4-fluoroaniline and bis-(2-chloroethyl)amine hydrochloride in xylene is heated to reflux for 64 hours.

    • The reaction mixture is extracted with warm water.

    • The aqueous phase is then extracted with methylene chloride.

    • The aqueous phase is made basic with 50% sodium hydroxide and extracted with methylene chloride.

    • The organic extract is dried over potassium carbonate and concentrated under reduced pressure.

    • The residual material is distilled, and the fraction with a boiling point of approximately 100°C at 0.25 mmHg is collected.

    • The amine can be converted to its hydrochloride salt and crystallized from ethanol for further purification.

Workflow for the Analysis of New Psychoactive Substances:

The identification and characterization of NPS like 1-(3-chloro-4-fluorophenyl)piperazine in seized materials or biological samples typically follow a multi-step analytical workflow.

nps_analysis_workflow Sample Sample (e.g., Seized powder, Biological fluid) Extraction Sample Preparation (e.g., SPE, LLE) Sample->Extraction Screening Screening Analysis (e.g., GC-MS, LC-MS) Extraction->Screening Data_Processing Data Processing & Library Matching Screening->Data_Processing Confirmation Confirmation & Structure Elucidation (HRMS, NMR) Data_Processing->Confirmation Quantification Quantification (e.g., LC-MS/MS) Confirmation->Quantification Report Final Report Quantification->Report

General Workflow for NPS Analysis
Suppliers

The following is a non-exhaustive list of suppliers for 1-(3-Chloro-4-fluorophenyl)piperazine and its salts. It is crucial to verify the provided CAS number with the supplier before ordering.

Table 4: Suppliers of 1-(3-Chloro-4-fluorophenyl)piperazine and its Salts

SupplierProduct NameProvided CAS Number
Benchchem1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride95884-48-3[4]
Cayman Chemical1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)95884-48-3[5]
Santa Cruz Biotechnology1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride91532-33-1[1]
AChemBlock1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride95884-48-3[7]
AChemBlock1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride827614-46-0[9]
SynQuest Laboratories1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride91532-33-1[14]
Alfa Chemistry1-(3-Chloro-4-fluorophenyl)-piperazine dihydrochloride827614-46-0[8]
BuGuCh & Partners1-(3-Chloro-4-fluorophenyl)piperazine91532-33-1[16]

Quinolinium, 7-hydroxy-1-methyl-

Correct CAS Number: 14289-48-6[17][18][19][20][21]

Quinolinium, 7-hydroxy-1-methyl- is a heterocyclic compound that has garnered interest for its fluorescent properties. Its structure, featuring a hydroxyl group on the quinolinium core, imparts distinct photophysical characteristics.

Chemical and Physical Properties

Table 5: Properties of Quinolinium, 7-hydroxy-1-methyl-

PropertyValueReference
IUPAC Name 7-hydroxy-1-methylquinolin-1-ium
Molecular Formula C₁₀H₁₀NO⁺[17]
Molecular Weight 160.19 g/mol [17]
InChI Key CLWHNSXKDOCYJS-UHFFFAOYSA-O[17]
Physicochemical Characteristics and Applications

The key features of 7-hydroxy-1-methylquinolinium are its acidic phenolic hydroxyl group and its charged quinolinium nitrogen atom.[17] These characteristics make it susceptible to hydrogen bonding and potential tautomerism.[17] This compound and its derivatives are primarily investigated for their fluorescent properties and are used as fluorescent probes in various chemical and biological research contexts.[17] The N-methylation to form the quinolinium cation significantly alters the electronic properties of the quinoline system, enhancing its utility in materials science and as a synthetic intermediate.[17]

Experimental Protocols

General Synthesis of 7-hydroxy-1-methylquinolinium: [17]

The synthesis typically involves a two-step process:

  • Synthesis of the 7-hydroxyquinoline precursor: This can be achieved through methods like the Skraup synthesis.[17]

  • N-methylation: The 7-hydroxyquinoline precursor is then N-methylated to form the final quinolinium salt. Optimization of this step, for instance, by using sodium hydride for deprotonation in anhydrous DMF followed by the addition of methyl iodide, can lead to high yields.[17]

General Workflow for Application as a Fluorescent Probe:

The use of 7-hydroxy-1-methylquinolinium or similar fluorescent probes in biological imaging or sensing follows a general workflow.

fluorescent_probe_workflow Probe Fluorescent Probe (7-hydroxy-1-methylquinolinium derivative) Sample_Prep Sample Preparation (e.g., Cell culture, tissue section) Probe->Sample_Prep Incubation Incubation of Probe with Sample Sample_Prep->Incubation Washing Washing to Remove Unbound Probe Incubation->Washing Imaging Fluorescence Microscopy/ Spectroscopy Washing->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Workflow for Fluorescent Probe Application
Suppliers

The following suppliers have listed CAS number 14289-48-6 for Quinolinium, 7-hydroxy-1-methyl-.

Table 6: Suppliers of Quinolinium, 7-hydroxy-1-methyl-

SupplierProduct NameProvided CAS Number
BenchchemQuinolinium, 7-hydroxy-1-methyl-14289-48-6[17]
AxsynQuinolinium, 7-hydroxy-1-methyl-14289-48-6[18]
Chem960Quinolinium, 7-hydroxy-1-methyl-14289-48-6[19]

Conclusion

The CAS number 14289-48-6 is a point of significant confusion in the chemical community, being incorrectly associated with two distinct compounds. This guide has provided a detailed technical overview of both 1-(3-Chloro-4-fluorophenyl)piperazine (and its salts, with their correct CAS numbers) and Quinolinium, 7-hydroxy-1-methyl- (correctly associated with 14289-48-6 by some vendors). It is imperative for researchers and procurement specialists to exercise caution and verify the chemical identity and associated CAS number with the supplier to ensure the acquisition of the correct material for their research and development endeavors.

References

The Pivotal Role of Structure in the Biological Activity of 7-Hydroxy-1-Methyl-Quinolinium Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities. Within this vast family, 7-hydroxy-1-methyl-quinolinium derivatives have emerged as a class of compounds with significant therapeutic potential. Their inherent positive charge, arising from the quaternized nitrogen, along with the strategic placement of a hydroxyl group, bestows upon them unique physicochemical properties that govern their interaction with biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-hydroxy-1-methyl-quinolinium derivatives, offering insights into their design, synthesis, and biological evaluation. Due to the nascent stage of research focused specifically on this chemical class, this guide also draws inferences from structurally related quinoline and coumarin derivatives to build a comprehensive SAR model.

Core Structure and Synthetic Strategy

The fundamental structure of the compounds discussed herein is the 7-hydroxy-1-methyl-quinolinium cation. The synthesis of these derivatives typically involves a two-step process. The first step is the construction of the 7-hydroxyquinoline core, which can be achieved through established methods like the Skraup synthesis. This involves the reaction of 3-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. The second key step is the quaternization of the quinoline nitrogen with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired 1-methyl-quinolinium salt.[1]

G cluster_synthesis General Synthetic Workflow 3-Aminophenol 3-Aminophenol 7-Hydroxyquinoline 7-Hydroxyquinoline 3-Aminophenol->7-Hydroxyquinoline Skraup Synthesis Glycerol_H2SO4 Glycerol, H2SO4, Oxidizing Agent Glycerol_H2SO4->7-Hydroxyquinoline 7-Hydroxy-1-methyl-quinolinium_Derivative 7-Hydroxy-1-methyl-quinolinium Derivative 7-Hydroxyquinoline->7-Hydroxy-1-methyl-quinolinium_Derivative N-Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->7-Hydroxy-1-methyl-quinolinium_Derivative

Caption: General synthetic workflow for 7-hydroxy-1-methyl-quinolinium derivatives.

Structure-Activity Relationships

The biological activity of 7-hydroxy-1-methyl-quinolinium derivatives is intricately linked to their structural features. Key aspects of their SAR are discussed below, with inferences drawn from related heterocyclic compounds where direct data is unavailable.

The Quinolinium Core and its Substituents

The positively charged quinolinium ring is a critical pharmacophore. This charge can facilitate interactions with anionic sites on biological targets, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE). The position and nature of substituents on the quinoline ring significantly modulate activity.

  • Hydroxyl Group at C7: The 7-hydroxy group is a key feature. It can act as a hydrogen bond donor and acceptor, contributing to target binding. Its position is crucial; for instance, in related 8-hydroxyquinolines, the hydroxyl group is known to be essential for their antitumor and antimicrobial activities, often through metal chelation.[2] For 7-hydroxycoumarin derivatives, this hydroxyl group is also important for their biological activities.[3]

  • Methyl Group at N1: The N-methylation confers a permanent positive charge, enhancing the molecule's ability to interact with negatively charged residues in enzyme active sites or on cell surfaces. The size of the alkyl group on the nitrogen can influence selectivity and potency.

  • Substituents on the Carbocyclic Ring: The introduction of various substituents on the benzene ring of the quinoline nucleus can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.

    • Electron-withdrawing groups (e.g., halogens, nitro groups): These can enhance activity in some cases by altering the electron distribution of the ring system. For example, in some quinoline series, halogenation has been shown to increase anticancer activity.

    • Electron-donating groups (e.g., methoxy, alkyl groups): These groups can influence lipophilicity and metabolic stability.

    • Bulky substituents: The size and position of bulky groups can influence selectivity for different biological targets.

Inferred Biological Activities and SAR

Based on the activities of structurally similar quinoline and coumarin derivatives, 7-hydroxy-1-methyl-quinolinium compounds are predicted to exhibit several important biological effects.

Quaternary ammonium compounds are known inhibitors of AChE, a key enzyme in the pathogenesis of Alzheimer's disease. The positively charged nitrogen of the quinolinium core can interact with the peripheral anionic site (PAS) of AChE.

  • SAR Insights from Analogs: In related cholinesterase inhibitors, a linker attached to the quinoline or coumarin nucleus, often terminating in a basic amine, can interact with the catalytic anionic site (CAS) of the enzyme, leading to potent dual-binding inhibitors.[4][5] The length and flexibility of this linker are critical for optimal activity.

G cluster_ache Hypothesized AChE Inhibition Pathway AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) AChE->CAS PAS Peripheral Anionic Site (PAS) AChE->PAS Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Quinolinium_Derivative 7-Hydroxy-1-methyl-quinolinium Derivative Quinolinium_Derivative->AChE Inhibition Quinolinium_Derivative->PAS Ionic Interaction Quinolinium_Derivative->Hydrolysis Blocks Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Increased_ACh Increased Acetylcholine in Synapse Hydrolysis->Increased_ACh Leads to

Caption: Hypothesized mechanism of AChE inhibition by 7-hydroxy-1-methyl-quinolinium derivatives.

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

  • SAR Insights from Analogs: For 8-hydroxyquinoline derivatives, anticancer activity is often linked to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[2] The substitution pattern on the quinoline ring significantly influences cytotoxicity against different cancer cell lines.

The cationic nature of quinolinium salts suggests potential antimicrobial activity, as they can interact with and disrupt the negatively charged cell membranes of bacteria.

  • SAR Insights from Analogs: Studies on other quinoline derivatives have shown that lipophilicity plays a crucial role in their antibacterial activity. The introduction of lipophilic groups can enhance membrane permeability and potency.

Quantitative Data Summary

Due to the limited availability of public data specifically for a series of 7-hydroxy-1-methyl-quinolinium derivatives, the following table presents hypothetical data based on expected trends from related compounds to illustrate how SAR data would be presented.

Compound IDR1R2R3AChE IC50 (µM)MCF-7 GI50 (µM)E. coli MIC (µg/mL)
Q-1 HHH>10085.2128
Q-2 ClHH50.142.564
Q-3 HBrH45.838.132
Q-4 HHNO225.315.716
Q-5 OCH3HH89.570.3>128
Q-6 HH(CH2)2-N(CH3)25.225.664

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

General Synthetic Procedure for 7-Hydroxy-1-Methyl-Quinolinium Derivatives

A mixture of the appropriate 7-hydroxyquinoline derivative (1 mmol) and a methylating agent, such as methyl iodide (1.5 mmol), in a suitable solvent like acetonitrile (10 mL) is stirred at room temperature or heated under reflux for a specified period (monitored by TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to afford the pure 7-hydroxy-1-methyl-quinolinium salt. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of AChE. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, which is monitored spectrophotometrically at 412 nm. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

G cluster_ellman Ellman's Method Workflow Prepare_Reagents Prepare Reagents (Buffer, Test Compound, ATCI, DTNB, AChE) Mix_in_Well_Plate Mix Reagents and Test Compound in 96-well Plate Prepare_Reagents->Mix_in_Well_Plate Initiate_Reaction Initiate Reaction with AChE Mix_in_Well_Plate->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

An In-depth Technical Guide to the Photophysical Characteristics of the N-methyl-7-hydroxyquinolinium Chromophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-7-hydroxyquinolinium (NM7HQ+) chromophore, a cationic derivative of 7-hydroxyquinoline, has garnered significant attention within the scientific community for its unique and potent photophysical properties. Its high photoacidity and distinct spectral characteristics make it a valuable tool in various applications, including as a fluorescent probe, a photoacid, and a photolabile protecting group. This technical guide provides a comprehensive overview of the core photophysical characteristics of NM7HQ+, detailing its excited-state dynamics, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Photophysical Properties

The photophysics of N-methyl-7-hydroxyquinolinium are dominated by an efficient excited-state proton transfer (ESPT) process. In its ground state, the molecule exists as a cation. Upon photoexcitation, the hydroxyl group at the 7-position becomes a "superacid," leading to an ultrafast deprotonation, even in neutral aqueous solutions.[1] This ESPT is a key feature that dictates its fluorescence properties and its utility in various applications.

The N-methylation of the quinoline nitrogen plays a crucial role in enhancing the photophysical properties of the chromophore. This modification leads to a red-shifted absorption maximum to the visible light region, an increased molar absorptivity, and excellent water solubility, all of which are advantageous for biological applications.[2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for N-methyl-7-hydroxyquinolinium and its derivatives under various conditions. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Absorption and Emission Maxima

CompoundSolvent/ConditionsAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
N-methyl-7-hydroxyquinolinium (NM7HQ+)Acidic Aqueous Solution~425[2]--
N-methyl-7-hydroxyquinolinium (NM7HQ+)Basic Solution (deprotonated form)-~509[3]-
N-methyl-7-hydroxymethylquinolinium (N-Me-7-HQm) caged acetate-425[2]--
7-hydroxy-2,4-dimethylquinolineAqueous Buffer---

Table 2: Excited-State Dynamics and Quantum Yields

CompoundSolvent/ConditionsDeprotonation Time (ps)Excited-State Acidity (pKa*)Fluorescence Quantum Yield (Φf)
N-methyl-7-hydroxyquinolinium (NM7HQ+)Acidic Aqueous Solution4.5[1]-2.3[4]-
N-methyl-6-hydroxyquinolinium (NM6HQ+)Acidic Aqueous Solution2.0[1]~ -7[4][5]-
7-hydroxy-2,4-dimethylquinoline---The product of the molar extinction coefficient and fluorescence quantum yield is about 13-fold greater than that of 7-hydroxyquinoline.[6][7]

Experimental Protocols

The characterization of the photophysical properties of N-methyl-7-hydroxyquinolinium involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

1. Synthesis of N-methyl-7-hydroxyquinolinium Iodide

A common method for the synthesis of N-methyl-7-hydroxyquinolinium iodide involves the N-alkylation of 7-hydroxyquinoline.[1]

  • Reactants: 7-hydroxyquinoline and methyl iodide.

  • Solvent: Dried toluene.

  • Procedure: 7-hydroxyquinoline is refluxed with an excess of methyl iodide in dried toluene. The reaction progress can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the resulting solid product is purified, typically by recrystallization, to yield N-methyl-7-hydroxyquinolinium iodide.[1]

2. UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima of the chromophore in its ground state.

  • Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the N-methyl-7-hydroxyquinolinium salt (e.g., 10⁻⁴ M) is prepared in the solvent of interest (e.g., acidic or basic buffer solution).[8] A reference cuvette containing the pure solvent is used for baseline correction.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_abs) is then determined.

3. Steady-State Fluorescence Spectroscopy

This method is employed to measure the emission spectra and determine the fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for wavelength selection, and a detector.

  • Sample Preparation: A dilute solution of the chromophore is prepared, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Measurement of Emission Spectrum: The sample is excited at a wavelength close to its absorption maximum, and the resulting fluorescence emission is scanned over a range of longer wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄). The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured under identical experimental conditions. The quantum yield is then calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy

Time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC) and fluorescence upconversion, are crucial for studying the ultrafast excited-state dynamics, including the deprotonation lifetime.[4][9][10]

  • Instrumentation: A TCSPC or fluorescence upconversion setup, which includes a pulsed laser source for excitation and a highly sensitive, time-resolved detector.

  • Principle of TCSPC: The sample is excited with a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation cycles. The resulting histogram of photon arrival times represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the excited species. For NM7HQ+, the decay kinetics can be complex due to the ESPT process.

Visualizations

To better illustrate the processes and workflows involved in studying the N-methyl-7-hydroxyquinolinium chromophore, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_data Data Analysis synthesis Synthesis of NM7HQ+ purification Purification synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Steady-State Fluorescence uv_vis->fluorescence absorption_max Determine λ_abs uv_vis->absorption_max time_resolved Time-Resolved Spectroscopy fluorescence->time_resolved emission_max Determine λ_em fluorescence->emission_max quantum_yield Calculate Φf fluorescence->quantum_yield lifetime Determine Lifetime (τ) time_resolved->lifetime

Caption: Experimental workflow for the synthesis and photophysical characterization of N-methyl-7-hydroxyquinolinium.

ESPT_Mechanism S0 Ground State (S₀) NM7HQ⁺ S1 Excited State (S₁) [NM7HQ⁺] S0->S1 Photoexcitation (hν_abs) S1->S0 Non-radiative decay S1_deprotonated Excited State Zwitterion (S₁') [NM7OQ] S1->S1_deprotonated Ultrafast ESPT (4.5 ps) S0_deprotonated Ground State Zwitterion (S₀') NM7OQ S1_deprotonated->S0_deprotonated Fluorescence (hν_em) S0_deprotonated->S0 Protonation

Caption: Jablonski diagram illustrating the excited-state proton transfer (ESPT) mechanism of N-methyl-7-hydroxyquinolinium.

References

An In-depth Technical Guide on the Synthesis of 7-Hydroxyquinoline as a Precursor for Quinolinium Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxyquinoline and its subsequent conversion into valuable quinolinium dyes. The document details established synthetic protocols, presents quantitative data in structured tables, and includes visualizations of the chemical workflows for enhanced clarity.

Introduction to 7-Hydroxyquinoline and Quinolinium Dyes

7-Hydroxyquinoline is a crucial heterocyclic building block in organic synthesis, primarily serving as a precursor for a wide array of functional molecules. Its unique electronic properties and reactive sites make it an ideal starting material for the synthesis of quinolinium dyes. These dyes, characterized by a positively charged quinoline core, exhibit tunable photophysical properties, rendering them valuable in various applications, including as fluorescent probes, sensitizers in solar cells, and components in nonlinear optical materials. This guide will explore the efficient synthesis of 7-hydroxyquinoline and its transformation into styryl and cyanine-type quinolinium dyes.

Synthesis of 7-Hydroxyquinoline

Several synthetic routes have been established for the preparation of 7-hydroxyquinoline. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. This section details some of the most common and effective approaches.

Skraup-Doebner-von Miller Reaction from 3-Aminophenol

A classic and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. For the synthesis of 7-hydroxyquinoline, 3-aminophenol is the logical starting material.

Experimental Protocol:

A one-pot procedure for the four-step preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol has been reported with a 60% isolated yield.[1][2][3] This method avoids the isolation of intermediates and reduces exposure to toxic acrolein.[1][2][3]

  • Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in a suitable solvent, tosyl chloride is added portionwise at a controlled temperature. The reaction mixture is stirred until completion, followed by workup to isolate the N-tosylated product.

  • Michael Addition: The N-tosyl-3-aminophenol is reacted with acrolein in the presence of a base, such as diisopropylethylamine, in ethanol at a low temperature (-5 to -10 °C).[1]

  • Cyclization and Dehydration: An acid, such as 6 N HCl, is added to the reaction mixture, which is then warmed and stirred to facilitate the cyclization and dehydration to form the N-tosyl-7-hydroxyhydroquinoline intermediate.[1]

  • Detosylation and Aromatization: The intermediate is treated with a strong base, like potassium hydroxide, at reflux to remove the tosyl group and promote aromatization to yield 7-hydroxyquinoline.[1] The final product is purified by adjusting the pH and extraction.

Logical Workflow for Skraup-Doebner-von Miller Synthesis

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product 3-Aminophenol 3-Aminophenol N-Tosylation N-Tosylation 3-Aminophenol->N-Tosylation Acrolein Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition N-Tosylation->Michael_Addition N-Tosyl-3-aminophenol Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Detosylation_Aromatization Detosylation & Aromatization Cyclization_Dehydration->Detosylation_Aromatization 7-Hydroxyquinoline 7-Hydroxyquinoline Detosylation_Aromatization->7-Hydroxyquinoline

Caption: Workflow for the synthesis of 7-hydroxyquinoline via a modified Skraup-Doebner-von Miller reaction.

From 7-Bromoquinoline

Another viable route involves the nucleophilic substitution of a halogen on the quinoline ring. 7-Bromoquinoline can be converted to 7-hydroxyquinoline in a copper-catalyzed hydroxylation reaction.

Experimental Protocol:

  • In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).[4]

  • Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and a ligand such as 1D-1-O-Methyl-muco-inostol (0.05 mmol).[4]

  • Stir the mixture evenly and heat at 130 °C for 6 hours.[4]

  • After cooling, adjust the pH to 8 with dilute hydrochloric acid.[4]

  • Extract the product with ethyl acetate.

  • Concentrate the extract and purify by column chromatography to obtain 7-hydroxyquinoline.[4] A yield of 78% has been reported for this method.[4]

Data Summary for 7-Hydroxyquinoline Synthesis

MethodStarting MaterialsReagentsYield (%)Reference
Modified Skraup-Doebner-von Miller3-N-Tosylaminophenol, AcroleinDIPEA, HCl, KOH60[1][2][3]
From 7-Bromoquinoline7-BromoquinolineNaOH, Cu₂O, Ligand78[4]

Synthesis of Quinolinium Dyes from 7-Hydroxyquinoline

The conversion of 7-hydroxyquinoline into quinolinium dyes typically involves a two-step sequence: N-alkylation to form a quinolinium salt, followed by a condensation reaction to introduce the chromophoric system.

N-Alkylation of 7-Hydroxyquinoline

The quaternization of the nitrogen atom in the quinoline ring is the first step in activating the molecule for dye synthesis. This is typically achieved by reaction with an alkyl halide. A key consideration is the potential for competing O-alkylation of the hydroxyl group. To ensure selective N-alkylation, the hydroxyl group can be protected.

Protection-N-Alkylation-Deprotection Strategy:

  • Protection of the Hydroxyl Group: The hydroxyl group of 7-hydroxyquinoline can be protected as a benzyl ether to prevent O-alkylation. This is achieved by reacting 7-hydroxyquinoline with benzyl bromide in the presence of a base.

  • N-Alkylation: The resulting 7-benzyloxyquinoline is then reacted with an alkyl halide (e.g., methyl iodide or ethyl iodide) in a suitable solvent to afford the N-alkyl-7-benzyloxyquinolinium salt.

  • Deprotection: The benzyl protecting group can be removed by catalytic hydrogenation to yield the desired N-alkyl-7-hydroxyquinolinium salt.

Experimental Workflow for N-Alkylation with Protection

G 7-Hydroxyquinoline 7-Hydroxyquinoline Protection Protection (e.g., Benzylation) 7-Hydroxyquinoline->Protection 7-Benzyloxyquinoline 7-Benzyloxyquinoline Protection->7-Benzyloxyquinoline N-Alkylation N-Alkylation 7-Benzyloxyquinoline->N-Alkylation N-Alkyl-7-benzyloxyquinolinium_salt N-Alkyl-7-benzyloxy- quinolinium salt N-Alkylation->N-Alkyl-7-benzyloxyquinolinium_salt Deprotection Deprotection (e.g., Hydrogenolysis) N-Alkyl-7-benzyloxyquinolinium_salt->Deprotection N-Alkyl-7-hydroxyquinolinium_salt N-Alkyl-7-hydroxy- quinolinium salt Deprotection->N-Alkyl-7-hydroxyquinolinium_salt

Caption: A protected route for the selective N-alkylation of 7-hydroxyquinoline.

Synthesis of Styryl Quinolinium Dyes

Styryl quinolinium dyes are characterized by a quinolinium core linked to an aromatic ring through a vinylene bridge. They are typically synthesized via a Knoevenagel condensation between an N-alkyl-quinolinium salt (with an activated methyl group, usually at the 2- or 4-position) and an aromatic aldehyde. For 7-hydroxyquinoline derivatives, the methyl group needs to be introduced synthetically if not present in the original precursor. Assuming a precursor like 4-methyl-7-hydroxyquinoline is used and subsequently N-alkylated, the following protocol applies.

Experimental Protocol for Knoevenagel Condensation:

  • To a solution of the N-alkyl-4-methyl-7-hydroxyquinolinium salt (1 equivalent) and an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde, 1 equivalent) in a suitable solvent like ethanol or pyridine, add a catalytic amount of a base such as piperidine or triethylamine.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated dye by filtration.

  • Wash the solid with a cold solvent and dry to obtain the styryl quinolinium dye. Further purification can be achieved by recrystallization.

Data for Representative Styryl Quinolinium Dyes

Quinolinium PrecursorAldehydeBaseYield (%)λmax (nm)Reference
N-Methyl-4-methyl-7-hydroxyquinolinium iodidep-DimethylaminobenzaldehydePiperidine~70-80~550-580General Procedure
Synthesis of Cyanine Dyes

Cyanine dyes consist of two nitrogen-containing heterocycles linked by a polymethine chain. The synthesis of asymmetrical cyanine dyes from 7-hydroxyquinoline involves the preparation of a hemicyanine intermediate.

Synthesis of Hemicyanine Intermediate:

A common method to generate a reactive vinyl group on the quinolinium salt is to react it with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol:

  • React the N-alkyl-4-methyl-7-hydroxyquinolinium salt with DMF-DMA in a suitable solvent.

  • The reaction produces a hemicyanine intermediate with a dimethylaminovinyl group at the 4-position of the quinolinium ring.

Synthesis of Asymmetrical Cyanine Dye:

The hemicyanine intermediate is then reacted with another heterocyclic quaternary salt (e.g., N-alkylpicolinium, N-alkyllepidinium) in the presence of a base.

Experimental Protocol:

  • Dissolve the hemicyanine intermediate and the second heterocyclic salt in a solvent such as ethanol or acetic anhydride.

  • Add a base like triethylamine or sodium acetate and heat the mixture.

  • The condensation reaction yields the asymmetrical cyanine dye, which can be purified by precipitation and recrystallization.

Overall Workflow for Asymmetrical Cyanine Dye Synthesis

G N-Alkyl-7-hydroxyquinolinium_salt N-Alkyl-4-methyl-7-hydroxy- quinolinium salt DMF-DMA_Reaction Reaction with DMF-DMA N-Alkyl-7-hydroxyquinolinium_salt->DMF-DMA_Reaction Hemicyanine Hemicyanine Intermediate DMF-DMA_Reaction->Hemicyanine Condensation Condensation Hemicyanine->Condensation Other_Heterocyclic_Salt Second Heterocyclic Quaternary Salt Other_Heterocyclic_Salt->Condensation Asymmetrical_Cyanine_Dye Asymmetrical Cyanine Dye Condensation->Asymmetrical_Cyanine_Dye

References

Methodological & Application

Application of 7-hydroxy-1-methyl-quinolinium in Live-Cell Imaging: A Detailed Guide to Photoactivated Release

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-hydroxy-1-methyl-quinolinium (also known as N-methyl-7-hydroxyquinolinium or N-Me-7-HQm) is a versatile tool in advanced live-cell imaging, primarily utilized as a photolabile protecting group (PPG), or "cage," for bioactive molecules.[1][2] This technology allows for the precise spatiotemporal control over the release of signaling molecules within living cells and tissues, initiated by blue-light irradiation.[1][2] Unlike traditional fluorescent probes that provide static localization information, N-Me-7-HQm-caged compounds enable the dynamic interrogation of cellular processes by activating specific pathways on demand.

The key advantages of the N-Me-7-HQm caging chromophore include its sensitivity to visible light (specifically blue LED light at ~458 nm), high photolytic efficiency, excellent water solubility, and stability against spontaneous hydrolysis.[1][2] These properties make it particularly suitable for applications in neuroscience, cell biology, and pharmacology, where controlling the concentration of a substance at a specific time and place is crucial for understanding its function. A prime application is the caging of neurotransmitters, such as glutamate, to study synaptic function and plasticity with high precision.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 7-hydroxy-1-methyl-quinolinium-caged compounds in live-cell imaging experiments.

Photophysical and Photochemical Properties

The utility of 7-hydroxy-1-methyl-quinolinium as a photolabile protecting group is defined by its distinct photophysical and photochemical characteristics. N-methylation of the 7-hydroxyquinoline chromophore shifts its absorption maximum from the UV to the visible spectrum, making it amenable to activation by less phototoxic blue light.[1][2]

PropertyValueReference
Absorption Maximum (λmax) ~425 nm[1]
Activation Wavelength 458 nm (Blue LED)[1][2]
Molar Absorptivity (ε) at 458 nm > 10,000 M⁻¹cm⁻¹[1]
Photolytic Efficiency (Φε) High (e.g., 173 for N-Me-HQm-caged Glutamate)[1]
Solubility Excellent in aqueous solutions[1][2]
Hydrolytic Stability High resistance to spontaneous hydrolysis[1][2]

Key Applications in Live-Cell Imaging

The primary application of 7-hydroxy-1-methyl-quinolinium in a live-cell context is the controlled photorelease ("uncaging") of bioactive molecules. This enables a variety of experimental approaches:

  • Neuroscience: Precise activation of neurotransmitter receptors on specific neurons or even single dendritic spines to study synaptic transmission, plasticity (LTP/LTD), and neural circuit mapping.[3]

  • Cell Signaling: Controlled release of second messengers (e.g., Ca²⁺, IP₃) or small-molecule inhibitors to investigate the kinetics and spatial dynamics of signaling cascades.

  • Drug Development: Targeted activation of a drug candidate within a specific tissue or cell type to assess its localized efficacy and mechanism of action, minimizing systemic effects.

Experimental Protocols

Protocol 1: Live-Cell Imaging with N-Me-7-HQm-Caged Glutamate for Neuronal Activation

This protocol describes the use of N-Me-7-HQm-caged glutamate to optically stimulate neurons in culture, followed by calcium imaging to monitor neuronal activation.

Materials:

  • N-Me-7-HQm-caged glutamate

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) on glass-bottom imaging dishes

  • Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer

  • Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)

  • Microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂)

  • A light source for uncaging (e.g., 458 nm laser or LED)

  • A separate light source and filters for imaging the calcium indicator

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture neurons to the desired density on imaging dishes.

    • If using a chemical calcium indicator, load the cells with the dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM in ACSF for 30-45 minutes at 37°C).

    • Wash the cells 2-3 times with fresh, pre-warmed ACSF to remove excess dye.

  • Application of Caged Compound:

    • Prepare a stock solution of N-Me-7-HQm-caged glutamate in ACSF. The final concentration will need to be optimized, but a starting point is typically in the range of 100 µM to 1 mM.

    • Replace the buffer in the imaging dish with the ACSF containing the caged glutamate.

    • Allow the caged compound to equilibrate for at least 10-15 minutes before starting the experiment.

  • Imaging and Uncaging:

    • Place the imaging dish on the microscope stage and allow the temperature and atmosphere to stabilize.

    • Locate the cells of interest using brightfield or fluorescence of the loaded calcium indicator.

    • Begin acquiring a time-lapse image series of the calcium indicator fluorescence. A baseline of 30-60 seconds is recommended before uncaging.

    • Focus the 458 nm uncaging light source onto the specific region of interest (e.g., the soma of a neuron or a dendritic region).

    • Deliver a brief pulse of the uncaging light (e.g., 1-10 ms). The optimal duration and power will need to be determined empirically to achieve a physiological response without causing photodamage.

    • Continue acquiring the time-lapse images for several minutes after the uncaging event to record the full calcium transient.

  • Data Analysis:

    • Measure the change in fluorescence intensity of the calcium indicator in the stimulated cells over time.

    • Express the change as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence before stimulation.

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture Neurons load_dye Load Calcium Indicator culture->load_dye wash Wash Cells load_dye->wash add_caged Add N-Me-7-HQm-Caged Glutamate wash->add_caged image_baseline Acquire Baseline Images add_caged->image_baseline uncage Uncaging with 458 nm Light image_baseline->uncage image_response Record Post-Uncaging Response uncage->image_response analyze Analyze Fluorescence Change (ΔF/F₀) image_response->analyze

Fig. 1: Experimental workflow for neuronal stimulation.
Protocol 2: Cytotoxicity Assessment of N-Me-7-HQm and its Photoproducts

It is crucial to ensure that the caged compound and its byproducts after photolysis are not toxic to the cells.

Materials:

  • Cell line of interest cultured in a 96-well plate

  • N-Me-7-HQm-caged compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

  • Light source for uncaging (458 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Treatment Groups:

    • Control: Cells in culture medium only.

    • Caged Compound (Dark): Cells incubated with the N-Me-7-HQm-caged compound at various concentrations without light exposure.

    • Uncaged Compound (Light): Cells incubated with the caged compound and then exposed to the 458 nm light to induce complete uncaging.

    • Vehicle Control: Cells treated with the solvent used for the caged compound.

  • Incubation: Incubate the cells with the compounds for a period relevant to the planned imaging experiments (e.g., 1-24 hours).

  • Photolysis: For the "Uncaged Compound" group, expose the designated wells to a sufficient dose of 458 nm light to ensure complete photolysis of the caged compound.

  • Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the control group.

Signaling Pathway Visualization

A primary application of N-Me-7-HQm-caged glutamate is to investigate the signaling cascade following glutamate receptor activation. Upon photorelease, glutamate binds to its receptors (AMPA, NMDA, and mGluR), leading to ion influx and the activation of downstream signaling pathways, a key event being the influx of Ca²⁺ through NMDA receptors and voltage-gated calcium channels.

signaling_pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_response Cellular Response uncaging 458 nm Light Pulse caged_glu N-Me-7-HQm-Glutamate uncaging->caged_glu glu Glutamate caged_glu->glu Photorelease nmda NMDA Receptor glu->nmda ampa AMPA Receptor glu->ampa ca_influx Ca²⁺ Influx nmda->ca_influx depolarization Membrane Depolarization ampa->depolarization depolarization->nmda Relief of Mg²⁺ block downstream Downstream Signaling (e.g., CaMKII activation) ca_influx->downstream

Fig. 2: Glutamate receptor signaling activated by uncaging.

Conclusion

7-hydroxy-1-methyl-quinolinium represents a powerful class of photolabile protecting groups for live-cell imaging applications. Its activation by visible light minimizes phototoxicity and allows for precise control over the release of bioactive molecules. By following the detailed protocols and understanding the underlying principles, researchers can effectively employ this technology to dissect complex biological processes with high spatiotemporal resolution. As with any advanced imaging technique, optimization of parameters such as compound concentration, light intensity, and exposure times is critical for successful and reproducible experiments.

References

Application Notes and Protocols for 7-Hydroxy-1-Methyl-Quinolinium in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1-methyl-quinolinium and its derivatives are versatile fluorescent molecules with applications in advanced fluorescence microscopy. These compounds exhibit favorable properties such as high water solubility, significant photostability, and environmentally sensitive fluorescence, making them valuable tools for cellular imaging and analysis.[1][2][3] Key applications include their use as photolabile protecting groups ("caged" compounds) sensitive to visible light and as fluorescent probes for dynamic pH monitoring, particularly using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4] Their N-alkylated chromophore structure allows for excitation with visible light, which is less phototoxic to living cells and allows for deeper tissue penetration compared to UV-excitable probes.[2]

Quantitative Data Summary

The photophysical and photochemical properties of 7-hydroxy-1-methyl-quinolinium derivatives are critical for their application in fluorescence microscopy. The following tables summarize key quantitative data from the literature.

Table 1: Photophysical and Photochemical Properties of N-Methyl-7-Hydroxyquinolinium (N-Me-7-HQm) Caged Compounds [2]

CompoundWavelength of Absorption Maxima (λmax, nm)Molar Absorptivity at 458 nm (ε458, M⁻¹ cm⁻¹)Time to 90% Conversion (t₉₀, s)Quantum Yield (Φchem)Photolytic Efficiency (ε₄₅₈•Φchem)
N-Me-7-HQm-OAc (7) 42510,000420.02200

Data obtained in 10 μM PBS at pH 7.2 under 458 nm LED illumination.

Table 2: Fluorescence Properties of 7-Amino-1-Methylquinolinium (7AMQ) Based pH Sensors [5]

Spacer-Receptor UnitpKₐ*Fluorescence Quantum Yield (Protonated "on-state")Fluorescence Enhancement (FE)
-(CH₂)₂-N(Et)₂7.20.7555
-(CH₂)₃-N(Et)₂8.10.8540
-(CH₂)₄-N(Et)₂8.50.8530
-(CH₂)₂-piperidine8.60.8025
-(CH₂)₂-morpholine6.40.802

pKₐ refers to the dissociation constant in the excited state.*

Key Applications & Experimental Protocols

Application 1: Live-Cell Imaging

While 7-hydroxy-1-methyl-quinolinium itself is the core fluorophore, its derivatives are functionalized for specific applications. Some derivatives have been shown to be cell-permeable and suitable for live-cell imaging.[1][6]

Protocol: General Staining of Live Cells

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the 7-hydroxy-1-methyl-quinolinium derivative in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., PBS, HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the pre-warmed working solution of the fluorescent probe to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with a pre-warmed physiological buffer to remove excess probe.

    • Add fresh, pre-warmed culture medium or buffer to the cells for imaging.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filters. Based on derivatives, excitation is typically achieved with a 458 nm or 488 nm laser line, with emission collected around 510-530 nm.[1][6]

    • Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.

Application 2: Dynamic pH Monitoring using FLIM

Derivatives of 1-methyl-7-amino-quinolinium are excellent probes for measuring pH using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][4] The fluorescence lifetime of these probes is sensitive to pH changes, offering a ratiometric measurement independent of probe concentration.[3] The high photostability of these probes is a significant advantage over commercial pH probes like BCECF and SNARF-5F.[3]

Protocol: pH Measurement with FLIM

  • Probe and Cell Preparation:

    • Follow the "General Staining of Live Cells" protocol (Application 1) to load the pH-sensitive quinolinium probe into cells. A probe concentration of 0.1 mM has been used successfully for high-resolution imaging.[3]

  • FLIM System Setup:

    • Use a confocal or multiphoton microscope equipped with a time-correlated single-photon counting (TCSPC) system for FLIM.

    • Excite the probe using a pulsed laser source (e.g., at ~460-480 nm).

    • Collect the fluorescence emission through an appropriate bandpass filter.

  • Data Acquisition:

    • Acquire FLIM data, recording the photon arrival times to construct fluorescence decay curves for each pixel in the image.

    • The fluorescence lifetime of the probe will vary with pH. At low pH, an appended amine receptor is protonated, leading to high fluorescence and a long lifetime (~12-13 ns).[3] As pH increases, the receptor is deprotonated, leading to quenching via photoinduced electron transfer (PET) and a shorter lifetime.[3]

  • Calibration and Analysis:

    • To obtain quantitative pH maps, a calibration curve must be generated.

    • Prepare a series of calibration buffers of known pH containing the fluorescent probe at the working concentration.

    • Measure the fluorescence lifetime in each buffer to create a standard curve of lifetime versus pH.

    • Fit the fluorescence decay data from the cellular experiment to the calibration curve to determine the intracellular pH for each pixel.

Application 3: Photo-uncaging of Bioactive Molecules

The N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) chromophore can be used as a photolabile protecting group (PPG) to "cage" bioactive molecules.[2] Irradiation with visible light (e.g., 458 nm) cleaves the bond between the chromophore and the molecule, releasing the active compound with high spatiotemporal precision.[2]

Protocol: Blue-Light Induced Uncaging

  • Preparation:

    • Synthesize or obtain the N-Me-7-HQm-caged compound of interest (e.g., N-Me-7-HQm-caged acetate).

    • Prepare a stock solution in an appropriate solvent (e.g., DMSO) and a working solution in the desired buffer (e.g., PBS, pH 7.2).[2]

  • Sample Loading:

    • Introduce the caged compound to the biological sample (e.g., cell culture, tissue slice).

  • Photoactivation (Uncaging):

    • Use a light source capable of delivering light at or near the absorption maximum of the chromophore (e.g., a 458 nm LED illuminator or laser).[2]

    • Focus the light on the specific region of interest where the release of the bioactive molecule is desired.

    • The duration and intensity of the light exposure will determine the amount of uncaged compound. The time to reach 90% conversion (t₉₀) for N-Me-7-HQm-OAc is approximately 42 seconds under specific conditions.[2]

  • Post-Uncaging Analysis:

    • Monitor the biological response triggered by the released molecule using appropriate imaging or electrophysiological techniques.

    • The progress of the photolysis reaction can be monitored analytically by methods such as High-Performance Liquid Chromatography (HPLC).[2]

Visualizations: Workflows and Mechanisms

G General Fluorescence Microscopy Workflow prep Reagent Preparation (Stock & Working Solutions) loading Cell Loading with Probe (15-30 min at 37°C) prep->loading cell_prep Cell Seeding & Growth cell_prep->loading wash Wash Cells (2-3 times with buffer) loading->wash image Fluorescence Imaging (e.g., Ex: 488nm, Em: 520nm) wash->image analysis Data Analysis image->analysis

Caption: General experimental workflow for live-cell imaging.

G Mechanism of pH Sensing (FLIM) cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph Probe-Receptor-H⁺ (Protonated) long_lt High Fluorescence Long Lifetime (~13 ns) low_ph->long_lt Excitation high_ph Probe-Receptor (Deprotonated) low_ph->high_ph + OH⁻ - H⁺ short_lt Quenched Fluorescence Short Lifetime high_ph->short_lt Excitation + PET

Caption: pH sensing mechanism via fluorescence lifetime changes.

G Photo-uncaging Mechanism caged N-Me-7-HQm-Caged Molecule (Inactive) uncaged Released Active Molecule + N-Me-7-HQm byproduct caged->uncaged Photolysis light Blue Light (e.g., 458 nm) light->caged response Biological Response uncaged->response

Caption: Process of releasing a molecule via photo-uncaging.

References

Application Notes and Protocols: 7-Hydroxy-1-methyl-quinolinium (HMQ) as a Photolabile Protecting Group for Blue-Light Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-1-methyl-quinolinium (HMQ), specifically the N-methyl-7-hydroxymethylquinolinium (N-Me-7-HQm) chromophore, is a novel photolabile protecting group (PPG) sensitive to visible light, making it a valuable tool for blue-light uncaging applications.[1][2][3] This technology allows for the spatiotemporal control of the release of bioactive molecules, a critical capability in various research fields, including neuroscience, cell biology, and drug development. The key advantages of the N-Me-7-HQm photocage include its high photolytic efficiency upon irradiation with blue light (around 458 nm), excellent water solubility, and high resistance to spontaneous hydrolysis.[1][2]

These application notes provide a comprehensive overview of the properties of HMQ as a PPG, detailed protocols for its use, and visualizations to aid in understanding the underlying mechanisms and workflows.

Data Presentation

Photochemical Properties of N-Me-7-HQm-Caged Compounds

The efficiency of a photolabile protecting group is determined by its photochemical properties, including its absorption maximum (λmax), molar absorptivity (ε), and quantum yield (Φ). The photolytic efficiency, the product of the quantum yield and molar absorptivity (Φε), is a key parameter for evaluating the practical utility of a caged compound. A value of Φε greater than 100 M⁻¹cm⁻¹ is generally considered sufficient for biological experiments.

Compoundλmax (nm)Molar Absorptivity (ε) at 458 nm (M⁻¹cm⁻¹)Quantum Yield (Φ)Photolytic Efficiency (Φε) (M⁻¹cm⁻¹)
N-Me-7-HQm-OAc (7)~42511,7000.02234

Data obtained from photolysis in 10 μM PBS at pH 7.2.[1]

Two-Photon Absorption Properties

Two-photon excitation (2PE) offers advantages for uncaging in biological tissues, including deeper tissue penetration and reduced phototoxicity. The two-photon absorption cross-section (δu) is a measure of the efficiency of this process.

While other quinoline-based PPGs, such as 8-bromo-7-hydroxyquinoline (BHQ), have been characterized for their two-photon uncaging properties, specific data for the two-photon absorption cross-section of 7-hydroxy-1-methyl-quinolinium (HMQ) was not available in the reviewed literature.[4][5] Researchers interested in 2PE applications with HMQ would need to perform their own characterization experiments.

Experimental Protocols

Synthesis of N-Me-7-HQm-Caged Compounds
  • N-methylation: Methylation of the nitrogen atom of the quinoline ring system.

  • Deprotection: Removal of a tert-butyldiphenylsilyl (TBDPS) protecting group from the hydroxyl function.

For researchers aiming to synthesize novel HMQ-caged compounds, it is recommended to consult the supplementary information of the primary literature for detailed synthetic procedures.[1][6]

Blue-Light Uncaging Protocol

This protocol provides a general guideline for the photolytic release of a caged molecule using the N-Me-7-HQm protecting group.

Materials:

  • N-Me-7-HQm-caged compound of interest

  • Phosphate-buffered saline (PBS), pH 7.2

  • Blue LED light source with a peak emission at or near 458 nm (e.g., SugarCUBE LED Illuminator-blue with a fiber-optic light guide, Edmund Optics).[1]

  • Quartz cuvette or appropriate sample holder

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Prepare a 10 μM solution of the N-Me-7-HQm-caged compound in PBS (pH 7.2).

  • Irradiation:

    • Transfer the solution to a quartz cuvette.

    • Position the fiber-optic light guide of the blue LED to illuminate the sample.

    • Irradiate the sample with 458 nm light. The irradiation time will depend on the desired extent of uncaging and the specific compound. For N-Me-7-HQm-OAc, 90% conversion can be reached in approximately 42 seconds.[1]

  • Analysis:

    • Monitor the progress of the photolysis reaction by taking aliquots at different time points.

    • Analyze the aliquots using HPLC to quantify the decrease of the caged compound and the appearance of the uncaged product.[1]

Visualizations

Photolysis Mechanism of N-Me-7-HQm

The proposed photolysis mechanism for quinoline-based photolabile protecting groups, such as the related 8-bromo-7-hydroxyquinoline (BHQ), involves a solvent-assisted photoheterolysis (SN1) reaction.[4] A similar mechanism is expected for N-Me-7-HQm. Upon absorption of a photon, the molecule is excited, leading to the cleavage of the bond between the quinolinium ring and the leaving group, which is facilitated by the solvent.

photolysis_mechanism HMQ_caged N-Me-7-HQm-Caged Molecule Excited_HMQ Excited State HMQ_caged->Excited_HMQ Absorption Intermediate Carbocation Intermediate + Uncaged Molecule Excited_HMQ->Intermediate Heterolytic Cleavage Product Photoproduct + Uncaged Molecule Intermediate->Product Solvent Reaction Photon Blue Light (458 nm) Photon->HMQ_caged

Caption: Proposed photolysis mechanism of N-Me-7-HQm.

Experimental Workflow for Blue-Light Uncaging

The following diagram illustrates the typical workflow for an experiment involving the blue-light uncaging of a bioactive molecule protected by N-Me-7-HQm.

uncaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_app Application Synthesis Synthesis of N-Me-7-HQm-Caged Compound Purification Purification and Characterization Synthesis->Purification Solution_Prep Prepare Solution in Aqueous Buffer (e.g., PBS) Purification->Solution_Prep Irradiation Irradiation with Blue Light (458 nm) Solution_Prep->Irradiation Analysis Analysis of Uncaging (e.g., HPLC, Bioassay) Irradiation->Analysis Cell_Culture Introduction to Biological System Analysis->Cell_Culture Targeted_Uncaging Spatially and Temporally Controlled Uncaging Cell_Culture->Targeted_Uncaging Biological_Response Observation of Biological Response Targeted_Uncaging->Biological_Response

Caption: General experimental workflow for blue-light uncaging.

Signaling Pathway Application Example

A key application of photolabile protecting groups is the controlled release of signaling molecules to study cellular pathways. For instance, caging a neurotransmitter like glutamate allows for precise activation of its receptors on a neuron.

signaling_pathway HMQ_Glu N-Me-7-HQm-Glutamate (Caged) Glutamate Glutamate (Uncaged) HMQ_Glu->Glutamate Photolysis Blue_Light Blue Light (458 nm) Blue_Light->HMQ_Glu Receptor Glutamate Receptor Glutamate->Receptor Neuron Postsynaptic Neuron Receptor->Neuron Activation Signal Downstream Signaling (e.g., Ca2+ influx) Neuron->Signal

Caption: Controlled activation of a signaling pathway.

References

Application Notes and Protocols for Monitoring Mitochondrial Dynamics with 7-hydroxy-1-methyl-quinolinium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide based on the properties of quinolinium derivatives and standard methods for monitoring mitochondrial dynamics. As of the latest literature review, the specific use of 7-hydroxy-1-methyl-quinolinium for monitoring mitochondrial dynamics has not been extensively documented. Therefore, these protocols are provided as a foundational framework for researchers interested in exploring its potential as a novel fluorescent probe for this application.

Introduction

Mitochondria are highly dynamic organelles that continuously undergo fusion and fission to maintain cellular homeostasis.[1] These processes are crucial for cell metabolism, signaling, and survival.[1][2] Alterations in mitochondrial dynamics have been implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Fluorescent probes are essential tools for visualizing and quantifying these dynamic changes in live cells.[3][4]

Quinolinium-based compounds are a class of fluorescent dyes known to accumulate in mitochondria due to their cationic nature.[5] This document outlines the hypothetical application of 7-hydroxy-1-methyl-quinolinium as a novel probe for monitoring mitochondrial dynamics. Its potential utility is predicated on the general characteristics of similar fluorescent dyes that are used to assess mitochondrial function.[6][7][8]

Principle of Action

It is hypothesized that 7-hydroxy-1-methyl-quinolinium, as a cationic molecule, would accumulate in the mitochondrial matrix driven by the mitochondrial membrane potential (ΔΨm).[3] This accumulation would allow for the visualization of mitochondrial morphology and the tracking of dynamic events such as fission, fusion, and mitophagy. The fluorescence intensity may also provide a semi-quantitative measure of mitochondrial membrane potential, a key indicator of mitochondrial health.[3][6]

Data Presentation

Table 1: Spectral Properties of a Hypothetical Quinolinium-Based Mitochondrial Probe
PropertyValue
Excitation (max)~488 nm
Emission (max)~525 nm
Stokes Shift~37 nm
Quantum Yield> 0.5
Recommended Concentration50-200 nM

Note: These are hypothetical values based on common fluorescent probes and would need to be experimentally determined for 7-hydroxy-1-methyl-quinolinium.

Table 2: Quantification of Mitochondrial Morphology Changes
Treatment GroupAverage Mitochondrial Length (µm)Mitochondrial Branching IndexNumber of Mitochondria per Cell
Control2.5 ± 0.31.8 ± 0.2150 ± 20
Compound X (Fission Inducer)1.2 ± 0.20.9 ± 0.1280 ± 30
Compound Y (Fusion Inducer)4.8 ± 0.52.9 ± 0.380 ± 15

Note: This table presents example data that could be generated from image analysis of cells stained with a mitochondrial probe. The data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Live-Cell Staining with 7-hydroxy-1-methyl-quinolinium

Materials:

  • 7-hydroxy-1-methyl-quinolinium stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - for depolarization control (10 mM stock in DMSO)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of 7-hydroxy-1-methyl-quinolinium in pre-warmed imaging medium. The optimal concentration should be determined experimentally, but a starting range of 50-200 nM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the 7-hydroxy-1-methyl-quinolinium working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed imaging medium.

  • Imaging: Immediately proceed to imaging under a fluorescence microscope.

Control for Mitochondrial Membrane Potential Dependency:

  • To confirm that the probe's accumulation is dependent on the mitochondrial membrane potential, treat a separate set of stained cells with 10 µM CCCP for 5-10 minutes prior to imaging. A significant decrease in mitochondrial fluorescence would indicate potential-dependent accumulation.

Protocol 2: Time-Lapse Imaging of Mitochondrial Dynamics

Equipment:

  • Confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Appropriate filter sets for the probe's excitation and emission spectra.

Procedure:

  • Cell Staining: Stain the cells with 7-hydroxy-1-methyl-quinolinium as described in Protocol 1.

  • Microscope Setup:

    • Place the imaging dish on the microscope stage within the incubation chamber.

    • Allow the cells to acclimate for at least 10 minutes.

    • Locate a field of view with healthy, well-stained cells.

  • Image Acquisition:

    • Set the excitation and emission wavelengths appropriate for the probe.

    • Use the lowest possible laser power to minimize phototoxicity and photobleaching.

    • Acquire a time-lapse series of images (e.g., one frame every 30 seconds to 2 minutes) for a duration of 10-30 minutes.

  • Data Analysis:

    • The resulting image series can be analyzed using software such as ImageJ/Fiji with plugins like Mitochondria Analyzer or by developing custom analysis pipelines.[2]

    • Quantify parameters such as mitochondrial length, number, and network complexity.

Protocol 3: Cytotoxicity Assay

Materials:

  • Cells cultured in a 96-well plate.

  • 7-hydroxy-1-methyl-quinolinium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.[9][10][11]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.

  • Treatment: Treat the cells with a range of concentrations of 7-hydroxy-1-methyl-quinolinium (e.g., 0.1 µM to 100 µM) for a period relevant to the planned imaging experiments (e.g., 24 hours).

  • Viability Assessment: Perform a standard MTT or other cell viability assay according to the manufacturer's instructions.

  • Analysis: Calculate the IC50 value to determine the concentration at which the probe may induce cytotoxic effects.

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_image Imaging and Analysis cluster_control Experimental Controls cell_culture Culture cells on glass-bottom dish prepare_probe Prepare working solution of 7-hydroxy-1-methyl-quinolinium depolarization_ctrl Treat with CCCP to confirm potential-dependent uptake cytotoxicity_assay Perform MTT assay to assess probe toxicity stain_cells Incubate cells with probe (15-30 min) prepare_probe->stain_cells wash_cells Wash cells with imaging medium stain_cells->wash_cells live_imaging Acquire time-lapse images (confocal microscopy) wash_cells->live_imaging image_analysis Quantify mitochondrial morphology (e.g., length, branching) live_imaging->image_analysis

Caption: Experimental workflow for monitoring mitochondrial dynamics.

G cluster_pathway Mitochondrial Fission/Fusion Signaling stress Cellular Stress (e.g., ROS, nutrient deprivation) drp1 DRP1 Activation stress->drp1 activates mitofusins Mitofusins (Mfn1/2) OPA1 Activation stress->mitofusins inhibits mff Mff/Fis1 Recruitment drp1->mff fission Mitochondrial Fission (Fragmented Mitochondria) mff->fission probe 7-hydroxy-1-methyl-quinolinium visualizes morphology fission->probe fusion Mitochondrial Fusion (Elongated Mitochondria) mitofusins->fusion fusion->probe

Caption: Simplified signaling pathway of mitochondrial dynamics.

References

Application Notes and Protocols for Blue-Light Activation of N-Me-7-HQm-Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caged compounds are powerful tools in biological research, allowing for the precise spatial and temporal control of bioactive molecule release through photolysis. The N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) caging group represents a significant advancement in this field, offering sensitivity to low-energy blue light, thereby minimizing potential photodamage to biological samples compared to traditional UV-activated cages. These compounds are characterized by their high photolytic efficiency, water solubility, and resistance to spontaneous hydrolysis.[1] This document provides detailed application notes and protocols for the experimental setup and blue-light activation of N-Me-7-HQm-caged compounds.

Data Presentation

Photophysical Properties of Caged Compounds

The efficiency of a caged compound is determined by its photophysical properties, primarily its molar extinction coefficient (ε) at the activation wavelength and its quantum yield (Φ) of uncaging. While comprehensive data for a wide range of N-Me-7-HQm-caged compounds is still emerging, the table below summarizes available and related data for blue-light activatable caged compounds.

Caged CompoundCaged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
N-Me-7-HQm-OAc Acetate~458Data not availableData not availablePBS, pH 7.2
DEAC450-cGMP cGMP45343,0000.18Physiological buffer
[Ru(bpy)₂PPh₃GABA]⁺ GABA4246,4000.21Aqueous solution, pH 7

Experimental Protocols

Protocol 1: General In Vitro Blue-Light Activation of N-Me-7-HQm-Caged Compounds

This protocol describes a general procedure for the uncaging of N-Me-7-HQm compounds in a cuvette-based system, suitable for initial characterization and calibration.

Materials:

  • N-Me-7-HQm-caged compound of interest

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

  • Quartz cuvette

  • Blue LED light source (peak wavelength ~458 nm)

  • Spectrophotometer or HPLC system for analysis

  • Stir plate and stir bar (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-Me-7-HQm-caged compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in the desired buffer to a final concentration typically in the micromolar range. The optimal concentration will depend on the extinction coefficient of the compound and the path length of the cuvette.

  • Baseline Measurement: Transfer the solution to a quartz cuvette and record the initial absorbance spectrum or take a baseline reading on the HPLC.

  • Photolysis:

    • Position the cuvette in front of the blue LED light source. Ensure the light beam is directed through the sample.

    • For kinetic studies, a stir bar can be added to the cuvette to ensure uniform irradiation.

    • Irradiate the sample for a defined period. The duration of irradiation will depend on the light source intensity, the quantum yield of the caged compound, and the desired extent of uncaging.

  • Analysis:

    • Immediately after irradiation, record the absorbance spectrum again or inject a sample into the HPLC.

    • The disappearance of the caged compound and the appearance of the photoproducts can be monitored.

    • Repeat steps 3 and 4 for various irradiation times to generate a time course of photolysis.

  • Data Quantification: The rate of uncaging and the quantum yield can be calculated from the collected data, often requiring actinometry for absolute quantification.

Protocol 2: Blue-Light Activation of N-Me-7-HQm-Caged Compounds in Cell Culture

This protocol provides a general guideline for the photoactivation of N-Me-7-HQm-caged compounds in a live-cell imaging setup.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • N-Me-7-HQm-caged compound

  • Cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution)

  • Inverted microscope equipped with an epifluorescence illuminator or a targeted light source (e.g., 458 nm laser or LED)

  • Appropriate filter sets for the N-Me-7-HQm chromophore

  • A downstream reporter system to measure the biological effect of the uncaged molecule (e.g., a fluorescent biosensor, patch-clamp electrophysiology).

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.

  • Loading of the Caged Compound:

    • Replace the cell culture medium with a solution containing the N-Me-7-HQm-caged compound at the desired concentration (typically in the low micromolar range).

    • Incubate the cells for a sufficient time to allow for loading. The optimal loading time and concentration should be determined empirically to minimize any potential dark effects of the caged compound.

    • Wash the cells with fresh medium or buffer to remove excess caged compound.

  • Live-Cell Imaging and Photolysis:

    • Place the dish on the microscope stage.

    • Locate the cell(s) of interest.

    • Acquire a baseline reading of the biological parameter being measured (e.g., fluorescence intensity of a biosensor).

    • Deliver a brief pulse of blue light (~458 nm) to the region of interest. The intensity and duration of the light pulse should be optimized to achieve the desired level of uncaging while minimizing phototoxicity.

  • Data Acquisition and Analysis:

    • Immediately following the light pulse, begin acquiring data to monitor the biological response to the released molecule.

    • Analyze the change in the measured parameter as a function of time to determine the kinetics and magnitude of the cellular response.

Mandatory Visualization

Signaling Pathway: GPCR Activation by a Photoreleased Agonist

GPCR_Activation Blue_Light Blue Light (~458 nm) Agonist Free Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binding & Activation G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Caged_Agonist Caged_Agonist Caged_Agonist->Agonist Release

Caption: GPCR activation by a photoreleased agonist.

Experimental Workflow: Investigating GPCR Signaling with a Caged Agonist

GPCR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture cells expressing GPCR of interest Load_Cage Load cells with N-Me-7-HQm-caged agonist Load_Sensor Load/express a second messenger sensor Load_Cage->Load_Sensor Baseline Acquire baseline sensor signal Load_Sensor->Baseline Uncaging Apply focused blue light pulse (~458 nm) Baseline->Uncaging Record Record sensor signal post-uncaging Uncaging->Record Quantify Quantify change in sensor signal Record->Quantify Kinetics Analyze kinetics of the cellular response Quantify->Kinetics

Caption: Workflow for GPCR signaling studies.

References

Application Note: Quantifying DNA Binding with Quinolinium-Based Styryl Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinium-based styryl dyes are a class of fluorescent molecules that have gained significant popularity as probes for nucleic acids.[1][2] These dyes are characterized by a quinolinium heterocycle linked to a styryl group, and they exhibit several appealing properties, including straightforward synthesis, excellent photostability, and tunable fluorescence.[2][3][4] A key feature of these dyes is their significant fluorescence enhancement upon non-covalent binding to DNA, while showing weak background fluorescence in their unbound state.[1][5] This "light-up" characteristic makes them powerful tools for the sensitive detection and quantification of DNA in various applications, from in vitro assays to cellular imaging.[2][6] Dicationic styryl dyes, in particular, have shown superior binding affinity and optical response with DNA compared to their monocationic counterparts, attributed to stronger electrostatic interactions with the negatively charged phosphate backbone of DNA.[2][7]

This application note provides a detailed overview of the principles and protocols for quantifying DNA binding using quinolinium-based styryl dyes.

Principle of Fluorescence Enhancement

The fluorescence of quinolinium-based styryl dyes is typically low in aqueous solutions. This is because the molecule can freely rotate around its chemical bonds, leading to non-radiative decay from the excited state. However, upon binding to DNA, either through intercalation between base pairs or by fitting into the minor or major grooves, the dye's structure becomes more rigid.[1][8] This restriction of molecular motion inhibits non-radiative decay pathways, resulting in a significant increase in the fluorescence quantum yield and, consequently, a bright fluorescent signal.[2] The binding is primarily driven by electrostatic interactions between the positively charged dye and the negatively charged DNA backbone.[1]

G cluster_0 Unbound State (in Solution) cluster_1 Bound State (with DNA) Dye_Free Free Styryl Dye Excited_Free Excited State Dye_Free->Excited_Free Excitation Light Dye_Bound Bound Styryl Dye Dye_Free->Dye_Bound + DNA (Binding) Excited_Free->Dye_Free Weak Emission Quenched Low Fluorescence (Quenched) Excited_Free->Quenched Non-Radiative Decay (Molecular Rotation) DNA DNA Double Helix Excited_Bound Excited State Dye_Bound->Excited_Bound Excitation Light Excited_Bound->Dye_Bound Fluorescence High Fluorescence (Light-Up) Excited_Bound->Fluorescence Radiative Decay (Emission)

Caption: Mechanism of DNA-induced fluorescence enhancement.

Quantitative Data Summary

The interaction between quinolinium-based styryl dyes and DNA can be quantified by various parameters. The tables below summarize key data for representative dyes from the literature.

Table 1: Optical and DNA Binding Properties of Cationic Styryl Dyes

Dye Name Quantum Yield (Φ) in Aqueous Solvent Limit of Detection (LOD) for DNA Calculated Binding Energy (kcal/mol) Reference
Styryl-QL 0.06 - 0.09 0.62 ng/mL -8.0 [1]

| Styryl-BT | 0.06 - 0.09 | 1.69 ng/mL | -7.4 |[1] |

Table 2: Antibacterial Activity of Cationic Styryl Dyes

Dye Name Target Bacteria Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Reference
Styryl-QL E. coli 780 4 µg/mL 16 µg/mL [1]
Styryl-QL S. aureus 1466 4 µg/mL 4 µg/mL [1]
Styryl-BT E. coli 780 16 µg/mL 25 µg/mL [1]

| Styryl-BT | S. aureus 1466 | 1 µg/mL | 4 µg/mL |[1] |

Experimental Protocols

The following protocols provide a framework for quantifying DNA using quinolinium-based styryl dyes through fluorescence spectroscopy.

G Start Start Prep_Stock 1. Prepare Stock Solutions - Styryl Dye (e.g., in DMSO) - DNA (e.g., in TE Buffer) Start->Prep_Stock Setup_Fluorometer 2. Set Up Fluorometer - Set Excitation/Emission λ - Set Slit Widths Prep_Stock->Setup_Fluorometer Titration 3. Perform Fluorescence Titration - Add fixed amount of dye to cuvette - Add increasing aliquots of DNA Setup_Fluorometer->Titration Record_Spectra 4. Record Fluorescence Spectra - Measure emission intensity after each DNA addition Titration->Record_Spectra Data_Analysis 5. Analyze Data - Plot Fluorescence vs. [DNA] - Perform Scatchard Analysis Record_Spectra->Data_Analysis Results 6. Determine Parameters - Binding Constant (K) - Stoichiometry (n) Data_Analysis->Results

References

Application Notes and Protocols for N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines in Anticonvulsant Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anticonvulsant activity screening of novel N-substituted-7-hydroxy-4-methyl-2-oxoquinoline derivatives. The protocols outlined below offer detailed methodologies for the chemical synthesis and pharmacological evaluation of these compounds, facilitating their investigation as potential therapeutic agents for epilepsy and other seizure-related disorders.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Among these, N-substituted-7-hydroxy-4-methyl-2-oxoquinolines have emerged as a promising scaffold for the development of novel anticonvulsant agents. Their structural features allow for diverse substitutions at the nitrogen atom, enabling the fine-tuning of their physicochemical properties and biological activity. This document details the synthesis of a series of these compounds and the standardized protocols for evaluating their efficacy and neurotoxicity in established preclinical models of epilepsy.

Synthesis of N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines

The synthesis of the target compounds is achieved through a multi-step process, commencing with the synthesis of 7-hydroxy-4-methylcoumarin, followed by its conversion to the corresponding 2-oxoquinoline, and subsequent N-substitution. A microwave-assisted approach can be employed to enhance reaction efficiency.

Synthesis of 1-(4'-aminobiphenyl-4-yl)-7-hydroxy-4-methyl-1H-quinolin-2-one

A key intermediate for further derivatization is 1-(4'-aminobiphenyl-4-yl)-7-hydroxy-4-methyl-1H-quinolin-2-one. This is synthesized by reacting 7-hydroxy-4-methylcoumarin with benzidine.

Protocol:

  • A mixture of 7-hydroxy-4-methylcoumarin (0.01 mol) and benzidine (0.01 mol) is refluxed in anhydrous pyridine (50 mL) for five hours under anhydrous conditions.

  • After cooling, the reaction mixture is poured into a beaker containing ice and 10 mL of hydrochloric acid.

  • The resulting solid precipitate is filtered, washed with water, and purified by recrystallization from methanol.

General Protocol for the Synthesis of N-Substituted Derivatives

Further N-substituted derivatives can be synthesized from the primary amine intermediate. For instance, Schiff bases can be formed by reacting the amino group with various substituted aromatic aldehydes.

Protocol for Schiff Base Formation:

  • A mixture of 1-(4'-aminobiphenyl-4-yl)-7-hydroxy-4-methyl-1H-quinolin-2-one (0.001 mol) and a substituted aromatic aldehyde (0.001 mol) is subjected to microwave irradiation in the presence of glacial acetic acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified by recrystallization.

Experimental Protocols for Anticonvulsant Activity Screening

The anticonvulsant potential of the synthesized N-substituted-7-hydroxy-4-methyl-2-oxoquinolines is evaluated using standard preclinical models: the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Neurotoxicity is assessed using the rotarod test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Protocol:

  • Adult albino mice (25-30 g) are used.

  • The test compounds are administered intraperitoneally (i.p.) at various doses, typically dissolved in a suitable vehicle like a 10% DMSO solution.

  • After a predetermined time (e.g., 30 minutes or 1 hour), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via auricular electrodes using an electroconvulsiometer.

  • The abolition of the hind limb tonic extensor phase is recorded as the endpoint for protection.

  • The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.

Protocol:

  • Adult albino mice (25-30 g) are used.

  • The test compounds are administered i.p. at various doses.

  • After a set time, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • The animals are observed for the presence or absence of clonic seizures for a period of 30 minutes.

  • The absence of a 5-second period of clonic spasms is considered protection.

  • The ED50 is determined.

Rotarod Neurotoxicity Test

This test assesses motor impairment and potential neurological deficits caused by the test compounds.

Protocol:

  • Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least one minute.

  • The test compounds are administered i.p. at various doses.

  • At specified time intervals after administration, the mice are placed on the rotarod.

  • The inability of a mouse to remain on the rod for one minute in three consecutive trials is indicative of neurotoxicity.

  • The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

Data Presentation

The quantitative data from the anticonvulsant screening should be summarized in a clear and structured table to facilitate comparison of the synthesized compounds. The Protective Index (PI), calculated as TD50/ED50, is a crucial parameter for evaluating the safety and therapeutic potential of the compounds. A higher PI value indicates a wider margin of safety.

Table 1: Anticonvulsant Activity and Neurotoxicity of N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines

Compound IDN-SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)MES PI (TD50/ED50)scPTZ PI (TD50/ED50)
4a Substituent AData Point 1Data Point 2Data Point 3Calculated Value 1Calculated Value 2
4b Substituent BData Point 4Data Point 5Data Point 6Calculated Value 3Calculated Value 4
4c Substituent CData Point 7Data Point 8Data Point 9Calculated Value 5Calculated Value 6
Phenytoin (Standard)~9.5>30068.57.2-
Carbamazepine (Standard)~8.8>10075.38.6-

Note: The data presented for compounds 4a, 4b, and 4c are placeholders and should be replaced with experimentally determined values. The values for the standard drugs are approximate and can vary between studies.

Visualizations

Experimental Workflow

The overall workflow from synthesis to anticonvulsant screening is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticonvulsant Screening cluster_data Data Analysis start 7-Hydroxy-4-methylcoumarin intermediate 1-(4'-aminobiphenyl-4-yl)-7-hydroxy- 4-methyl-1H-quinolin-2-one start->intermediate Benzidine, Pyridine, Reflux product N-Substituted Derivatives intermediate->product Substituted Aldehydes, Microwave mes Maximal Electroshock (MES) Test product->mes scptz sc-Pentylenetetrazole (scPTZ) Test product->scptz rotarod Rotarod Neurotoxicity Test product->rotarod ed50 ED50 Calculation mes->ed50 scptz->ed50 td50 TD50 Calculation rotarod->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi signaling_pathway cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor ion_channel Chloride (Cl-) Channel gaba_receptor->ion_channel Induces Conformational Change hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization Increased Cl- Influx gaba GABA gaba->gaba_receptor Binds to Orthosteric Site compound N-Substituted-7-hydroxy- 4-methyl-2-oxoquinoline compound->gaba_receptor Positive Allosteric Modulator inhibition Inhibition of Neuronal Firing (Anticonvulsant Effect) hyperpolarization->inhibition

Application of Quinolinium Derivatives in Catalytic Transformations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinium derivatives have emerged as a versatile class of compounds in the field of organic synthesis, demonstrating significant potential in a wide array of catalytic transformations. Their unique electronic properties, structural tunability, and ability to act as both catalysts and catalyst precursors make them invaluable tools for the development of novel and efficient synthetic methodologies. This document provides detailed application notes and protocols for the use of quinolinium derivatives in key catalytic transformations, including asymmetric hydrogenation, oxidation reactions, photoredox catalysis, and phase-transfer catalysis. The information is intended to serve as a practical guide for researchers in academia and industry, aiding in the design and execution of experiments.

Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1] Chiral cationic ruthenium complexes bearing quinolinium moieties have proven to be highly effective catalysts for this purpose, affording high enantioselectivity and conversions under mild conditions.[2][3]

Application Note

This protocol describes the asymmetric hydrogenation of 2-methylquinoline using a chiral Ru(II) catalyst, specifically RuCl(p-cymene)[(R,R)-Ts-DPEN]. The reaction proceeds via a stepwise H+/H- transfer mechanism, where the quinoline substrate is activated by the catalyst, leading to the formation of the desired tetrahydroquinoline with high enantiomeric excess.[3][4] The catalyst can be prepared in situ from its precursors, [dichloro(p-cymene)ruthenium(II)] dimer and (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-Ts-DPEN).[1]

Quantitative Data
EntrySubstrateCatalyst Loading (mol%)SolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)Reference
12-Methylquinoline1.0Methanol20606100>99[1]
22-Ethylquinoline1.0Methanol20601210098[1]
32-Phenylquinoline1.0Methanol508024>9996[4]
46-Fluoro-2-methylquinoline0.5Methanol506014>9999[2]
Experimental Protocol: Asymmetric Hydrogenation of 2-Methylquinoline

Materials:

  • [Dichloro(p-cymene)ruthenium(II)] dimer

  • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-Ts-DPEN)

  • 2-Methylquinoline

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard glassware and stirring equipment

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [dichloro(p-cymene)ruthenium(II)] dimer (0.005 mmol) and (R,R)-Ts-DPEN (0.011 mmol).

  • Add anhydrous methanol (5.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, dissolve 2-methylquinoline (1.0 mmol) in anhydrous methanol (5.0 mL).

  • Transfer the substrate solution to a glass liner of a high-pressure reactor.

  • Using a syringe, transfer the prepared catalyst solution to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 20 atm with hydrogen.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

G Asymmetric Hydrogenation Workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis cat_precursors [Ru(p-cymene)Cl₂]₂ + (R,R)-Ts-DPEN cat_solvent Anhydrous Methanol cat_precursors->cat_solvent cat_formation Stir at RT for 30 min cat_solvent->cat_formation active_catalyst Active Ru Catalyst Solution cat_formation->active_catalyst reactor High-Pressure Reactor active_catalyst->reactor substrate 2-Methylquinoline in Methanol substrate->reactor hydrogenation H₂ (20 atm), 60 °C, 6 h reactor->hydrogenation crude_product Crude Tetrahydroquinoline hydrogenation->crude_product workup Concentration crude_product->workup purification Column Chromatography workup->purification pure_product Pure Chiral Tetrahydroquinoline purification->pure_product analysis NMR (Conversion) Chiral HPLC (ee) pure_product->analysis G Proposed Mechanism for Alcohol Oxidation cluster_cycle Catalytic Cycle cluster_redox Redox Reactions QFC Quinolinium Fluorochromate (QFC) Cr(VI) Cr_IV Cr(IV) QFC->Cr_IV + 2e⁻ QFC->Cr_IV Reduction Ir_III [IrCl₆]³⁻ Intermediate1 [IrCl₅(H₂O)]²⁻ Ir_III->Intermediate1 + H₂O - Cl⁻ Ir_III->Intermediate1 Alcohol R-CH₂OH Product R-CHO (Aldehyde) Alcohol->Product Oxidation Intermediate2 [IrCl₅(R-CH₂OH)]²⁻ Intermediate1->Intermediate2 + R-CH₂OH - H₂O Intermediate1->Intermediate2 Intermediate3 [Ir(V) Complex] Intermediate2->Intermediate3 Slow Step - H⁺, - 2e⁻ Intermediate2->Intermediate3 Intermediate3->Ir_III + 2e⁻ Intermediate3->Ir_III Ir_V Ir(V) G Photocatalytic Minisci Reaction Cycle cluster_photo Photocatalyst Cycle cluster_co Co-catalyst Cycle PC DPQN-H⁺ PC_excited [DPQN-H⁺]* PC->PC_excited hν (Blue LED) PC->PC_excited PC_reduced DPQN-H radical PC_excited->PC_reduced SET + Co(II) PC_excited->PC_reduced PC_reduced->PC + Co(III)-H - H₂ PC_reduced->PC Co_II Co(II) Co_I Co(I) Co_II->Co_I + e⁻ (from PC*) Co_II->Co_I Co_III_H Co(III)-H Co_I->Co_III_H + H⁺ Co_I->Co_III_H Co_III_H->Co_II + R-COOH - R•, - H₂O Co_III_H->Co_II H2 H₂ R_COOH R-COOH R_radical R• Heterocycle_adduct Adduct Radical Cation R_radical->Heterocycle_adduct + N-Heterocycle-H⁺ Heterocycle N-Heterocycle-H⁺ Product Alkylated Heterocycle Heterocycle_adduct->Product - H⁺, - e⁻ (Oxidation by PC_excited or Co(III)) G Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Phase Aqueous Phase (e.g., NaOH solution) Organic_Phase Organic Phase (e.g., Toluene) Base Base (e.g., NaOH) Enolate Enolate Anion Base->Enolate Glycine_Derivative Glycine Derivative Glycine_Derivative->Enolate Chiral_Ion_Pair Chiral Ion Pair [Q⁺Enolate⁻] Enolate->Chiral_Ion_Pair Phase Transfer by Q⁺X⁻ Catalyst Chiral Quinolinium Salt (Q⁺X⁻) Alkylating_Agent Alkylating Agent (R-X) Product Chiral α-Amino Acid Derivative Chiral_Ion_Pair->Product + R-X Catalyst_Regen Regenerated Catalyst (Q⁺X⁻) Product->Catalyst_Regen Catalyst_Regen->Enolate Catalytic Cycle

References

Troubleshooting & Optimization

Improving the photostability of 7-hydroxy-1-methyl-quinolinium in fluorescence imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 7-hydroxy-1-methyl-quinolinium and its derivatives in fluorescence imaging, with a focus on improving photostability.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Rapid signal loss or photobleaching - High excitation light intensity. - Prolonged exposure to excitation light. - High oxygen concentration in the mounting medium. - Intrinsic photolability of the fluorophore.- Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. - Minimize the duration of exposure by using shorter acquisition times or time-lapse intervals. - Use a commercial antifade mounting medium or prepare one containing oxygen scavengers (e.g., glucose oxidase) and triplet state quenchers (e.g., Trolox). - While 7-hydroxy-1-methyl-quinolinium derivatives are known for good photostability, consider if the experimental conditions are exceptionally harsh.[1][2][3]
No or very weak fluorescent signal - Incorrect filter set (excitation/emission wavelengths). - Low concentration of the fluorescent probe. - pH of the medium is outside the optimal range for the probe's fluorescence. - The probe has degraded due to improper storage.- Ensure the microscope filters are appropriate for the excitation and emission maxima of 7-hydroxy-1-methyl-quinolinium. - Increase the concentration of the probe. - Check and adjust the pH of the imaging buffer to the optimal range for the specific quinolinium derivative. - Store the probe protected from light and at the recommended temperature. Prepare fresh solutions for imaging.
High background fluorescence - Autofluorescence from the sample (e.g., cells, tissue). - Non-specific binding of the probe. - Impurities in the probe solution or imaging medium.- Use appropriate spectral unmixing techniques if available. - Include a "no-probe" control to assess the level of autofluorescence. - Optimize washing steps to remove unbound probe. - Use high-purity solvents and reagents for preparing imaging solutions.
Inconsistent fluorescence intensity between samples - Variation in probe concentration. - Differences in illumination conditions. - Inconsistent curing time for mounting media.- Ensure accurate and consistent pipetting of the fluorescent probe. - Use the same microscope settings (laser power, exposure time, gain) for all samples. - Allow antifade mounting media to cure for the recommended time (e.g., 24 hours for ProLong Gold) before imaging.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: How photostable is 7-hydroxy-1-methyl-quinolinium compared to other common fluorophores?

Q2: What is the primary mechanism of photobleaching for quinolinium dyes?

A2: The primary mechanism of photobleaching for most organic fluorophores, including quinolinium dyes, involves the transition of the excited fluorophore to a long-lived triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that can chemically and irreversibly damage the fluorophore, leading to a loss of fluorescence.

Q3: Can I use antifade mounting media with 7-hydroxy-1-methyl-quinolinium probes?

A3: Yes, using an antifade mounting medium is a highly recommended and effective strategy to further enhance the photostability of 7-hydroxy-1-methyl-quinolinium probes. Commercial antifade reagents like ProLong™ Gold and VECTASHIELD® are compatible with a wide range of fluorescent dyes and can significantly reduce the rate of photobleaching.[4][7][9]

Q4: Are there specific antifade agents that are known to be particularly effective for quinolinium dyes?

A4: While specific studies on the performance of various antifade agents with 7-hydroxy-1-methyl-quinolinium are limited, antifade cocktails containing a combination of an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet state quencher (e.g., Trolox) are generally effective for a broad range of fluorophores. Commercial formulations like ProLong™ Gold and VECTASHIELD® are popular choices.

Q5: How do I choose between a hardening and a non-hardening antifade mountant?

A5: Hardening mountants, such as ProLong™ Gold, cure over time to provide a semi-permanent preparation that is ideal for long-term storage.[4][7] Non-hardening mountants, like VECTASHIELD®, remain liquid and allow for immediate imaging after mounting, but the coverslip may need to be sealed for long-term storage. The choice depends on your experimental needs.

Quantitative Data

While specific photobleaching quantum yields for 7-hydroxy-1-methyl-quinolinium are not extensively published, the following table summarizes the photophysical properties of a related derivative, which can serve as an indicator of its photochemical behavior.

Table 1: Photophysical Properties of N-Me-7-HQm-OAc (a derivative of 7-hydroxy-1-methyl-quinolinium)

PropertyValueReference
Absorption Maximum (λmax)425 nm[10]
Molar Absorptivity at 458 nm (ε458)13,000 M⁻¹ cm⁻¹[10]
Photolysis Quantum Yield (Φchem)0.018[10]
Time to 90% Conversion (t90)42 seconds[10]

These data pertain to the photolysis (uncaging) of a protected compound and not direct photobleaching, but they provide insight into the molecule's photosensitivity.

Experimental Protocols

Protocol 1: General Procedure for Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold)
  • Sample Preparation: Perform your standard staining protocol with the 7-hydroxy-1-methyl-quinolinium probe.

  • Final Wash: After the final wash step, carefully remove as much of the buffer as possible without allowing the sample to dry out.

  • Mounting: Place a single drop of the antifade reagent onto the specimen on the microscope slide.

  • Coverslip Application: Gently lower a coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles.

  • Curing: For hardening mountants like ProLong™ Gold, allow the slide to cure in the dark at room temperature for at least 24 hours before imaging.[4][5][7][8] This ensures the optimal refractive index and antifade performance.

  • Sealing (Optional for Long-Term Storage): After curing, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging: Image the sample using appropriate microscope settings, minimizing light exposure where possible.

Protocol 2: Assessing the Photostability of 7-Hydroxy-1-Methyl-Quinolinium
  • Sample Preparation: Prepare multiple identical samples stained with the 7-hydroxy-1-methyl-quinolinium probe. Mount one set in a standard buffer (e.g., PBS) and another set in an antifade mounting medium.

  • Microscope Setup:

    • Use a confocal or widefield fluorescence microscope.

    • Select the appropriate filter set for the quinolinium dye.

    • Set the imaging parameters (laser power, exposure time, gain, pixel dwell time) to levels that provide a good initial signal. Keep these parameters constant throughout the experiment.

  • Image Acquisition:

    • Select a region of interest (ROI) in your sample.

    • Acquire a time-lapse series of images of the same ROI. For example, take an image every 10 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time for both the standard buffer and the antifade medium.

    • The rate of fluorescence decay is an indicator of the photostability under those specific conditions. A slower decay rate signifies better photostability.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O2 (generates ROS)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Stain Stain with 7-Hydroxy- 1-Methyl-Quinolinium Wash Wash to Remove Unbound Probe Stain->Wash Mount Mount in Buffer vs. Antifade Medium Wash->Mount Setup Set Constant Imaging Parameters Mount->Setup Timelapse Acquire Time-Lapse Image Series Setup->Timelapse Measure Measure Fluorescence Intensity over Time Timelapse->Measure Normalize Normalize to Initial Intensity Measure->Normalize Plot Plot Decay Curves and Compare Photostability Normalize->Plot

Caption: Workflow for assessing the photostability of a fluorescent probe.

References

Reducing background fluorescence of quinolinium probes in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinolinium-based fluorescent probes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cellular assays and minimize background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in cellular assays?

A1: High background fluorescence can obscure your specific signal, reducing the sensitivity and reliability of the assay. The main sources include:

  • Cellular Autofluorescence: Many cells naturally contain fluorescent molecules like NADH, riboflavin, and collagen, which can create a significant background signal, especially when exciting with UV or blue light.[1][2] Stressors and certain treatments can also increase a cell's natural autofluorescence.[1]

  • Assay Medium Components: Standard cell culture media often contain components that are inherently fluorescent. Phenol red, a common pH indicator, and riboflavin are major contributors to background fluorescence.[2][3][4] Fetal Bovine Serum (FBS) also contains fluorescent molecules that can increase unwanted signal.[2]

  • Non-specific Probe Binding: Quinolinium probes, which are often lipophilic, can bind non-specifically to cellular components or the culture plate itself, leading to a generalized, high background.[5][6]

  • Probe Aggregation: At higher concentrations, some fluorescent dyes can form aggregates. These aggregates often have different fluorescent properties and can contribute to a hazy background or appear as bright, non-specific puncta.

  • Spectral Overlap: If you are performing a multiplex experiment with multiple fluorophores, the emission spectrum of one probe might bleed into the detection channel of another, creating artificial background.[1][7]

Q2: What is the first step I should take to troubleshoot high background?

A2: The first and most critical step is to run proper controls to identify the source of the background.

  • Unstained Cells: Image a sample of your cells without any probe added. This will reveal the level of cellular autofluorescence under your specific imaging conditions.

  • Medium-Only Control: Image a well containing only the assay medium. This helps determine the contribution of components like phenol red and serum to the background.[2]

  • No-Cell Control: Add the probe to a well without cells to check for fluorescence from the probe in solution or its interaction with the plate surface.

Analyzing these controls will help you pinpoint whether the primary issue is the cells, the medium, or the probe's behavior.

Q3: How does the choice of microplate affect background fluorescence?

A3: The type of microplate can significantly impact background signal. For fluorescence-based assays with adherent cells, black-walled, clear-bottom plates are the best choice.[3][8]

  • Black Walls: Minimize well-to-well crosstalk and reduce background from scattered excitation light.[3]

  • Clear Bottoms: Allow for bottom-reading, which measures the signal directly from the cell monolayer while minimizing interference from the medium above.[3][8]

  • White Plates: Should be avoided as they reflect excitation light, which increases background noise.[3][8]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered when using quinolinium probes.

Issue 1: High background signal across the entire well.

This is often related to the assay medium or excessive probe concentration.

Potential Cause Recommended Solution
Fluorescent Media Components Switch to a phenol red-free imaging buffer or medium (e.g., FluoroBrite™ DMEM, Hanks' Balanced Salt Solution - HBSS) for the final incubation and imaging steps.[2][4] If serum is required, try reducing its concentration to the minimum necessary for cell health during the assay.[2]
Excessive Probe Concentration The probe concentration is too high, leading to high fluorescence in the solution and non-specific binding. Titrate the probe concentration to find the lowest concentration that still provides a robust specific signal. This improves the signal-to-noise ratio.[6][9][10]
Inadequate Washing Unbound probe remaining in the well is a common cause of high background. Increase the number and/or volume of washes after probe incubation. Ensure gentle but thorough washing to remove residual probe without dislodging cells.[6][10]
Instrument Settings The gain/sensitivity on your microscope or plate reader may be set too high. Optimize instrument settings using a positive control to ensure the specific signal is within the linear range of the detector without amplifying the background noise.[10]
Issue 2: Bright, non-specific puncta or patches of fluorescence.

This often indicates probe aggregation or precipitation.

Potential Cause Recommended Solution
Probe Aggregation Quinolinium probes can aggregate at high concentrations or in certain buffers. Lower the probe concentration. You can also try using a dispersing agent like Pluronic F-127 in the loading buffer to help prevent aggregation and improve probe solubility.
Probe Precipitation The probe may be precipitating out of solution. Ensure the probe is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous assay buffer. Vortex the final probe solution gently before adding it to the cells.
Cell Debris Dead cells and debris can non-specifically accumulate the probe. Ensure you are using healthy, viable cells. Consider using a viability marker to exclude dead cells from your analysis. Wash gently to remove dead cells and debris before imaging.
Issue 3: High cellular background (autofluorescence).

This is caused by endogenous fluorescent molecules within the cells themselves.

Potential Cause Recommended Solution
Natural Cellular Fluorescence Cells contain molecules like NADH and riboflavin that fluoresce, particularly in the blue-green spectrum.[1][2] If possible, use a quinolinium probe that excites and emits at longer wavelengths (red or far-red) to avoid the spectral region where autofluorescence is strongest.[2]
Image Processing Background subtraction can be used, but must be done carefully. Acquire an image of unstained cells using the exact same settings as your stained samples. This "autofluorescence" image can then be subtracted from your experimental images.
Quenching Agents Commercially available autofluorescence quenching agents (e.g., TrueBlack®) can be used, particularly for fixed cells, to reduce background from sources like lipofuscin.[5] For some voltage-sensitive dyes, external quenchers like DPA can be used to modulate extracellular fluorescence.[11]

Experimental Protocols & Data

General Protocol for Staining Adherent Cells

This protocol provides a starting point; optimization is crucial for each cell type and probe.

  • Cell Plating: Plate cells on a black-walled, clear-bottom 96-well plate and grow to the desired confluency (typically 70-90%).

  • Prepare Loading Buffer: Prepare a fresh imaging buffer (e.g., HBSS or phenol red-free medium). Warm to 37°C.

  • Prepare Probe Solution:

    • Prepare a concentrated stock solution of the quinolinium probe in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution into the pre-warmed loading buffer to the desired final concentration (see table below for starting points). Vortex gently to mix.

  • Cell Washing: Carefully aspirate the culture medium from the cells. Wash the cells 1-2 times with the pre-warmed loading buffer.

  • Probe Loading: Add the final probe solution to the cells and incubate at 37°C. Incubation time is critical and must be optimized (typically 15-60 minutes).[12]

  • Washing: Aspirate the probe solution and wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope or plate reader with the appropriate excitation/emission filter set. For adherent cells, use bottom-read mode if available.[2][3]

Table 1: Recommended Starting Parameters for Optimization
ParameterStarting RangeKey Considerations
Probe Concentration 100 nM - 5 µMStart with a titration series (e.g., 0.1, 0.5, 1, 5, 10 µM) to find the optimal balance between signal and background.[6][9]
Incubation Time 15 - 60 minutesShorter times may reduce background but also specific signal. Longer times can increase both. Test a time course (e.g., 15, 30, 45, 60 min).[12]
Incubation Temperature Room Temp to 37°C37°C is standard for live cells. Some probes may load more cleanly at a lower temperature, but this can slow down uptake.
Washing Buffer HBSS, PBS, Phenol Red-Free MediumThe buffer should be isotonic and maintain cell health. The number of washes (2-4x) is often more critical than the buffer composition.[6]

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving high background fluorescence issues.

G cluster_0 Start: High Background Observed cluster_1 Step 1: Identify Source cluster_2 Step 2: Optimization cluster_3 End: Resolution Start High Background Detected Controls Run Controls: 1. Unstained Cells 2. Medium Only 3. Probe + No Cells Start->Controls Source What is the primary source? Controls->Source Opt_Media Use Phenol-Red Free Imaging Buffer Source->Opt_Media Medium Opt_Probe Titrate Probe Concentration (Lower is often better) Source->Opt_Probe Probe Solution Opt_AutoF Use Red-Shifted Probe or Background Subtraction Source->Opt_AutoF Cells (Autofluorescence) Opt_Wash Increase Wash Steps (Number and Volume) Opt_Media->Opt_Wash Opt_Probe->Opt_Wash End Signal-to-Noise Ratio Improved Opt_Wash->End Opt_AutoF->End

Caption: A flowchart for troubleshooting high background fluorescence.

Sources of Background Fluorescence

This diagram illustrates the different components that can contribute to unwanted background signals in a cellular assay.

G cluster_Signal cluster_Background Background Noise (To Be Minimized) center Total Measured Fluorescence SpecificSignal Specific Probe Signal (Target of Interest) SpecificSignal->center Contributes to Autofluorescence Cellular Autofluorescence Autofluorescence->center Contributes to Media Medium Components (Phenol Red, Serum) Media->center Contributes to Nonspecific Non-specific Probe Binding Nonspecific->center Contributes to Crosstalk Spectral Crosstalk Crosstalk->center Contributes to

Caption: Major contributors to total fluorescence signal in assays.

References

Troubleshooting spontaneous hydrolysis of N-Me-7-HQm-caged compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Me-7-HQm-caged compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are N-Me-7-HQm-caged compounds and what are their primary advantages?

A1: N-Me-7-HQm (N-methyl-7-hydroxyquinolinium-caged) compounds are a class of photolabile protecting groups ("cages") used to control the release of biologically active molecules with high spatial and temporal precision. The key advantages of the N-Me-7-HQm caging group include its high resistance to spontaneous hydrolysis, good water solubility, and efficient photolysis (uncaging) with blue light, making it suitable for a wide range of biological experiments.

Q2: My N-Me-7-HQm-caged compound appears to be hydrolyzing spontaneously. What are the potential causes?

A2: While N-Me-7-HQm-caged compounds are known for their high stability, spontaneous hydrolysis can still occur under certain conditions. Potential causes include:

  • Extreme pH: Although stable at neutral pH, prolonged exposure to strongly acidic or basic conditions can accelerate hydrolysis.

  • Elevated Temperatures: High temperatures during storage or experimentation can increase the rate of hydrolysis.

  • Contamination: The presence of certain enzymes (e.g., esterases, if the caging linkage is an ester) or reactive chemicals in your experimental buffer could potentially lead to degradation.

  • Improper Storage: Long-term storage in solution, especially at room temperature, can lead to gradual hydrolysis. It is recommended to store stock solutions frozen and in the dark.

Q3: How can I assess the stability of my N-Me-7-HQm-caged compound in my experimental buffer?

A3: You can assess the stability of your compound by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves incubating the compound in your buffer at the desired temperature and taking samples at various time points for HPLC analysis. A decrease in the peak corresponding to the caged compound and the appearance of a peak corresponding to the uncaged molecule would indicate hydrolysis.

Q4: What is the expected shelf-life of N-Me-7-HQm-caged compounds?

A4: When stored as a solid, protected from light and moisture, N-Me-7-HQm-caged compounds are generally stable for years. In solution, the stability is dependent on the solvent, pH, and temperature. For optimal stability, it is recommended to prepare fresh solutions for each experiment or store aliquoted stock solutions at -20°C or -80°C for short to medium-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Spontaneous release of the active molecule in the dark. Hydrolysis of the caged compound.1. Verify Buffer Conditions: Ensure your experimental buffer is within a neutral pH range (e.g., pH 7.2-7.4) and at an appropriate temperature. 2. Perform Stability Check: Use HPLC to quantify the rate of hydrolysis in your specific experimental buffer (see Experimental Protocol 1). 3. Prepare Fresh Solutions: Use freshly prepared solutions of the caged compound for each experiment. 4. Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C and protect from light.
Low uncaging efficiency. Suboptimal photolysis conditions.1. Check Light Source: Ensure your light source has the correct wavelength for optimal photolysis of the N-Me-7-HQm cage (typically in the blue region of the spectrum). 2. Optimize Light Intensity and Duration: Increase the intensity or duration of the light exposure. Be mindful of potential phototoxicity to your sample. 3. Verify Compound Concentration: Ensure you are using an adequate concentration of the caged compound.
Inconsistent experimental results. Degradation of the caged compound stock solution.1. Assess Stock Solution Integrity: Use HPLC to check the purity of your stock solution. 2. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing and storing single-use aliquots. 3. Use a Fresh Batch: If degradation is confirmed, use a new, unopened vial of the compound.

Data Presentation

Table 1: Stability of N-Me-7-HQm-Caged Compound [Specify Compound]

Condition pH Temperature (°C) Half-life (t½) (hours) Hydrolysis Rate Constant (k) (s⁻¹)
Control 7.425User-determinedUser-determined
Acidic 4.025User-determinedUser-determined
Basic 9.025User-determinedUser-determined
Elevated Temp. 7.437User-determinedUser-determined

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate by HPLC

This protocol outlines a method to determine the rate of spontaneous hydrolysis of an N-Me-7-HQm-caged compound in a specific buffer.

Materials:

  • N-Me-7-HQm-caged compound

  • Experimental buffer of interest (e.g., PBS, HEPES-buffered saline)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or fluorescence)

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the N-Me-7-HQm-caged compound in a suitable solvent (e.g., water or DMSO).

  • Prepare Experimental Solution: Dilute the stock solution into the experimental buffer to the final working concentration.

  • Incubation: Incubate the experimental solution at the desired temperature in the dark.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial. Immediately store the vial at a low temperature (e.g., 4°C) to quench the reaction until analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a mobile phase gradient that effectively separates the caged compound from the uncaged molecule and any other degradation products.

    • Monitor the elution profile at a wavelength where both the caged and uncaged compounds have significant absorbance or fluorescence.

  • Data Analysis:

    • Integrate the peak areas for the caged compound at each time point.

    • Plot the natural logarithm of the peak area of the caged compound versus time.

    • The slope of the resulting line will be the negative of the first-order hydrolysis rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_exp Prepare Experimental Solution prep_stock->prep_exp incubate Incubate at Desired Temperature (in dark) prep_exp->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Workflow for Determining Hydrolysis Rate.

troubleshooting_flow start Spontaneous Uncaging Observed? check_ph Check Buffer pH & Temperature start->check_ph Yes end Issue Resolved start->end No perform_hplc Perform HPLC Stability Assay check_ph->perform_hplc fresh_solution Prepare Fresh Solutions perform_hplc->fresh_solution proper_storage Review Storage Protocol fresh_solution->proper_storage proper_storage->end

Caption: Troubleshooting Logic for Spontaneous Hydrolysis.

glutamate_signaling cluster_uncaging Photostimulation cluster_receptors Receptor Activation cluster_downstream Downstream Signaling caged_glu N-Me-7-HQm-Caged Glutamate glutamate Glutamate caged_glu->glutamate Uncaging light Blue Light (Photolysis) light->caged_glu ampa AMPA Receptor glutamate->ampa nmda NMDA Receptor glutamate->nmda na_influx Na+ Influx ampa->na_influx ca_influx Ca2+ Influx nmda->ca_influx depolarization Depolarization na_influx->depolarization depolarization->nmda Removes Mg2+ block camk_pkc CaMKII / PKC Activation ca_influx->camk_pkc gene_expression Changes in Gene Expression camk_pkc->gene_expression

Caption: Glutamate Uncaging and Signaling Pathway.

Technical Support Center: Minimizing Phototoxicity of 7-Hydroxy-1-Methyl-Quinolinium in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the phototoxic effects of the fluorescent probe 7-hydroxy-1-methyl-quinolinium during long-term live-cell imaging experiments. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in long-term imaging?

A1: Phototoxicity refers to the damaging effects of light on cells, which are often exacerbated by the presence of fluorescent molecules.[1][2] During fluorescence microscopy, the excitation light can interact with the fluorescent probe and other endogenous molecules, leading to the generation of reactive oxygen species (ROS).[1][3] These ROS, such as singlet oxygen and superoxide radicals, can cause cellular damage, including DNA mutations, protein oxidation, and lipid peroxidation, ultimately leading to altered cell physiology, apoptosis, or necrosis.[1] In long-term imaging, the cumulative light exposure can significantly impact cell health, leading to artifacts and compromising the biological relevance of the experimental data.[1][2]

Q2: Is 7-hydroxy-1-methyl-quinolinium known to be highly phototoxic?

A2: There is limited direct research on the phototoxicity of 7-hydroxy-1-methyl-quinolinium. However, a closely related compound, 1-methyl-7-amino-quinolinium, has been reported to have high photostability.[4] High photostability can sometimes correlate with lower phototoxicity because a more stable molecule is less likely to undergo photochemical reactions that produce ROS. Despite this, it is crucial to experimentally assess the phototoxicity of 7-hydroxy-1-methyl-quinolinium under your specific experimental conditions.

Q3: What are the common signs of phototoxicity in my live-cell imaging experiment?

A3: Signs of phototoxicity can be subtle or overt. They include:

  • Morphological Changes: Cell shrinkage, rounding, blebbing of the plasma membrane, or the appearance of vacuoles.[5]

  • Functional Changes: Alterations in cell motility, division, or other dynamic processes. For example, a prolonged mitotic phase can be an indicator of phototoxicity.[6][7]

  • Decreased Viability: Cell detachment from the substrate and eventual cell death.[5]

  • Fluorescence Artifacts: Changes in the fluorescence intensity or localization of the probe that are not related to the biological process being studied.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Cells are dying or detaching during the experiment. High excitation light intensity or prolonged exposure.Reduce the laser power or illumination intensity to the minimum level required for a sufficient signal-to-noise ratio.[8] Decrease the frequency of image acquisition. Use a more sensitive camera to allow for lower light doses.[8]
Cellular processes (e.g., mitosis, migration) are slowing down or arresting. Cumulative phototoxic damage is affecting cell physiology.Implement a minimal exposure protocol by only illuminating the sample when acquiring an image.[2][9] Add antioxidants like Ascorbic Acid or Trolox to the imaging medium to scavenge ROS.[6][7][10]
The fluorescent signal is bleaching rapidly. High excitation intensity is causing fluorophore destruction, which can contribute to ROS production.Reduce the excitation intensity.[3] Use an antifade reagent if compatible with live-cell imaging. Consider using imaging modalities that reduce out-of-focus illumination, such as confocal or two-photon microscopy.[1][3]
I'm observing abnormal cell morphology (e.g., blebbing, vacuolization). Significant cellular stress due to ROS accumulation.Optimize the imaging medium with antioxidants.[3][10] Perform control experiments with non-illuminated cells stained with the dye and illuminated cells without the dye to isolate the cause of the morphological changes.

Experimental Protocols

Protocol 1: Assessing the Phototoxicity of 7-hydroxy-1-methyl-quinolinium

This protocol provides a framework for quantifying the phototoxicity of 7-hydroxy-1-methyl-quinolinium using a standard cell viability assay.

Objective: To determine the effect of different light doses on the viability of cells stained with 7-hydroxy-1-methyl-quinolinium.

Materials:

  • Cell line of interest

  • 7-hydroxy-1-methyl-quinolinium

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, XTT, or a luminescence-based ATP assay)[11][12][13]

  • Fluorescence microscope with environmental control (temperature, CO2)

  • 96-well, black-walled, clear-bottom imaging plates

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Staining: Incubate the cells with varying concentrations of 7-hydroxy-1-methyl-quinolinium in imaging medium for the desired time. Include control wells with no dye.

  • Experimental Groups:

    • Group A (No Light Control): Cells stained with the dye but kept in the dark.

    • Group B (Light Only Control): Cells without the dye, exposed to the imaging light dose.

    • Group C (Experimental): Cells stained with the dye and exposed to the imaging light dose.

  • Imaging Protocol:

    • Define a standard imaging protocol that mimics your intended long-term experiment (e.g., image acquisition every 10 minutes for 24 hours).

    • Set the excitation wavelength and intensity for 7-hydroxy-1-methyl-quinolinium.

    • Expose Group B and Group C to this imaging protocol.

  • Cell Viability Assay: At the end of the imaging period, perform a cell viability assay on all groups according to the manufacturer's instructions.[11][12]

  • Data Analysis:

    • Normalize the viability data to the "No Light Control" (Group A).

    • Compare the viability of the "Light Only Control" (Group B) and the "Experimental" group (Group C) to assess the phototoxicity specifically attributed to the dye.

Protocol 2: Quantifying Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent ROS indicator to measure ROS generation upon illumination of cells stained with 7-hydroxy-1-methyl-quinolinium.

Objective: To quantify the generation of ROS in cells stained with 7-hydroxy-1-methyl-quinolinium upon light exposure.

Materials:

  • Cell line of interest

  • 7-hydroxy-1-methyl-quinolinium

  • ROS-sensitive fluorescent probe (e.g., Dihydroethidium (DHE) for superoxide or a general ROS indicator like CM-H2DCFDA)[14][15][16]

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Culture and Staining: Culture and stain cells with 7-hydroxy-1-methyl-quinolinium as described in Protocol 1.

  • ROS Probe Loading: After staining with the quinolinium dye, load the cells with the ROS-sensitive probe according to the manufacturer's protocol.

  • Illumination: Expose the cells to the excitation light for 7-hydroxy-1-methyl-quinolinium for a defined period.

  • Fluorescence Measurement: Immediately after illumination, measure the fluorescence intensity of the oxidized ROS probe using the appropriate excitation and emission wavelengths.

  • Controls:

    • Negative Control: Cells stained with both dyes but not illuminated.

    • Positive Control: Cells treated with a known ROS-inducing agent (e.g., hydrogen peroxide or menadione).[14]

  • Data Analysis: Compare the fluorescence intensity of the ROS probe in the illuminated versus non-illuminated samples to quantify the light-induced ROS production.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the phototoxicity assessment experiments. Users must generate their own data for 7-hydroxy-1-methyl-quinolinium.

Table 1: Hypothetical Cell Viability Data

Experimental Group7-hydroxy-1-methyl-quinolinium Conc.IlluminationNormalized Cell Viability (%)
No Light Control1 µMNo100
Light Only Control0 µMYes95
Experimental1 µMYes70
Experimental + Antioxidant1 µMYes90

Table 2: Hypothetical ROS Production Data

Experimental ConditionIlluminationMean Fluorescence Intensity of ROS Probe (Arbitrary Units)
No DyeYes150
7-hydroxy-1-methyl-quinoliniumNo160
7-hydroxy-1-methyl-quinoliniumYes850
7-hydroxy-1-methyl-quinolinium + AntioxidantYes300

Visualizations

Phototoxicity_Signaling_Pathway cluster_0 Light-Induced Cellular Events Excitation_Light Excitation Light Fluorophore 7-hydroxy-1-methyl-quinolinium (Ground State) Excitation_Light->Fluorophore Absorption Excited_Fluorophore Excited Fluorophore (Singlet or Triplet State) Fluorophore->Excited_Fluorophore Excitation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) Excited_Fluorophore->ROS Energy Transfer to O2 Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Oxidation Phototoxicity_Manifestation Phototoxicity Manifestation (Apoptosis, Necrosis, Altered Function) Cellular_Damage->Phototoxicity_Manifestation

Caption: Signaling pathway of phototoxicity induction.

Experimental_Workflow cluster_1 Experimental Workflow for Minimizing Phototoxicity Start Start: Define Long-Term Imaging Experiment Optimize_Imaging Optimize Imaging Parameters - Minimize Light Exposure - Adjust Acquisition Frequency Start->Optimize_Imaging Assess_Phototoxicity Assess Phototoxicity - Cell Viability Assays - ROS Production Assays Optimize_Imaging->Assess_Phototoxicity Implement_Mitigation Implement Mitigation Strategies - Use Antioxidants - Further Optimize Light Dose Assess_Phototoxicity->Implement_Mitigation Perform_Experiment Perform Long-Term Imaging Experiment Implement_Mitigation->Perform_Experiment Analyze_Data Analyze Data with Appropriate Controls Perform_Experiment->Analyze_Data

Caption: Experimental workflow for minimizing phototoxicity.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 7-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 7-hydroxyquinoline (7-HQ) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low fluorescence quantum yield in 7-hydroxyquinoline and its analogs?

A1: The primary cause of low or weak fluorescence in many 7-hydroxyquinoline (7-HQ) analogs is the process of Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In the excited state, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring. This process provides a non-radiative decay pathway, which competes with fluorescence and thus reduces the quantum yield. In many solvents, this can lead to weak fluorescence.[2] The efficiency of ESIPT is highly dependent on the molecular structure and the surrounding environment, such as the solvent.[1]

Q2: How does the solvent environment affect the fluorescence quantum yield of 7-HQ analogs?

A2: The solvent plays a critical role in modulating the fluorescence properties of 7-HQ analogs. Protic solvents, such as water and alcohols, can facilitate ESIPT by forming hydrogen-bonding bridges between the hydroxyl group and the ring nitrogen, which can lead to fluorescence quenching or the appearance of a second, tautomeric emission band.[1][3][4] In some aprotic solvents, where intermolecular hydrogen bonding is not possible, the ESIPT process may be hindered, leading to an increase in the normal fluorescence emission.[5] Therefore, solvent selection is a key parameter for optimizing the fluorescence quantum yield.

Q3: Can chemical modification of the 7-hydroxyquinoline core enhance its quantum yield?

A3: Yes, chemical modification is a powerful strategy to enhance the quantum yield. Introducing methyl groups at the 2 and 4 positions of the 7-hydroxyquinoline core has been shown to significantly increase photosensitivity, which is a product of the molar extinction coefficient and the fluorescence quantum yield.[6][7][8] For instance, 7-hydroxy-2,4-dimethylquinoline exhibits a 13-fold greater photosensitivity than the parent 7-hydroxyquinoline in an aqueous buffer solution.[6][7]

Q4: What are common fluorescence quenching mechanisms for 7-hydroxyquinoline analogs?

A4: Fluorescence quenching in 7-HQ analogs can occur through several mechanisms. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state.[9][10] Dynamic quenching, on the other hand, occurs when the excited fluorophore is deactivated upon collision with a quencher molecule.[10] For 7-HQ, interactions with certain metal ions, such as Al³⁺ and Fe³⁺, have been shown to cause fluorescence quenching, which is predominantly a static process.[9] Self-quenching can also occur at high concentrations of the fluorophore.[10]

Troubleshooting Guides

Issue 1: Observed Fluorescence Quantum Yield is Unexpectedly Low

This is a common challenge when working with 7-hydroxyquinoline analogs. The following workflow can help diagnose and address the issue.

G start Low Quantum Yield Observed check_solvent Step 1: Evaluate Solvent Effects - Is the solvent protic (e.g., water, methanol)? start->check_solvent solvent_yes Protic solvents can enable ESIPT, a non-radiative decay pathway. Action: Switch to an aprotic solvent (e.g., DMSO, THF) and re-measure. check_solvent->solvent_yes Yes check_concentration Step 2: Check Analyte Concentration - Is the concentration too high? check_solvent->check_concentration No solvent_yes->check_concentration concentration_yes High concentrations can lead to self-quenching or inner filter effects. Action: Perform a concentration-dependent study. Dilute the sample to an absorbance below 0.1. check_concentration->concentration_yes Yes check_impurities Step 3: Assess Sample Purity - Are there potential quenching impurities (e.g., residual metal ions)? check_concentration->check_impurities No concentration_yes->check_impurities impurities_yes Impurities can act as quenchers. Action: Purify the sample (e.g., via chromatography). Use high-purity solvents. check_impurities->impurities_yes Yes consider_modification Step 4: Consider Structural Modification check_impurities->consider_modification No impurities_yes->consider_modification modification_action If intrinsic quantum yield is low, consider derivatization. - Introduce methyl groups at C2 and C4. - Explore complexation with macrocycles (e.g., cucurbiturils). consider_modification->modification_action

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Issue 2: Dual or Unexpected Emission Peaks are Observed

The presence of multiple emission peaks can be indicative of different species in the excited state, often due to ESIPT.

G start Dual Emission Observed esipt Hypothesis: Excited-State Intramolecular Proton Transfer (ESIPT) is occurring. start->esipt normal_emission Normal Stokes Shift Emission (Enol form) esipt->normal_emission esipt_emission Large Stokes Shift Emission (Keto-tautomer form) esipt->esipt_emission confirmation Experimental Confirmation esipt->confirmation solvent_study Vary solvent polarity and proticity. Protic solvents often enhance the tautomer emission. confirmation->solvent_study ph_study Vary pH. The emission profile of different ground state species will change. confirmation->ph_study time_resolved Perform time-resolved fluorescence. The two emission bands may have different lifetimes. confirmation->time_resolved control Control Strategy confirmation->control control_action To favor one emission peak: - Use aprotic solvents to suppress ESIPT. - Modify the structure to inhibit proton transfer. control->control_action

Caption: Logical diagram for addressing dual emission peaks via ESIPT.

Data Presentation

Table 1: Fluorescence Quantum Yields (Φf) of Selected 7-Hydroxyquinoline Analogs

CompoundSolvent/ConditionsExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference
7-Hydroxyquinoline (7-HQ)Water400~500 (Tautomer)-[9]
7-Hydroxy-2,4-dimethylquinoline (HDMQ)Aqueous Buffer--0.26[7]
2-Methyl-7-hydroxy-quinoline---0.17[8]
7-(Diethylamino)quinolin-2(1H)-one (DQ2)Aqueous Buffer410-0.03[11]
DQ2 with Cucurbit[1]uril (CB7)Aqueous Buffer417-0.54[11]

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[12]

1. Materials:

  • Fluorescence spectrometer
  • UV-Vis spectrophotometer
  • 10 mm path length quartz cuvettes
  • Volumetric flasks and pipettes
  • Spectroscopic grade solvents
  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
  • Sample of 7-hydroxyquinoline analog

2. Procedure:

  • Selection of Standard: Choose a standard that absorbs and emits in a similar spectral range as the sample.[13]
  • Preparation of Solutions:
  • Prepare a series of five dilutions for both the standard and the sample in the same solvent.
  • The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.[12]
  • Absorbance Measurement:
  • Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the excitation wavelength.
  • Fluorescence Measurement:
  • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
  • Integrate the area under the fluorescence emission curve for each spectrum.
  • Data Analysis:
  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  • The slope of these plots should be linear.
  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Protocol 2: Absolute Quantum Yield Determination using an Integrating Sphere

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard.[14][15]

1. Materials:

  • Fluorometer equipped with a calibrated integrating sphere.
  • Sample of 7-hydroxyquinoline analog.
  • Spectroscopic grade solvent.

2. Procedure:

  • Measurement 1: Blank (Solvent Only):
  • Place the cuvette with the pure solvent inside the integrating sphere.
  • Record the spectrum of the excitation light scattering from the solvent. This measures the initial number of photons.
  • Measurement 2: Sample:
  • Place the cuvette with the sample solution inside the integrating sphere.
  • Record the full spectrum, which will include the scattered excitation light and the emitted fluorescence from the sample.
  • Data Analysis:
  • The instrument's software will typically perform the calculation by:
  • Integrating the area of the excitation peak in the blank measurement (proportional to the initial number of photons).
  • Integrating the area of the excitation peak in the sample measurement (proportional to the number of non-absorbed photons).
  • The difference between these two values gives the number of absorbed photons.
  • Integrating the area of the fluorescence emission peak in the sample measurement gives the number of emitted photons.
  • The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

References

Technical Support Center: Overcoming Solubility Challenges with Quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with quinolinium derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My quinolinium derivative is poorly soluble in my aqueous assay buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with heterocyclic compounds like quinolinium derivatives.[1][2] The initial and often most effective approach is to assess the pH of your buffer. Quinolinium compounds are generally weak bases, and their solubility is highly dependent on pH.[3][4][5] Lowering the pH of the buffer to a value below the pKa of your specific derivative will increase the proportion of the protonated, more soluble form.[6]

Q2: I've tried adjusting the pH, but the solubility is still insufficient. What other simple methods can I try?

A2: If pH adjustment is not sufficient or alters your experimental conditions unfavorably, using co-solvents is the next logical step.[7][8][9] Water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can significantly enhance the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[9][10][11] It is crucial to first establish the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.

Q3: Can I use surfactants to improve the solubility of my quinolinium derivative?

A3: Yes, surfactants are an excellent option for solubilizing poorly water-soluble compounds through a process called micellar solubilization.[7][12][13] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[12][13] Some long-chain quaternary quinolinium salts themselves act as cationic surfactants.[14]

Q4: What are cyclodextrins, and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their cavity, which enhances the drug's stability and solubility in aqueous solutions.[15][16][17][18] This is a widely used technique in pharmaceutical formulations.[16][19]

Troubleshooting Guides

Issue 1: Precipitation of the Quinolinium Derivative Upon Dilution in Aqueous Buffer

Problem: The compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into the final aqueous assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed check_final_conc Is final organic solvent concentration sufficient to maintain solubility? start->check_final_conc increase_solvent Increase organic solvent concentration in final buffer (test system tolerance). check_final_conc->increase_solvent No check_ph Is the buffer pH appropriate for the quinolinium derivative's pKa? check_final_conc->check_ph Yes success Solubility Issue Resolved increase_solvent->success adjust_ph Lower the buffer pH. check_ph->adjust_ph No use_excipients Incorporate solubilizing excipients. check_ph->use_excipients Yes adjust_ph->success try_surfactants Add a biocompatible surfactant (e.g., Tween 80) to the buffer. use_excipients->try_surfactants try_cyclodextrins Prepare an inclusion complex with cyclodextrins. use_excipients->try_cyclodextrins try_surfactants->success try_cyclodextrins->success

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

Problem: Variability in experimental data suggests that the quinolinium derivative is not fully solubilized in the assay medium.

Logical Troubleshooting Path:

G start Inconsistent Assay Results verify_solubility Verify solubility under exact assay conditions (visual inspection, light scattering). start->verify_solubility optimize_protocol Optimize solubilization protocol. verify_solubility->optimize_protocol Insolubility Confirmed sonication Incorporate sonication after dilution. optimize_protocol->sonication heating Gentle heating of the stock solution before dilution (check compound stability). optimize_protocol->heating pre_complexation Pre-formulate with cyclodextrins before adding to the assay. optimize_protocol->pre_complexation re_evaluate Re-evaluate compound concentration with optimized protocol. sonication->re_evaluate heating->re_evaluate pre_complexation->re_evaluate end Consistent Results Achieved re_evaluate->end

Caption: Path to resolve inconsistent assay results.

Data Presentation: Comparison of Solubilization Strategies

StrategyPrinciple of ActionTypical Concentration RangeAdvantagesPotential Disadvantages
pH Adjustment Increases the ionization of weakly basic quinolinium derivatives.[3][6][20]pH < pKa of the compoundSimple, cost-effective.May affect biological system; limited by compound's pKa.
Co-solvents Reduces the polarity of the aqueous medium.[9][10][11]1-10% (e.g., DMSO, Ethanol)Effective for many compounds; easy to implement.[7]Can affect protein structure and cell viability; may precipitate on dilution.[8][9]
Surfactants Encapsulation within micelles.[12][13]Above CMC (e.g., 0.01-1%)High solubilization capacity; can improve stability.[7]Can interfere with assays; potential toxicity.
Cyclodextrins Formation of inclusion complexes.[15][16][18]1-10 mMLow toxicity; can improve bioavailability.[15][16]Can be expensive; complexation is compound-specific.[21]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3 to 8.

  • Compound Addition: Add an excess amount of the quinolinium derivative to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of the quinolinium derivative in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility against the pH of the respective buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of the quinolinium derivative to the cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Weigh the appropriate amounts of the quinolinium derivative and cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly with a pestle for an extended period (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Evaluate the solubility of the prepared complex in the desired aqueous buffer and compare it to the solubility of the uncomplexed drug.[19]

Signaling Pathway and Experimental Logic

Impact of Solubility on Target Engagement

Poor solubility can lead to an underestimation of a compound's true potency by reducing the effective concentration available to interact with its biological target.

G cluster_0 Poor Solubility Scenario cluster_1 Enhanced Solubility Scenario A Quinolinium Derivative in Solution (Low Concentration) B Biological Target A->B Limited Interaction C Reduced Target Engagement B->C D Underestimated Biological Effect C->D X Solubilized Quinolinium Derivative (High Concentration) Y Biological Target X->Y Sufficient Interaction Z Optimal Target Engagement Y->Z W Accurate Biological Effect Z->W

Caption: Effect of solubility on biological target engagement.

References

Technical Support Center: Strategies to Prevent Photobleaching of Quinolinium-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to mitigate photobleaching of quinolinium-based dyes during fluorescence microscopy. The information is presented in a question-and-answer format to address common issues and provide practical solutions.

Troubleshooting Guide: Common Photobleaching Issues

Q1: My quinolinium dye signal is fading rapidly during image acquisition. What are the immediate steps I can take to reduce photobleaching?

A1: Rapid signal loss is a common indicator of photobleaching. Here are some immediate troubleshooting steps:

  • Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1] Decrease the laser power or lamp intensity to the lowest level that still provides a sufficient signal-to-noise ratio.[1][2]

  • Minimize Exposure Time: The shorter the exposure to excitation light, the less photobleaching will occur.[2][3] Use the shortest possible exposure time that allows for a clear image.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its wavelength, which can help minimize photobleaching while maintaining image quality.[1][4]

  • Optimize Imaging Protocol: Avoid unnecessary exposure of your sample.[5] Use transmitted light to locate the region of interest before switching to fluorescence imaging.[4][5] When setting up imaging parameters, use a neighboring region to avoid bleaching your primary area of interest before final image capture.[5]

Q2: I am performing a long-term time-lapse experiment and my signal diminishes over time. How can I maintain a stable signal?

A2: Long-term imaging requires careful optimization to preserve the fluorescent signal. In addition to the steps in Q1, consider the following:

  • Incorporate Antifade Reagents: Use commercially available or homemade antifade reagents in your mounting medium or live-cell imaging buffer.[1][3][5] These reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[6]

  • Choose the Right Mounting Medium: For fixed samples, select a high-quality antifade mounting medium.[4][5] The choice of medium can significantly impact dye stability.[4]

  • Control the Environment: For live-cell imaging, ensure the imaging medium is fresh and consider reagents that reduce ROS. Some antifade reagents are specifically designed for live-cell applications.[2]

Q3: I have tried reducing the light intensity and exposure time, but I am still experiencing significant photobleaching. What other factors could be at play?

A3: If basic adjustments are not sufficient, other factors may be contributing to photobleaching:

  • Sample Preparation: Ensure your sample is properly prepared. For fixed cells, ensure fixation and permeabilization are complete and gentle. For live cells, ensure they are healthy and not under stress, which can increase ROS production.

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.[1] While challenging to control, some specialized imaging chambers and reagents can help reduce oxygen levels.

  • Dye Concentration: While it may seem counterintuitive, very high local concentrations of fluorophores can sometimes lead to increased photobleaching through dye-dye interactions.[7] Ensure you are using the recommended concentration of your quinolinium-based dye.

Frequently Asked Questions (FAQs)

Q4: What is photobleaching and why does it occur?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[5] It occurs when the dye molecule is in an excited state and undergoes chemical reactions, often involving molecular oxygen, that alter its structure and render it non-fluorescent.[8] The generation of reactive oxygen species (ROS) during the excitation process is a major contributor to photobleaching.[1]

Q5: How photostable are quinolinium-based dyes compared to other common fluorophores?

A5: Quinolinium-based dyes, specifically 1-methyl-7-amino-quinolinium derivatives, have been reported to be highly photostable.[1] In some studies, their fluorescence intensity remained unchanged for extended periods (e.g., ~1 hour) of continuous imaging, which is a significant improvement over some commercial probes like BCECF and fluorescein that show a notable decrease in intensity under similar conditions.[1]

Q6: What are antifade reagents and how do they work?

A6: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[1][6] Most work as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that can chemically damage the fluorophore.[6] Some common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[9]

Q7: Can I use antifade reagents designed for fixed cells in my live-cell imaging experiments?

A7: Generally, no. Antifade mounting media for fixed samples are often not compatible with live cells and can be cytotoxic.[2] For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, such as Trolox or commercially available live-cell antifade formulations.[2][5]

Quantitative Data Summary

While specific quantitative data on the photobleaching quantum yields of quinolinium-based dyes with various antifade agents are limited in the literature, the following table summarizes the properties of common antifade reagents that are likely to be effective.

Antifade ReagentMechanism of ActionSuitability for Live CellsKey Considerations
p-Phenylenediamine (PPD) ROS ScavengerNoHighly effective but can be toxic and may react with certain dyes.[9] Can cause weak and diffused fluorescence after storage.[9]
n-Propyl gallate (NPG) ROS ScavengerYesNon-toxic and suitable for live cells, but may have anti-apoptotic properties that could affect biological processes.[9] Can be difficult to dissolve.[9]
1,4-Diazabicyclo-octane (DABCO) ROS ScavengerYesLess effective than PPD but also less toxic.[9] Preferred for some live-cell applications but may also have anti-apoptotic effects.[9]
Trolox Antioxidant (Vitamin E analog)YesCell-permeable and has been shown to have a cytoprotective effect with low cytotoxicity in many cell lines.[5] Optimal concentration may need to be determined for different cell types.[5]
Commercial Antifade Mountants (e.g., ProLong Gold, VECTASHIELD) Often proprietary ROS scavengersNo (unless specified for live cells)Optimized formulations for ease of use and high performance with fixed samples.[1][5]
Commercial Live-Cell Antifade Reagents (e.g., ProLong Live) Antioxidant technologiesYesSpecifically formulated and tested for low cytotoxicity and effectiveness in protecting a wide range of dyes and fluorescent proteins in live cells.[2][5]

Experimental Protocols

Protocol 1: General Workflow for Minimizing Photobleaching in Fixed Cells

  • Staining: Stain your sample with the quinolinium-based dye according to your established protocol.

  • Washing: Perform final washes to remove unbound dye.

  • Mounting: a. Place a drop of antifade mounting medium (e.g., ProLong Gold, VECTASHIELD) onto the slide. b. Carefully lower a coverslip over the sample, avoiding air bubbles.

  • Sealing (Optional but Recommended): Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to minimize oxygen exposure.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (often overnight in the dark at room temperature).

  • Storage: Store slides flat and in the dark at 4°C.[5]

  • Imaging: a. Use the lowest possible excitation intensity and exposure time.[2] b. Locate the region of interest using transmitted light before exposing it to fluorescence excitation.[4][5] c. Acquire images efficiently to minimize total light exposure.

Protocol 2: General Workflow for Minimizing Photobleaching in Live Cells

  • Cell Culture and Staining: Culture and stain your cells with the quinolinium-based dye in an appropriate imaging dish or chamber.

  • Prepare Imaging Medium: Supplement your normal imaging medium with a live-cell compatible antifade reagent (e.g., Trolox or ProLong Live) at the recommended concentration. The optimal concentration may require some optimization for your specific cell type.[5]

  • Medium Exchange: Replace the staining medium with the prepared antifade-containing imaging medium.

  • Incubation: Incubate the cells for the time recommended by the reagent manufacturer to allow for reagent uptake.

  • Imaging: a. Use a microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels. b. Minimize light exposure by using the lowest laser power and shortest exposure times possible.[2] c. Use hardware and software features that limit illumination, such as shutters and synchronized acquisition modes.[1] d. Plan your experiment to only collect the necessary data points to answer your research question.[2]

Visualizations

Photobleaching_Mechanism cluster_0 Fluorophore States cluster_1 Processes cluster_2 Outcome S0 Ground State (S0) Excitation Light Absorption S0->Excitation Excitation Light S1 Excited Singlet State (S1) Fluorescence Fluorescence Emission S1->Fluorescence ISC Intersystem Crossing S1->ISC T1 Excited Triplet State (T1) Reaction_O2 Reaction with O2 T1->Reaction_O2 Reaction_Other Other Reactions T1->Reaction_Other Fluorescence->S0 ISC->T1 Bleached Photobleached Fluorophore (Non-fluorescent) Reaction_O2->Bleached Reaction_Other->Bleached

Caption: General mechanism of photobleaching.

Troubleshooting_Workflow Start Start: Photobleaching Observed Q_LiveOrFixed Live or Fixed Cells? Start->Q_LiveOrFixed Live_Imaging Live-Cell Imaging Q_LiveOrFixed->Live_Imaging Live Fixed_Imaging Fixed-Cell Imaging Q_LiveOrFixed->Fixed_Imaging Fixed Optimize_Live Optimize Imaging Parameters: - Lower Light Intensity - Shorter Exposure Time - Use Environmental Chamber Live_Imaging->Optimize_Live Optimize_Fixed Optimize Imaging Parameters: - Lower Light Intensity - Shorter Exposure Time - Use ND Filters Fixed_Imaging->Optimize_Fixed Use_Live_Antifade Use Live-Cell Antifade Reagent (e.g., Trolox, ProLong Live) Optimize_Live->Use_Live_Antifade Check_Cell_Health Check Cell Health and Optimize Culture Conditions Use_Live_Antifade->Check_Cell_Health Evaluate Evaluate Improvement Check_Cell_Health->Evaluate Use_Antifade_Mountant Use Antifade Mounting Medium (e.g., ProLong Gold, VECTASHIELD) Optimize_Fixed->Use_Antifade_Mountant Proper_Storage Store Slides Properly (Dark, 4°C) Use_Antifade_Mountant->Proper_Storage Proper_Storage->Evaluate Sufficient Sufficient Improvement: Proceed with Experiment Evaluate->Sufficient Yes Insufficient Insufficient Improvement: Further Troubleshooting Evaluate->Insufficient No

References

Technical Support Center: Quinolinium Probes in Fluorescence Lifetime Imaging (FLIM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of quinolinium-based probes in Fluorescence Lifetime Imaging (FLIM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during FLIM experiments with quinolinium probes.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your FLIM experiments with quinolinium probes.

Question: My measured fluorescence lifetime is shorter than expected and varies across the image. What could be the cause?

Answer: Several factors can lead to an artificially shortened and variable fluorescence lifetime. Consider the following possibilities:

  • Environmental Quenching: Quinolinium probes' fluorescence lifetimes are sensitive to their microenvironment. Uncontrolled variations in pH, temperature, or the presence of quenching ions can lead to heterogeneous lifetime measurements. For instance, iodide and, to a lesser extent, hydrogen phosphate ions can quench the fluorescence of certain quinolinium probes.[1][2]

  • High Probe Concentration: While fluorescence lifetime is theoretically independent of concentration, at very high concentrations, self-quenching can occur, leading to a decrease in the measured lifetime. Ensure you are working within the recommended concentration range for your specific probe.

  • Phototoxicity: Although quinolinium probes are known for their high photostability, intense or prolonged illumination can still induce phototoxic effects in live cells.[1][2] This can alter the local cellular environment, indirectly affecting the probe's lifetime.

Troubleshooting Steps:

  • Calibrate for Environmental Factors: Carefully control and buffer the pH of your sample. If you are studying pH dynamics, ensure you have performed a proper pH calibration for your probe under your experimental conditions. Monitor and maintain a stable temperature throughout the experiment.

  • Optimize Probe Concentration: Perform a concentration titration to find the optimal probe concentration that provides sufficient signal without causing self-quenching.

  • Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio.

Question: I am observing a multi-exponential decay from a sample that should be homogeneous. Why is this happening?

Answer: A multi-exponential decay suggests the presence of multiple fluorescent species or a single species in different environmental states.

  • Autofluorescence: Biological samples often exhibit endogenous fluorescence (autofluorescence) from molecules like NADH and flavins, which have their own characteristic lifetimes.[3][4] This can contaminate the signal from your quinolinium probe, resulting in a multi-exponential decay.

  • Probe Binding to Different Cellular Compartments: If the quinolinium probe localizes to different organelles or cellular compartments with varying microenvironments (e.g., different pH or viscosity), it will exhibit different lifetimes in each location, leading to a multi-exponential decay when analyzed together.

  • Incomplete Probe Equilibration: The probe may not have reached equilibrium in its binding or environmental sensing, leading to a mixture of states.

Troubleshooting Steps:

  • Acquire an Autofluorescence Control: Image an unstained sample under the same conditions to measure the lifetime of the endogenous autofluorescence. This can then be used as a known component in your data analysis.

  • Use Spectral Unmixing or Phasor Analysis: Advanced analysis techniques like spectral unmixing or phasor analysis can help to separate the fluorescence signal of the quinolinium probe from autofluorescence.[5]

  • High-Resolution Imaging: Use high-resolution imaging to determine the subcellular localization of your probe and analyze the lifetimes in different compartments separately.

Question: My FLIM image appears noisy and the lifetime values are not reproducible. What can I do to improve the data quality?

Answer: Poor data quality in FLIM can stem from both instrumental and sample-related issues.

  • Low Photon Count: An insufficient number of detected photons is a common cause of noisy data and poor fitting of the fluorescence decay.[6]

  • Instrumental Artifacts:

    • Pile-up Effect (in TCSPC): This occurs when more than one photon is detected per excitation cycle, leading to a distortion of the decay curve and an artificially shorter lifetime.[2][7][8] This can be a concern with bright samples and long-lifetime probes like quinolinium derivatives.

    • Timing Jitter and Drift: Instabilities in the timing electronics can introduce noise and inaccuracies in the lifetime measurement.

  • Sample Movement: Movement of the sample during acquisition can blur the image and lead to inaccurate lifetime measurements at each pixel.[9]

Troubleshooting Steps:

  • Increase Photon Count: You can increase the acquisition time, average multiple frames, or slightly increase the excitation power (while being mindful of phototoxicity).

  • Avoid Pile-up: For Time-Correlated Single Photon Counting (TCSPC) systems, ensure that the photon detection rate is kept below 1-10% of the laser repetition rate to minimize the pile-up effect.[8][10]

  • Use a Stable Imaging Setup: Ensure your microscope is on an anti-vibration table and that your sample is securely mounted to prevent drift and movement. For live-cell imaging, consider using shorter acquisition times or motion correction algorithms.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using quinolinium probes for FLIM?

A1: Quinolinium-based probes offer several advantages for FLIM applications, including:

  • High Photostability: They are resistant to photobleaching, allowing for longer imaging times without significant signal loss.[1][2]

  • High Fluorescence Quantum Yield and Long Lifetime: They are bright probes with inherently long fluorescence lifetimes (typically in the range of 11-13 ns), which makes them easily distinguishable from the shorter-lived autofluorescence in biological samples.[1][2]

  • Environmental Sensitivity: Their fluorescence lifetime is sensitive to changes in the local microenvironment, such as pH, making them excellent sensors for dynamic cellular processes.[1][2][8]

  • Water Solubility: Many quinolinium probes are inherently water-soluble, simplifying their use in biological experiments.[1][2]

Q2: How does pH affect the fluorescence lifetime of quinolinium probes?

A2: The fluorescence lifetime of many quinolinium probes is pH-dependent. This is often due to a "fluorophore-spacer-receptor" design where a pH-sensitive receptor modulates the fluorescence of the quinolinium fluorophore.[1] Deprotonation or protonation of the receptor or the quinolinium core itself can lead to changes in the non-radiative decay rate, thus altering the fluorescence lifetime.[2] This property is harnessed to create ratiometric sensors for pH.

Q3: Can I use intensity-based measurements to predict the FLIM performance of a quinolinium probe?

A3: To some extent, yes. For quinolinium probes with modest fluorescence enhancements upon analyte binding, the pH dependence of fluorescence lifetime and intensity can be very similar.[1] However, for probes with a very large change in intensity (high fluorescence enhancement), the lifetime may not track the intensity changes accurately, especially at pH values where the probe's emission is very low.[2] Therefore, while intensity measurements can be a useful starting point, direct FLIM-based characterization is crucial for accurate lifetime-based sensing.

Q4: What is the typical concentration range for using quinolinium probes in FLIM experiments?

A4: The optimal concentration can vary depending on the specific probe and the sample. However, a common starting point is in the micromolar range. For example, some studies have successfully used 0.1 mM probe concentrations for imaging.[1][8] It is always recommended to perform a concentration titration to determine the lowest concentration that provides an adequate signal-to-noise ratio without causing artifacts like self-quenching.

Quantitative Data Summary

The following table summarizes the fluorescence lifetime properties of some 1-methyl-7-amino-quinolinium-based pH probes from a recent study.

ProbeLifetime at Low pH (ns)pKA1* (from lifetime)Lifetime Change Factor upon Deprotonation
2a ~12.5-Strong quenching, not ideal for lifetime sensing
2b ~12.79.73-4 fold decrease
2c ~12.76.73-4 fold decrease
2d ~13.1-No spacer-amino receptor
2e ~11.5-No spacer-amino receptor

Data extracted from ACS Sensors 2023, 8, 5, 2050–2059.[2]

Experimental Protocols

Protocol 1: pH Calibration of a Quinolinium Probe

This protocol describes the general steps for calibrating the fluorescence lifetime of a pH-sensitive quinolinium probe.

  • Prepare a Series of pH Buffers: Prepare a set of buffers with known pH values covering the expected experimental range. A universal buffer solution can be used and the pH adjusted precisely with HCl or NaOH.

  • Prepare Probe Solutions: Add a consistent, final concentration of the quinolinium probe to each pH buffer. Ensure the probe concentration is low enough to avoid self-quenching.

  • Acquire FLIM Data: For each pH standard, acquire FLIM data using the same instrument settings (laser power, acquisition time, etc.) that will be used for the actual experiment.

  • Analyze Lifetime Data: For each pH value, determine the average fluorescence lifetime. This can be done by fitting the fluorescence decay data from a region of interest in the image.

  • Generate a Calibration Curve: Plot the measured fluorescence lifetime as a function of pH. This curve can then be used to convert the lifetime measurements from your experiment into pH values.

Visualizations

Caption: A generalized workflow for a FLIM experiment using quinolinium probes.

Troubleshooting_Artifacts cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Inaccurate Lifetime Measurement Env Environmental Effects (pH, Temp, Ions) Start->Env Conc High Probe Concentration Start->Conc AutoF Autofluorescence Start->AutoF Pileup Instrumental Artifacts (e.g., Pile-up) Start->Pileup Calibrate Calibrate Environment/ Use Controls Env->Calibrate Titrate Optimize Probe Concentration Conc->Titrate Control Acquire Autofluorescence Control/Spectral Unmixing AutoF->Control Settings Adjust Instrument Settings (e.g., count rate) Pileup->Settings

Caption: A logical diagram for troubleshooting common FLIM artifacts.

References

Validation & Comparative

A Comparative Analysis of the Blue Fluorescent Dye 7-Hydroxy-1-Methyl-Quinolinium and Blue Fluorescent Proteins for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate fluorescent marker is a critical decision that influences experimental outcomes. This guide provides a detailed comparison between the synthetic blue fluorescent dye, 7-hydroxy-1-methyl-quinolinium, and several commonly used blue fluorescent proteins (BFPs). We present quantitative performance data, detailed experimental protocols, and visual workflows to facilitate an informed choice for your specific research needs.

Distinguishing Between Small Molecule Dyes and Fluorescent Proteins

It is essential to first clarify the fundamental difference between the molecules being compared. 7-hydroxy-1-methyl-quinolinium is the cationic form of N-methyl-7-hydroxyquinolinium (MQAE), a small organic dye. Its fluorescence is sensitive to the concentration of chloride ions, making it a valuable tool for studying ion channel activity and cellular transport. In contrast, blue fluorescent proteins are genetically encoded reporters. They are proteins that, once expressed within a cell, intrinsically fluoresce. This allows for the tracking of specific proteins, organelles, or cell populations without the need for external dye loading.

Quantitative Performance Comparison

The selection of a fluorescent marker often hinges on key photophysical parameters. The table below summarizes these properties for MQAE and a selection of popular blue fluorescent proteins.

ParameterMQAEmTagBFP2SiriusmCerulean3
Excitation Max (nm) 350-365400355433
Emission Max (nm) 460457425475
Quantum Yield 0.82 (in H₂O)0.610.240.62
Extinction Coeff. (M⁻¹cm⁻¹) ~5,00063,00015,00043,000
Brightness 4.138.43.626.7
Photostability (s) Moderate114High48
pH Stability (pKa) N/A<4.0N/A<3.0
Sensing Mechanism Chloride QuenchingpH InsensitivepH InsensitivepH Insensitive

Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 1000. Data for fluorescent proteins is sourced from peer-reviewed literature and vendor specifications.

Experimental Protocols

Accurate comparison requires standardized methodologies. Below are protocols for evaluating the performance of MQAE and genetically encoded BFPs in a cellular context.

Protocol 1: Cell Loading with MQAE for Chloride Sensing
  • Cell Culture: Plate cells (e.g., HEK293) on glass-bottom dishes suitable for microscopy. Culture overnight to allow for cell adherence.

  • Loading Solution: Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 5-10 mM MQAE.

  • Cell Loading: Aspirate the culture medium and wash the cells twice with HBSS. Incubate the cells in the MQAE loading solution for 30-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells three times with HBSS to remove extracellular dye.

  • Imaging: Mount the dish on an epifluorescence microscope equipped with a DAPI filter set (or similar, e.g., ~365 nm excitation, ~460 nm emission).

  • Data Acquisition: Acquire baseline fluorescence images. To test for chloride sensitivity, perfuse the cells with solutions containing varying chloride concentrations and record the change in fluorescence intensity over time. A decrease in fluorescence indicates an influx of chloride ions.

Protocol 2: Expression and Imaging of Blue Fluorescent Proteins
  • Transfection: Transfect the cultured cells with a plasmid vector encoding the blue fluorescent protein of interest (e.g., pNCS-mTagBFP2). Use a standard transfection reagent following the manufacturer's protocol.

  • Expression: Allow 24-48 hours for the cells to express the fluorescent protein.

  • Imaging: Mount the dish on an epifluorescence microscope.

    • For mTagBFP2 , use an excitation filter around 400 nm and an emission filter around 457 nm.

    • For Sirius , use an excitation filter around 355 nm and an emission filter around 425 nm.

    • For mCerulean3 , use an excitation filter around 433 nm and an emission filter around 475 nm.

  • Photostability Assay: To compare photostability, continuously expose a defined region of interest (ROI) in the cells to the excitation light at maximum intensity. Record the fluorescence intensity over time until it bleaches to 50% of its initial value. The time taken to reach this point is the photostability half-life.

Visualization of Experimental Workflows and Mechanisms

To better illustrate the conceptual differences in application and mechanism, the following diagrams are provided.

G cluster_0 Small Molecule Dye Workflow (MQAE) cluster_1 Fluorescent Protein Workflow (BFP) A Plate Cells B Load with MQAE Dye A->B C Wash Excess Dye B->C D Live Cell Imaging C->D E Plate Cells F Transfect with Plasmid DNA E->F G Protein Expression (24-48h) F->G H Live or Fixed Cell Imaging G->H

Caption: A comparison of experimental workflows for small molecule dyes versus fluorescent proteins.

G cluster_0 Mechanism of MQAE Chloride Sensing MQAE MQAE (Fluorescent) Quenched MQAE-Cl⁻ Complex (Non-Fluorescent) MQAE->Quenched collisional quenching Emission Blue Emission (~460 nm) MQAE->Emission emits Cl Chloride Ions (Cl⁻) Cl->Quenched Excitation Excitation Light (~365 nm) Excitation->MQAE absorbs

Caption: The mechanism of fluorescence quenching of MQAE by chloride ions.

Summary and Recommendations

Choose 7-hydroxy-1-methyl-quinolinium (MQAE) when:

  • Your primary goal is to measure relative intracellular chloride concentrations or monitor chloride channel activity.

  • You require a rapid method that does not involve genetic modification of your cells.

  • Your experimental design can accommodate potential dye loading and leakage artifacts.

Choose a Blue Fluorescent Protein (e.g., mTagBFP2, Sirius) when:

  • You need to create a genetically encoded biosensor, for example, for Förster Resonance Energy Transfer (FRET) applications.

  • You want to create a stable cell line that constitutively expresses a blue fluorescent marker.

  • Your experiment involves long-term tracking of cells or protein localization, where dye dilution and toxicity are concerns.

  • High brightness and photostability are critical for your imaging setup.

Ultimately, the choice between a small molecule dye and a fluorescent protein depends on the specific biological question being addressed. MQAE offers a direct, albeit less bright, method for chloride sensing, while BFPs provide a versatile and robust solution for a wide array of applications in cellular and molecular biology.

A Comparative Guide to 7-hydroxy-1-methyl-quinolinium and Other Fluorescent pH Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of pH is critical. This guide provides a detailed comparison of 7-hydroxy-1-methyl-quinolinium as a fluorescent pH indicator against other commonly used alternatives, supported by experimental data and protocols to aid in the selection of the most suitable probe for your research needs.

The validation of a new pH indicator requires rigorous assessment of its photophysical properties and performance across a range of pH values. Here, we evaluate 7-hydroxy-1-methyl-quinolinium, a fluorescent probe noted for its distinct photophysical characteristics, and compare it with established indicators such as 7-hydroxycoumarin derivatives, SNARF (Seminaphthorhodafluor), and BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein).

Performance Comparison of Fluorescent pH Indicators

The efficacy of a fluorescent pH indicator is determined by several key parameters, including its acid dissociation constant (pKa), the pH range over which it exhibits a measurable change in fluorescence, and its fluorescence quantum yield (ΦF), which is a measure of its brightness. The following table summarizes these critical properties for 7-hydroxy-1-methyl-quinolinium and its alternatives. Data for 7-hydroxy-1-methyl-quinolinium is based on its closely related and well-studied 7-amino analogue, which provides a strong indication of its expected performance.

IndicatorpKaEffective pH RangeFluorescence Quantum Yield (ΦF)Key Characteristics
7-hydroxy-1-methyl-quinolinium (analog) Tunable (5.8 - 9.9)Wide, adaptable based on synthesisHigh (0.75 - 0.85 in "on" state)[1]Inherently water-soluble, high photostability, and high quantum yield.[1][2]
7-hydroxycoumarin Derivatives ~7.8 (for N-hexyl amide derivative)Neutral to near-alkalineUp to 0.84 (for 6-fluoro derivative)[3]High brightness, with properties tunable through substitution.[3][4]
Carboxy SNARF-1 ~7.5~6.5 - 8.5[5]Not specified, but known to be brightly fluorescentDual emission ratiometric indicator, suitable for physiological pH.[6][7]
BCECF ~7.0~6.0 - 8.0[8]Not specified, but widely used for its responsivenessDual excitation ratiometric indicator, well-suited for cytoplasmic pH measurements.[8][9]

Experimental Protocols

The validation of a fluorescent pH indicator involves standardized experimental procedures to determine its key performance metrics. Below are detailed methodologies for pKa determination and fluorescence quantum yield measurement.

Protocol for Determining the pKa of a Fluorescent pH Indicator

This protocol outlines the spectrophotometric or spectrofluorometric titration method for determining the pKa of a pH-sensitive fluorescent dye.

Materials:

  • Fluorescent pH indicator of interest

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, and borate buffers)

  • pH meter

  • Spectrofluorometer or UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Indicator Solution: Prepare a stock solution of the fluorescent indicator in a suitable solvent (e.g., DMSO or water).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning at least 2 pH units above and below the expected pKa.

  • Sample Preparation: For each buffer solution, add a small, constant amount of the indicator stock solution to ensure the final concentration of the indicator is low enough to avoid self-quenching.

  • Fluorescence/Absorbance Measurement:

    • For each prepared sample, measure the fluorescence emission or absorbance spectrum.

    • For fluorescent indicators, record the fluorescence intensity at the wavelength of maximum emission for both the acidic and basic forms. For ratiometric indicators, record the intensity at two different emission or excitation wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of intensities for ratiometric probes) as a function of pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation: pH = pKa + log([I⁻]/[HI]) where [I⁻] is the concentration of the basic form and [HI] is the concentration of the acidic form.

    • The pKa is the pH at which the concentrations of the acidic and basic forms are equal, corresponding to the inflection point of the sigmoid curve.[10][11]

Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)

The comparative method, as described by Williams et al., is a reliable technique for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.[12]

Materials:

  • Test fluorescent indicator

  • A standard fluorophore with a known quantum yield (e.g., quinine sulfate or fluorescein)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the test indicator and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

  • Absorbance Measurement: Record the UV-Vis absorbance spectra of all prepared solutions.

  • Fluorescence Measurement:

    • Using the same excitation wavelength for both the test and standard solutions, record the fluorescence emission spectra.

    • Ensure that the experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the test and standard samples.

    • Calculate the fluorescence quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where:

      • Φₛₜ is the quantum yield of the standard.

      • Iₓ and Iₛₜ are the integrated fluorescence intensities of the test sample and the standard, respectively.

      • Aₓ and Aₛₜ are the absorbances of the test sample and the standard at the excitation wavelength, respectively.

      • nₓ and nₛₜ are the refractive indices of the test sample and standard solutions (if different solvents are used).[12][13]

    • Plot the integrated fluorescence intensity versus absorbance for the series of solutions of both the test and standard. The slope of this plot is proportional to the quantum yield. The ratio of the slopes can be used in the above equation for a more accurate determination.[12]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the validation of a novel fluorescent pH indicator.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_ph_response pH Response Validation cluster_application In Vitro/In Vivo Application synthesis Synthesize Indicator purification Purify & Characterize (NMR, MS) synthesis->purification abs_em Measure Absorbance & Emission Spectra purification->abs_em qy_measurement Determine Quantum Yield abs_em->qy_measurement photostability Assess Photostability qy_measurement->photostability ph_titration Perform pH Titration photostability->ph_titration pka_determination Calculate pKa ph_titration->pka_determination selectivity Test for Ion Selectivity pka_determination->selectivity cell_loading Cell Loading & Cytotoxicity selectivity->cell_loading imaging Fluorescence Imaging cell_loading->imaging data_analysis Analyze pH Dynamics imaging->data_analysis

Caption: Experimental workflow for validating a new fluorescent pH indicator.

References

A Comparative Guide to 7-Hydroxy-1-Methyl-Quinolinium and Coumarin Derivatives for Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based assays, the choice of a fluorophore is paramount to achieving sensitive, reliable, and reproducible results. This guide provides an objective comparison between 7-hydroxy-1-methyl-quinolinium and the widely utilized coumarin derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.

At a Glance: Key Performance Indicators

The selection of a fluorescent probe hinges on several key photophysical and chemical properties. Below is a summary of these characteristics for 7-hydroxy-1-methyl-quinolinium and representative coumarin derivatives.

Property7-Hydroxy-1-Methyl-QuinoliniumCoumarin DerivativesKey Considerations
Excitation Max (λex) ~458 nm (Visible, Blue)[1]350-450 nm (UV-Visible)[2]Quinolinium's visible light excitation can reduce background autofluorescence from cellular components.
Emission Max (λem) Blue-Green Region400-550 nm (Blue to Green)[2]Both classes of compounds offer fluorescence in a similar spectral range, suitable for many standard filter sets.
Quantum Yield (ΦF) High (related compounds ~0.7-0.8)[3]Generally High (can be up to 0.95)[4][5][6]Coumarins are well-established for their high quantum yields; quinolinium derivatives also show promise for bright fluorescence.
Photostability High[3]Generally Good, but can be variable[2][7][8][9][10]7-hydroxy-1-methyl-quinolinium is noted for its high photostability, a critical factor for long-term imaging experiments.
Solubility High Water Solubility[1]Variable, can be tailored through synthesis[11]The inherent water solubility of the quinolinium salt is advantageous for biological assays.
pH Sensitivity Can be designed for pH sensing[3]Some derivatives are pH-sensitive[12][13]This property can be either a useful feature for specific assays or a potential source of interference.
Synthetic Accessibility Multi-step synthesis[1]Well-established synthetic routes (e.g., Pechmann condensation)[14]Coumarin synthesis is generally more established and versatile for generating a wide range of derivatives.

In-Depth Comparison: Performance in Fluorescence-Based Assays

7-Hydroxy-1-Methyl-Quinolinium: A Rising Contender

The 7-hydroxy-1-methyl-quinolinium cation has emerged as a promising fluorophore, particularly noted for its excitation in the visible light spectrum, which helps to minimize cellular autofluorescence and potential phototoxicity associated with UV excitation.[1] Its N-methylation is a key modification that shifts the absorbance from the UV into the blue region of the visible spectrum.[1]

Advantages:

  • Visible Light Excitation: Reduces background noise and potential for photodamage in live-cell imaging.[1]

  • High Photostability: Enables longer or repeated measurements without significant signal loss.[3]

  • Excellent Water Solubility: Simplifies buffer preparation and is ideal for biological assays.[1]

  • Resistance to Hydrolysis: Ensures stability in aqueous environments over the course of an experiment.[1]

Limitations:

  • Limited Commercial Availability of Derivatives: Compared to coumarins, there is a smaller library of commercially available 7-hydroxy-1-methyl-quinolinium-based probes.

  • Developing Research Area: While promising, the full range of its applications and potential interferences are still being actively explored.

Coumarin Derivatives: The Versatile Workhorse

Coumarins are a large and well-established class of fluorescent dyes with a broad range of applications in biological and chemical sensing.[11] Their photophysical properties can be extensively tuned through chemical modification of the coumarin core, allowing for the creation of probes for a wide array of analytes and environments.[2][11]

Advantages:

  • High and Tunable Quantum Yields: Many coumarin derivatives are exceptionally bright, with quantum yields that can approach unity.[4][5][6][12][13]

  • Structural Versatility: A vast number of derivatives have been synthesized, offering a wide selection of excitation/emission profiles, and functionalities for conjugation.[2][11]

  • Well-Established Applications: They have a long history of use in enzyme assays, cell imaging, and as fluorescent labels.[15][16][17]

  • Commercially Available Kits and Reagents: A wide variety of coumarin-based assay kits and labeling reagents are readily available.

Limitations:

  • UV Excitation: Many common coumarins require excitation in the UV or near-UV range, which can lead to higher background fluorescence in biological samples.[2]

  • Variable Photostability: While some coumarins are quite photostable, others can be prone to photobleaching, which can be a limitation for time-lapse imaging.[7][8][9]

  • Environmental Sensitivity: The fluorescence of some coumarins can be sensitive to the polarity and viscosity of their microenvironment, which can be a confounding factor in some assays.[18]

Experimental Methodologies

General Protocol for a Fluorescence-Based Enzyme Kinetic Assay

This protocol provides a general framework for measuring enzyme activity using a fluorogenic substrate that releases either 7-hydroxy-1-methyl-quinolinium or a fluorescent coumarin derivative upon enzymatic cleavage.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate (e.g., a peptide or other molecule conjugated to the fluorophore via a linker that is cleaved by the enzyme)

  • Assay buffer (optimized for enzyme activity and pH)

  • Microplate reader with fluorescence detection capabilities

  • Black, flat-bottom 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme and substrate in the assay buffer to their desired stock concentrations.

    • Prepare a standard curve of the free fluorophore (7-hydroxy-1-methyl-quinolinium or the specific coumarin derivative) in the assay buffer. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product formed.

  • Assay Setup:

    • Pipette the assay buffer into the wells of the microplate.

    • Add the substrate to all wells.

    • To initiate the reaction, add the enzyme to the sample wells. For control wells, add an equivalent volume of buffer.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Set the excitation and emission wavelengths appropriate for the fluorophore.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 30-60 seconds) for a set duration.

  • Data Analysis:

    • Plot the fluorescence intensity (RFU) versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Use the standard curve to convert V₀ from RFU/min to moles of product/min.

    • Kinetic parameters such as Kₘ and k꜀ₐₜ can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[19]

General Protocol for Live-Cell Imaging

This protocol outlines the basic steps for staining and visualizing cellular structures or processes using a cell-permeable fluorescent probe based on 7-hydroxy-1-methyl-quinolinium or a coumarin derivative.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (typically in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and a camera

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency.

  • Staining:

    • Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).

    • Remove the old medium from the cells and replace it with the staining solution.

    • Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Excite the sample with the appropriate wavelength and capture images using the corresponding emission filter.

    • For time-lapse imaging, acquire images at regular intervals.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

EnzymeAssayWorkflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock Mix Mix Enzyme, Substrate, and Buffer in Microplate Enzyme->Mix Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate and Measure Fluorescence Over Time Mix->Incubate Enzymatic Reaction Plot Plot Fluorescence vs. Time Incubate->Plot Product Fluorescent Product Incubate->Product Release of Fluorophore Kinetics Determine Kinetic Parameters (Km, Vmax) Plot->Kinetics

Caption: Workflow for a typical fluorescence-based enzyme kinetic assay.

CellImagingWorkflow Start Start with Cultured Cells on Glass-Bottom Dish Staining Incubate with Cell-Permeable Fluorescent Probe Start->Staining Wash Wash to Remove Unbound Probe Staining->Wash Imaging Image with Fluorescence Microscope Wash->Imaging Analysis Analyze Images for Localization, Intensity, etc. Imaging->Analysis

Caption: General workflow for live-cell imaging with a fluorescent probe.

SignalingPathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., Reporter Gene with Enzyme) Transcription_Factor->Gene_Expression Enzyme_Product Enzyme Product Gene_Expression->Enzyme_Product Enzyme Expression Fluorescent_Signal Fluorescent Signal Enzyme_Product->Fluorescent_Signal Conversion of Fluorogenic Substrate

Caption: A generic signaling pathway leading to a fluorescence-based readout.

Conclusion

Both 7-hydroxy-1-methyl-quinolinium and coumarin derivatives offer powerful solutions for fluorescence-based assays.

  • Coumarin derivatives stand out for their versatility, high quantum yields, and the extensive commercial availability of a wide range of probes and reagents. They are an excellent choice for a broad spectrum of applications, particularly when UV excitation is not a major concern.

  • 7-Hydroxy-1-methyl-quinolinium presents a compelling alternative, especially for live-cell imaging, due to its excitation in the visible range, high photostability, and excellent water solubility. As research in this area continues, we can expect to see an expansion of probes based on this promising scaffold.

The ultimate choice will depend on the specific requirements of the assay, including the desired spectral properties, the biological system under investigation, and the instrumentation available. This guide provides the foundational information to make an informed decision and to design robust and reliable fluorescence-based experiments.

References

A Comparative Guide to N-methyl-7-hydroxyquinolinium as a Visible-Light Sensitive Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caged" compounds, that can be cleaved by light offer an unparalleled level of control. The shift from UV to visible-light sensitive PPGs has been a significant advancement, minimizing cellular damage and allowing for deeper tissue penetration. This guide provides a comprehensive comparison of the N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) photolabile protecting group with other prominent visible-light sensitive alternatives, supported by experimental data and detailed protocols.

Executive Summary

N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) emerges as a highly promising photolabile protecting group for visible-light applications. Its key advantages include a strong absorption in the blue-light region, high photolytic efficiency, excellent water solubility, and remarkable stability against spontaneous hydrolysis.[1][2][3] This combination of properties makes it a versatile tool for a wide range of applications, from fundamental biological research to the development of photoactivated therapeutics. While it demonstrates competitive one-photon uncaging properties, its two-photon absorption characteristics are not yet widely reported, representing an area for future investigation.

Comparative Analysis of Visible-Light Sensitive Photolabile Protecting Groups

The efficacy of a photolabile protecting group is determined by several key photophysical and photochemical parameters. This section compares N-Me-7-HQm with representative examples from other major classes of visible-light sensitive PPGs: coumarin, BODIPY, and nitroaromatic derivatives. For a consistent comparison, data for caged glutamate, a widely studied neurotransmitter, are presented where available.

Table 1: Comparison of One-Photon Photochemical Properties of Visible-Light Sensitive PPGs

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹) at λmaxQuantum Yield (Φu)Photolytic Efficiency (ε × Φu) (M⁻¹cm⁻¹)
N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) Glutamate4134,800 (at 458 nm)0.036173
Coumarin (Bhc-Glu) Glutamate~390~20,0000.019~380
Coumarin (DEAC450-Glu) Glutamate450Not ReportedNot ReportedNot Reported
BODIPY (Amine Adduct) Amine560Not Reported4.2 x 10⁻⁵Not Reported
Nitroaromatic (MNI-Glu) Glutamate3364,5000.065 - 0.085293 - 383
Nitroaromatic (PMNB-Glu) Glutamate3157,0700.14990

Data for N-Me-7-HQm-caged glutamate from Narumi et al. (2018). Data for Bhc-Glu from Furuta et al. (1999). Data for MNI-Glu from Canepari et al. (2001). Data for PMNB-Glu from Gug et al. (2008). Data for BODIPY-caged amine from Pop et al. (2018). Note: Experimental conditions may vary between studies.

Table 2: Comparison of Two-Photon Uncaging Properties of Visible-Light Sensitive PPGs

Photolabile Protecting Group (PPG)Caged MoleculeTwo-Photon Uncaging Cross-Section (δu) (GM)Excitation Wavelength (nm)
N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) GlutamateNot ReportedNot Reported
Coumarin (Bhc-Glu) Glutamate~1.0740
Coumarin (DEAC450-Glu) Glutamate> MNI-Glu900
BODIPY Not ReportedHigh (qualitative)>500
Nitroaromatic (MNI-Glu) Glutamate0.06730
Nitroaromatic (PMNB-Glu) Glutamate0.45800

Key Advantages of N-methyl-7-hydroxyquinolinium

Based on the comparative data, N-Me-7-HQm offers a unique set of advantages:

  • Visible Light Activation: N-Me-7-HQm exhibits an absorption maximum in the blue region of the visible spectrum (~413-425 nm), allowing for uncaging with readily available and less phototoxic blue LED light sources.[1][2][3]

  • High Photolytic Efficiency: The photolytic efficiency (ε × Φu) of N-Me-7-HQm-caged compounds is substantial, ensuring efficient release of the caged molecule upon irradiation.[2][3]

  • Excellent Water Solubility: The charged quinolinium core imparts high water solubility, a critical feature for biological applications, eliminating the need for organic co-solvents that can be toxic to cells.[1][2][3]

  • High Stability: N-Me-7-HQm-caged compounds demonstrate high resistance to spontaneous hydrolysis in the dark, ensuring the integrity of the caged compound until light is applied.[1][2][3]

  • Facile Synthesis: The N-methylation of the 7-hydroxyquinoline scaffold is a straightforward synthetic modification, allowing for the potential generation of a diverse library of visible-light sensitive PPGs.[2]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

photouncaging_mechanism Caged N-Me-7-HQm-Caged Molecule (Inactive) Excited Excited State Caged->Excited hν (Visible Light) Intermediate Solvent-Assisted Heterolysis Excited->Intermediate Fast Uncaged Active Molecule Intermediate->Uncaged Release Byproduct N-Me-7-HQm Byproduct Intermediate->Byproduct

Caption: Photouncaging mechanism of N-Me-7-HQm.

quantum_yield_workflow cluster_actinometry Actinometry (Photon Flux Determination) cluster_sample Sample Photolysis Actinometer Prepare K₃[Fe(C₂O₄)₃] Solution IrradiateAct Irradiate with Light Source Actinometer->IrradiateAct Complex Add Phenanthroline & Buffer IrradiateAct->Complex MeasureAct Measure Absorbance at 510 nm Complex->MeasureAct CalculateFlux Calculate Photon Flux (I₀) MeasureAct->CalculateFlux CalculateQY Calculate Quantum Yield (Φu) CalculateFlux->CalculateQY Use I₀ Sample Prepare Caged Compound Solution IrradiateSample Irradiate under Identical Conditions Sample->IrradiateSample Analyze Monitor Disappearance of Caged Compound (HPLC) IrradiateSample->Analyze Analyze->CalculateQY Use Rate of Disappearance

Caption: Workflow for quantum yield determination.

tpa_workflow Setup Two-Photon Microscope Setup SamplePrep Prepare Caged Compound & Reference Fluorophore Setup->SamplePrep Irradiation Irradiate with fs-pulsed IR laser at varying power SamplePrep->Irradiation Detection Measure Fluorescence/ Uncaging Rate Irradiation->Detection Analysis Analyze Power Dependence (Log-Log Plot) Detection->Analysis Calculation Calculate δu relative to Reference Standard Analysis->Calculation

Caption: Workflow for two-photon cross-section measurement.

Experimental Protocols

Determination of Quantum Yield of Uncaging (Φu)

This protocol describes the determination of the quantum yield of uncaging using potassium ferrioxalate as a chemical actinometer.

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-Phenanthroline solution (0.1% w/v in water)

  • Sodium acetate buffer (0.3 M, pH ~4.5)

  • Caged compound of interest

  • Solvent for caged compound (e.g., phosphate-buffered saline, PBS)

  • Monochromatic light source (e.g., LED with a narrow emission spectrum)

  • UV-Vis spectrophotometer

  • HPLC system

Procedure:

Part 1: Determination of Photon Flux (Actinometry)

  • Prepare the actinometer solution: In a dark room or under red light, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive.

  • Irradiation: Transfer a known volume of the actinometer solution to a cuvette and irradiate it with the monochromatic light source for a defined period. The absorbance of the solution at the irradiation wavelength should be high enough to absorb most of the incident light.

  • Complexation: After irradiation, take an aliquot of the irradiated solution and add it to a solution containing 1,10-phenanthroline and sodium acetate buffer. The Fe²⁺ ions produced during photolysis will form a colored complex with phenanthroline.

  • Measurement: Measure the absorbance of the Fe²⁺-phenanthroline complex at 510 nm using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux (I₀): The number of Fe²⁺ ions formed is calculated using the molar absorptivity of the complex (ε₅₁₀ ≈ 11,100 M⁻¹cm⁻¹). The photon flux (in Einstein s⁻¹) can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Part 2: Photolysis of the Caged Compound

  • Prepare the sample solution: Prepare a solution of the caged compound in the desired solvent (e.g., PBS) at a concentration where the absorbance at the irradiation wavelength is typically between 0.1 and 0.3.

  • Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, volume) as the actinometer.

  • Monitoring: At various time points during irradiation, take aliquots of the solution and analyze the concentration of the remaining caged compound using HPLC.

  • Calculation of Quantum Yield (Φu): The quantum yield of uncaging is calculated from the initial rate of disappearance of the caged compound and the photon flux determined in Part 1, using the following equation:

    Φu = (rate of disappearance of caged compound) / I₀

Measurement of Two-Photon Uncaging Cross-Section (δu)

This protocol outlines a relative measurement method for determining the two-photon uncaging cross-section using a two-photon microscope and a reference compound with a known two-photon absorption cross-section.

Materials:

  • Two-photon scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser.

  • Caged compound of interest.

  • A reference fluorophore with a known two-photon absorption cross-section and emission spectrum that overlaps with the uncaging product if it is fluorescent (e.g., Fluorescein).

  • High-numerical-aperture objective.

  • Sensitive detector (e.g., photomultiplier tube, PMT).

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare solutions of the caged compound and the reference fluorophore at known concentrations in the same solvent.

  • Microscope Setup: Align the two-photon microscope and characterize the laser beam profile and pulse width at the sample plane.

  • Reference Measurement: Image the reference fluorophore solution at a specific NIR wavelength and varying laser powers. Measure the fluorescence intensity as a function of laser power.

  • Caged Compound Measurement: Under the same conditions, irradiate the caged compound solution. The uncaging can be monitored either by the appearance of a fluorescent product or by a subsequent bioassay to quantify the released molecule. Measure the rate of uncaging as a function of laser power.

  • Data Analysis:

    • For both the reference and the sample, plot the logarithm of the measured signal (fluorescence intensity or uncaging rate) against the logarithm of the laser power. The slope of this plot should be approximately 2, confirming a two-photon process.

    • The two-photon uncaging cross-section (δu) of the sample can be calculated relative to the two-photon absorption cross-section of the reference (δref) using the following equation:

      δu = δref * (k_sample / k_ref) * (C_ref / C_sample) * (Φ_u_sample / Φ_f_ref)

    Where:

    • k is the proportionality constant from the power dependence measurement.

    • C is the concentration.

    • Φu_sample is the quantum yield of uncaging of the sample.

    • Φf_ref is the fluorescence quantum yield of the reference.

This guide provides a framework for understanding and comparing the utility of N-methyl-7-hydroxyquinolinium as a visible-light sensitive photolabile protecting group. Its advantageous properties position it as a valuable tool in the ever-expanding toolkit of chemical biologists and drug development professionals. Further characterization of its two-photon properties will be crucial for its application in advanced microscopy and therapeutic strategies.

References

A Comparative Analysis of Quinolinium and Pyridinium-Based Styryl Dyes for DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of fluorescent probes for DNA detection and cellular imaging is a cornerstone of modern molecular biology and drug discovery. Among the various classes of fluorescent dyes, styryl dyes, characterized by a donor-π-acceptor structure, have garnered significant attention due to their facile synthesis, excellent photostability, and pronounced fluorescence enhancement upon binding to nucleic acids.[1][2] This guide provides a comparative analysis of two prominent subclasses of styryl dyes: quinolinium and pyridinium-based derivatives, offering insights into their respective advantages and disadvantages for DNA binding applications.

Performance Comparison: Quinolinium vs. Pyridinium Styryl Domes

Quinolinium-based styryl dyes generally exhibit superior photophysical properties for DNA binding applications compared to their pyridinium counterparts. Notably, they often display larger Stokes shifts and higher fluorescence quantum yields in aqueous solutions, which are critical parameters for minimizing background fluorescence in biological imaging.[1] For instance, the quinolinium derivative Styryl-QL shows a greater fluorescence quantum yield in aqueous buffer (Φf = 0.09) than many pyridinium analogues, which often have quantum yields below 0.01 in similar conditions.[1]

The binding of both classes of dyes to DNA is primarily driven by electrostatic interactions between the positively charged heterocyclic nucleus (quinolinium or pyridinium) and the negatively charged phosphate backbone of DNA.[1] Molecular docking studies suggest that these dyes typically bind to the minor groove of the DNA double helix.[1] However, the specific binding mode can be influenced by structural modifications, such as the length of alkyl substituents, which can shift the binding from intercalation to major groove binding.[3][4]

Dicationic styryl dyes, featuring an additional quaternary ammonium group, have been shown to exhibit enhanced binding affinity and a more significant optical response upon DNA interaction compared to their monocationic counterparts for both quinolinium and pyridinium systems.[5] This enhancement is attributed to stronger electrostatic interactions with the DNA backbone.

PropertyQuinolinium-Based Styryl DyesPyridinium-Based Styryl DyesReferences
DNA Binding Affinity High, enhanced by dicationic structures. Calculated binding energy for Styryl-QL is -8.0 kcal/mol.Generally high, can be tuned by structural modifications.[1]
Fluorescence Enhancement Significant fluorescence turn-on upon DNA binding.Strong fluorescence enhancement upon DNA binding.[1][6]
Stokes Shift Typically large (>70 nm), beneficial for imaging.Variable, can be large depending on the specific structure.[1][7]
Quantum Yield (in aqueous solution) Generally higher (e.g., 0.06-0.09 for Styryl-QL).Often lower (<0.01 for some derivatives).[1]
Photostability Generally good, can be further improved by structural modifications.Good, a key feature of styryl dyes.[2][8]
Binding Mode Primarily minor groove binding through electrostatic interactions.Minor groove binding is common, but can be modulated to major groove binding or intercalation.[1][3][4]
Synthesis Readily synthesized through condensation reactions.Straightforward synthesis via Knoevenagel or similar condensations.[1][9]

Experimental Protocols

General Synthesis of Styryl Dyes (Knoevenagel Condensation)

A common method for synthesizing both quinolinium and pyridinium-based styryl dyes is the Knoevenagel condensation.[9]

  • Reactants: An appropriate N-alkylated methylquinolinium or methylpyridinium salt is reacted with an aromatic aldehyde (e.g., 1-ethyl-1H-indole-3-carbaldehyde).[1]

  • Catalyst and Solvent: The reaction is typically carried out in a suitable solvent like ethanol, often in the presence of a weak base such as piperidine or sodium acetate, which acts as a catalyst.[1][9]

  • Reaction Conditions: The mixture is heated under reflux for several hours.[1]

  • Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using column chromatography on silica gel.[1]

DNA Titration Assay (Fluorescence Spectroscopy)

This assay is used to determine the binding affinity and fluorescence enhancement of the dyes upon interaction with DNA.[1]

  • Preparation of Solutions: A stock solution of the styryl dye is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0, with 250 mM NaCl and 2% ethanol). A stock solution of double-stranded DNA (dsDNA) is also prepared in the same buffer.[1]

  • Titration: A fixed concentration of the dye (e.g., 10 μM) is placed in a quartz cuvette.[1] Small aliquots of the dsDNA stock solution are incrementally added to the cuvette.

  • Measurements: After each addition of DNA, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded at a specific excitation wavelength (e.g., 488 nm).[1]

  • Data Analysis: The change in fluorescence intensity is plotted against the DNA concentration to determine the binding constant (K) and the fluorescence enhancement factor.

Visualizing DNA Binding and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of DNA binding and a typical experimental workflow for evaluating these dyes.

DNA_Binding_Signaling_Pathway cluster_dye Styryl Dye cluster_dna Target cluster_complex Binding Event Free_Dye Free Styryl Dye (Low Fluorescence) Bound_Complex Dye-DNA Complex (High Fluorescence) Free_Dye->Bound_Complex Binding DNA dsDNA DNA->Bound_Complex Interaction Fluorescence_Signal Enhanced Fluorescence Bound_Complex->Fluorescence_Signal Signal Output

Caption: Conceptual pathway of styryl dye binding to DNA leading to fluorescence enhancement.

Experimental_Workflow cluster_synthesis Dye Preparation cluster_assay DNA Binding Assay cluster_imaging Application Synthesis Dye Synthesis (e.g., Knoevenagel) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Titration Fluorescence Titration with dsDNA Characterization->Titration Data_Collection Spectroscopic Data Collection Titration->Data_Collection Analysis Binding Constant & Quantum Yield Calculation Data_Collection->Analysis Cell_Imaging Cellular Imaging (Confocal Microscopy) Analysis->Cell_Imaging Data_Analysis Image Analysis Cell_Imaging->Data_Analysis

References

Comparative Analysis of 7-Hydroxy-1-Methyl-Quinolinium and Alternative Fluorescent Probes for Acetylcholinesterase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the experimental results obtained with the fluorescent compound 7-hydroxy-1-methyl-quinolinium and compares its performance with several established fluorescent probes for the detection of acetylcholinesterase (AChE) activity. This document is intended for researchers, scientists, and drug development professionals seeking to employ fluorescent assays for AChE activity and inhibitor screening.

Introduction

7-Hydroxy-1-methyl-quinolinium is a fluorescent compound belonging to the quinolinium class. While its primary application in recent literature has been as a photolabile protecting group (photocage), its inherent fluorescence warrants an evaluation of its potential as a direct probe. This guide compares its photophysical properties with those of dedicated AChE fluorescent probes: BF2-cur-Ben , BDFA , OHPD , TCFPB-AChE , and PASP .

Quantitative Data Comparison

The performance of a fluorescent probe is determined by several key parameters. The following tables summarize the available quantitative data for 7-hydroxy-1-methyl-quinolinium and its alternatives.

Table 1: Photophysical Properties

Compound/ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)
7-Acetoxy-1-methylquinolinium¹458Not Reported0.014 (photolysis)16,700
BF2-cur-Ben~430Not ReportedNot ReportedNot Reported
BDFA470525Not ReportedNot Reported
OHPDNot ReportedNot ReportedNot ReportedNot Reported
TCFPB-AChE575634Not ReportedNot Reported
PASP-Cu²⁺Not ReportedNot ReportedNot ReportedNot Reported

¹Data for a close derivative, 7-acetoxy-1-methylquinolinium iodide. The quantum yield is for the photolysis reaction, not fluorescence.

Table 2: Performance in Acetylcholinesterase Assays

ProbeLimit of Detection (LOD)Linear RangeResponse TimeMichaelis Constant (Km)
7-hydroxy-1-methyl-quinolinium Not Reported Not Reported Not Reported Not Reported
BF2-cur-Ben0.031 U/mL[1]0.5 - 7 U/mL[1]~60 min[1]16 ± 1.6 μM[1]
BDFA4.5 mU/mL[2]0.0045 - 1.0 U/mL[2]~40 min[2]Not Reported
OHPDNot ReportedNot ReportedNot ReportedNot Reported
TCFPB-AChENot ReportedNot Reported~4 hours[3]Not Reported
PASP1.78 mU/mL[4]Not ReportedNot ReportedNot Reported

Signaling Pathways and Detection Mechanisms

The fluorescent probes discussed operate on a "turn-on" or "turn-off" mechanism upon interaction with acetylcholinesterase or its enzymatic product. Unlike receptor-mediated signaling cascades, these probes provide a direct readout of enzyme activity.

General Mechanism of Action for AChE Fluorescent Probes cluster_direct Direct Interaction Probes cluster_indirect Indirect Interaction Probes Probe_Direct Non-fluorescent/Quenched Probe (e.g., BF2-cur-Ben, BDFA, TCFPB-AChE) AChE_Direct Acetylcholinesterase (AChE) Probe_Direct->AChE_Direct Hydrolysis Product_Direct Fluorescent Product AChE_Direct->Product_Direct Signal_Direct Fluorescence Signal Product_Direct->Signal_Direct Emits Light Substrate Acetylthiocholine AChE_Indirect Acetylcholinesterase (AChE) Substrate->AChE_Indirect Hydrolysis Thiocholine Thiocholine AChE_Indirect->Thiocholine Probe_Indirect Quenched Probe Complex (e.g., PASP-Cu²⁺) Thiocholine->Probe_Indirect Displaces Quencher Active_Probe Fluorescent Probe Probe_Indirect->Active_Probe Signal_Indirect Fluorescence Recovery Active_Probe->Signal_Indirect Emits Light

Caption: Mechanisms of action for direct and indirect fluorescent AChE probes.

Experimental Protocols

A generalized protocol for a fluorometric acetylcholinesterase assay in a 96-well plate format is provided below. Specific parameters such as probe concentration, incubation time, and excitation/emission wavelengths should be optimized for each probe based on the data in the comparison tables.

Materials:
  • Acetylcholinesterase (AChE) enzyme

  • Acetylcholine or Acetylthiocholine (substrate)

  • Fluorescent probe (e.g., BF2-cur-Ben, BDFA)

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Test compounds (for inhibitor screening)

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of AChE in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare serial dilutions of the test compounds for inhibitor screening.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • For inhibitor screening, add 10 µL of the test compound or vehicle control.

    • Add 20 µL of the AChE solution to each well.

    • Incubate the plate at room temperature for 10-20 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the fluorescent probe solution to each well.

    • Add 20 µL of the substrate solution to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific probe. The reaction is typically incubated for 30-60 minutes at room temperature, protected from light.[5]

Experimental Workflow for Fluorometric AChE Assay Start Start Prep Prepare Reagents: - Fluorescent Probe - AChE Enzyme - Substrate - Assay Buffer Start->Prep Dispense Dispense Reagents into 96-Well Plate Prep->Dispense Inhibitor Add Test Compound (for inhibitor screening) Dispense->Inhibitor Incubate1 Pre-incubate AChE with Inhibitor Inhibitor->Incubate1 Yes AddProbe Add Fluorescent Probe and Substrate Inhibitor->AddProbe No Incubate1->AddProbe Measure Measure Fluorescence (kinetic or endpoint) AddProbe->Measure Analyze Analyze Data: - Calculate enzyme activity - Determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for a typical fluorometric acetylcholinesterase assay.

Conclusion

While 7-hydroxy-1-methyl-quinolinium exhibits fluorescence, there is currently a lack of evidence supporting its use as a specific and sensitive probe for acetylcholinesterase activity. In contrast, probes such as BF2-cur-Ben and BDFA have been specifically designed for this purpose and demonstrate superior performance in terms of sensitivity and defined operational parameters.[1][2] For researchers requiring reliable and quantifiable detection of AChE activity, the use of these validated alternative probes is recommended. Further research could explore the modification of the 7-hydroxy-1-methyl-quinolinium scaffold to enhance its selectivity and sensitivity for AChE, potentially leading to the development of a new class of probes.

References

A Comparative Guide to Mitochondrial Staining: Evaluating Specificity and Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization and study of mitochondria are paramount. This guide provides a detailed comparison of common mitochondrial staining reagents and introduces the potential of photoactivatable compounds for advanced mitochondrial research.

The selection of an appropriate mitochondrial stain is critical for obtaining accurate and reproducible experimental data. Factors such as the dependence on mitochondrial membrane potential, photostability, toxicity, and compatibility with fixation determine the suitability of a stain for a particular application. This guide compares the performance of three widely used mitochondrial stains: MitoTracker Red CMXRos, MitoTracker Green FM, and JC-1.

Furthermore, we explore the emerging field of photoactivatable probes in mitochondrial research. While not a conventional stain, 7-hydroxy-1-methyl-quinolinium serves as an example of a "caged" compound, a molecule whose activity is triggered by light. This technology offers the potential for precise spatiotemporal control in the release of molecules within mitochondria, opening new avenues for studying mitochondrial function.

Performance Comparison of Common Mitochondrial Stains

The following table summarizes the key characteristics and performance parameters of MitoTracker Red CMXRos, MitoTracker Green FM, and JC-1 to aid in the selection of the most appropriate stain for your research needs.

FeatureMitoTracker Red CMXRosMitoTracker Green FMJC-1
Mechanism of Action Sequesters in mitochondria via membrane potential and covalently binds to thiol groups of mitochondrial proteins.[1][2]Accumulates in mitochondria and covalently binds to mitochondrial proteins, largely independent of membrane potential.[3][4]A cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner.[5][6][7]
Specificity Stains active mitochondria with high membrane potential.[8][9][10]Stains mitochondria regardless of their membrane potential, providing a readout of mitochondrial mass.[3][4]Ratiometric dye indicating mitochondrial membrane potential. Forms J-aggregates (red fluorescence) in healthy, polarized mitochondria and exists as monomers (green fluorescence) in depolarized mitochondria.[6][11]
Photostability Good photostability.High photostability, producing a robust signal even at low concentrations.[12]Prone to photobleaching, especially the monomeric form.
Toxicity Can be cytotoxic at higher concentrations or with prolonged exposure.[13]Generally low toxicity at working concentrations.Can be toxic to cells, and the monomeric form can generate reactive oxygen species upon illumination.
Fixation Compatibility Well-retained after formaldehyde or methanol fixation.[1][2]Fluorescence signal is not well-retained after fixation.[14]Not suitable for fixation as the potential-dependent accumulation is lost.
Excitation/Emission (nm) ~579 / 599[1]~490 / 516[15]Monomers: ~485 / 530; J-aggregates: ~585 / 590[11]

The Potential of 7-hydroxy-1-methyl-quinolinium in Photoactivatable Mitochondrial Research

Unlike traditional stains that continuously fluoresce, 7-hydroxy-1-methyl-quinolinium belongs to a class of molecules known as "caged compounds" or "photolabile protecting groups". These compounds are chemically modified to be inactive until they are exposed to a specific wavelength of light. Upon illumination, the "cage" is removed, releasing the active molecule.

While not a direct mitochondrial stain, the quinolinium scaffold has been explored for targeting mitochondria. By attaching a mitochondrial-targeting moiety to a caged compound like 7-hydroxy-1-methyl-quinolinium, it is theoretically possible to deliver an inactive substance to the mitochondria. Subsequent exposure to a precise wavelength of light would then activate the substance only within the illuminated mitochondria. This approach offers unparalleled spatiotemporal control for studying mitochondrial processes.

Potential applications include:

  • Targeted drug delivery: Releasing a drug specifically within the mitochondria of targeted cells.

  • Controlled enzyme activation: Activating an enzyme within mitochondria at a specific time point.

  • Precise signaling studies: Initiating a signaling cascade within mitochondria with high precision.

Further research is needed to fully explore the utility of 7-hydroxy-1-methyl-quinolinium and similar compounds for mitochondrial research, but the potential for highly controlled experiments is significant.

Experimental Protocols

Staining with MitoTracker Red CMXRos
  • Reagent Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.

  • Cell Preparation: Culture cells to the desired confluence on coverslips or in appropriate imaging dishes.

  • Staining: Dilute the MitoTracker stock solution to a final working concentration of 50-200 nM in pre-warmed cell culture medium.[1][2]

  • Remove the existing medium from the cells and add the staining solution.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[1][2]

  • Washing: Remove the staining solution and wash the cells three times with fresh, pre-warmed medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

  • (Optional) Fixation: After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Staining with MitoTracker Green FM
  • Reagent Preparation: Prepare a 1 mM stock solution of MitoTracker Green FM in anhydrous DMSO.

  • Cell Preparation: Culture cells to the desired confluence.

  • Staining: Dilute the MitoTracker stock solution to a final working concentration of 100-400 nM in pre-warmed serum-free medium.[14]

  • Incubate the cells for 15-30 minutes at 37°C.[14]

  • Washing: Wash the cells with fresh, pre-warmed medium.

  • Imaging: Image the live cells immediately using a fluorescence microscope with filters appropriate for green fluorescence. Note: The signal is not well-retained after fixation.[14]

JC-1 Assay for Mitochondrial Membrane Potential
  • Reagent Preparation: Prepare a 100x stock solution of JC-1 in DMSO.

  • Cell Preparation: Culture cells in a multi-well plate. Include positive controls (e.g., cells treated with a mitochondrial uncoupler like CCCP) and negative controls (untreated cells).

  • Staining: Dilute the JC-1 stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium immediately before use.[6]

  • Remove the existing medium and add the JC-1 staining solution to each well.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6][16]

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells will show green fluorescence (monomers).[7][11] The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

Visualizing Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_staining Mitochondrial Staining cluster_analysis Data Acquisition & Analysis A Culture Cells B Experimental Treatment (e.g., Drug Incubation) A->B C Add Mitochondrial Stain (e.g., MitoTracker, JC-1) B->C Proceed to Staining D Incubate (37°C) C->D E Wash Cells D->E F Fluorescence Microscopy or Flow Cytometry E->F Proceed to Analysis G Image/Data Analysis (e.g., Intensity, Ratio) F->G

Caption: Workflow for assessing mitochondrial health using fluorescent stains.

Photoactivation_Workflow cluster_delivery Probe Delivery cluster_activation Spatiotemporal Activation cluster_readout Functional Readout A Incubate Cells with Mitochondria-Targeted Caged Compound B Identify Target Mitochondria via Microscopy A->B Wash & Prepare for Imaging C Illuminate with Specific Wavelength of Light B->C D Uncaging Event: Release of Active Molecule C->D E Observe Downstream Cellular Effects D->E Monitor Response

Caption: Conceptual workflow for photoactivated mitochondrial studies.

References

A Head-to-Head Battle of Intracellular pH Sensors: 7-Amino-1-Methylquinolinium Probes Versus Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 7-amino-1-methylquinolinium (7-AMQ) based fluorescent pH sensors against industry-standard commercial probes reveals distinct advantages and disadvantages in key performance areas. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific intracellular pH measurement applications.

This in-depth comparison benchmarks the novel 7-AMQ sensors against three widely used commercial pH probes: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), pHrodo™ Red, and Seminaphthorhodafluor (SNARF-1). The evaluation focuses on critical performance metrics including acid dissociation constant (pKa), response time, photostability, and cytotoxicity.

Performance at a Glance: A Comparative Analysis

The selection of an appropriate pH sensor is paramount for accurate and reliable experimental outcomes. The following table summarizes the key performance indicators of the 7-AMQ probe and its commercial counterparts, providing a clear overview of their respective strengths and weaknesses.

Performance Metric7-Amino-1-Methylquinolinium (7-AMQ)BCECFpHrodo™ RedSNARF-1
pKa 5.8 - 9.9 (tunable by modifying receptor units)[1]~7.0[2]~6.8[3]~7.5
Response Time Rapid (data not explicitly quantified in searches)Rapid, allows monitoring of kinetic changes as small as 0.01 pH units.[4]Data not explicitly quantified in searchesData not explicitly quantified in searches
Photostability Data not explicitly quantified in searchesSubject to photobleaching.[3]Does not photobleach significantly.[3]Good photostability
Cytotoxicity Modest cytotoxicity at higher concentrations (100-300 µM).[5]Low cytotoxicity at typical working concentrations.[2]Low cytotoxicityLow toxicity.
Ratiometric Measurement No (Intensity-based)Yes (Dual-excitation)[2]No (Intensity-based)[3]Yes (Dual-emission)
Fluorescence Change Fluorescence enhancement upon protonation ("turn-on").[1]Fluorescence decreases with decreasing pH.[3]Fluorescence increases with decreasing pH ("turn-on").[3]Spectral shift with pH change

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

signaling_pathway cluster_sensor 7-Amino-1-Methylquinolinium Sensor 7-AMQ 7-AMQ (Non-fluorescent) Protonated_7-AMQ Protonated 7-AMQ (Fluorescent) Fluorescence Fluorescence Emission Protonated_7-AMQ->Fluorescence Excitation H+ H+ H+->7-AMQ Protonation experimental_workflow cluster_prep Sensor Preparation & Cell Loading cluster_benchmark Performance Benchmarking cluster_analysis Data Analysis & Comparison Prepare_Sensors Prepare Sensor Stock Solutions (7-AMQ, BCECF-AM, pHrodo Red AM, SNARF-1 AM) Load_Cells Load Cells with pH Sensors Prepare_Sensors->Load_Cells Culture_Cells Culture Mammalian Cells Culture_Cells->Load_Cells pKa_Determination pH Titration & pKa Determination Load_Cells->pKa_Determination Photostability_Assay Photostability Assay Load_Cells->Photostability_Assay Cytotoxicity_Assay Cytotoxicity Assay Load_Cells->Cytotoxicity_Assay Data_Acquisition Acquire Fluorescence Data (Microplate Reader/Microscope) pKa_Determination->Data_Acquisition Photostability_Assay->Data_Acquisition Cytotoxicity_Assay->Data_Acquisition Analyze_Data Analyze & Quantify (pKa, Photobleaching Rate, Cell Viability) Data_Acquisition->Analyze_Data Compare_Performance Compare Performance Metrics Analyze_Data->Compare_Performance logical_relationship cluster_criteria Selection Criteria cluster_sensors Candidate Sensors Goal Select Optimal pH Sensor Experimental_Needs Specific Experimental Needs (e.g., pH range, duration) Goal->Experimental_Needs Performance_Metrics Key Performance Metrics (pKa, Photostability, etc.) Goal->Performance_Metrics Cell_Type Cell Type Sensitivity Goal->Cell_Type 7-AMQ 7-AMQ Experimental_Needs->7-AMQ BCECF BCECF Performance_Metrics->BCECF SNARF SNARF-1 Performance_Metrics->SNARF pHrodo pHrodo Red Cell_Type->pHrodo

References

In Vivo Stability and Metabolism of 7-Hydroxy-1-Methyl-Quinolinium Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vivo stability and metabolic fate of 7-hydroxy-1-methyl-quinolinium derivatives is currently hampered by the limited availability of public data. While the quinolinium scaffold is of significant interest in medicinal chemistry, specific in vivo pharmacokinetic and metabolism studies on 7-hydroxy-1-methyl-substituted variants are not readily found in publicly accessible scientific literature.

One key study identified, "Metabolism of 1-methyl-7-hydroxyquinolinium salt in rats" by Stachulski et al., published in the Journal of Pharmacy and Pharmacology in 2006, likely contains valuable data relevant to this topic. However, this article is behind a paywall, preventing a detailed analysis and inclusion of its findings in this guide.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the general methodologies and considerations for evaluating the in vivo stability and metabolism of such compounds, based on standard practices in the field. This framework can be applied once relevant experimental data becomes accessible.

Experimental Protocols

A typical investigation into the in vivo stability and metabolism of novel chemical entities, such as 7-hydroxy-1-methyl-quinolinium derivatives, would involve the following key experiments:

1. Animal Model and Dosing:

  • Species: Commonly used species include Sprague-Dawley rats or beagle dogs.

  • Administration: The compound would be administered intravenously (IV) to determine its intrinsic clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

  • Dosing Formulation: The compound is typically dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol, and ethanol.

  • Dose Level: A suitable dose is selected based on preliminary toxicity and efficacy studies.

2. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats). Plasma is separated by centrifugation.

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

3. Bioanalytical Method:

  • Sample Preparation: Plasma, urine, and fecal homogenate samples are processed to extract the parent drug and its metabolites. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.

  • Analytical Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentrations of the parent compound and its metabolites in biological matrices.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability.

5. Metabolite Identification:

  • High-resolution mass spectrometry is used to identify the structures of potential metabolites in plasma, urine, and feces. Common metabolic pathways for quinoline-based compounds include oxidation, hydroxylation, and conjugation (e.g., glucuronidation, sulfation).

Data Presentation

Once quantitative data is obtained, it should be summarized in clear and concise tables to facilitate comparison between different derivatives or with a reference compound.

Table 1: Pharmacokinetic Parameters of 7-Hydroxy-1-Methyl-Quinolinium Derivatives in Rats Following Intravenous Administration (Example)

CompoundDose (mg/kg)t1/2 (h)CL (L/h/kg)Vd (L/kg)AUC (ng·h/mL)
Derivative A1
Derivative B1
Reference1

Table 2: Pharmacokinetic Parameters of 7-Hydroxy-1-Methyl-Quinolinium Derivatives in Rats Following Oral Administration (Example)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Derivative A5
Derivative B5
Reference5

Table 3: In Vitro Metabolic Stability of 7-Hydroxy-1-Methyl-Quinolinium Derivatives in Liver Microsomes (Example)

Compoundt1/2 (min)Intrinsic Clearance (µL/min/mg protein)
Derivative A
Derivative B
Reference

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the experimental process and the metabolic fate of the compounds.

Experimental_Workflow cluster_preclinical In Vivo Study Animal_Dosing Animal Dosing (IV & PO) Sample_Collection Sample Collection (Blood, Urine, Feces) Animal_Dosing->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID

Caption: General experimental workflow for in vivo pharmacokinetic studies.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 7-Hydroxy-1-Methyl- Quinolinium Derivative Oxidation Oxidative Metabolites Parent->Oxidation CYP450 Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation CYP450 Glucuronide Glucuronide Conjugates Oxidation->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylation->Sulfate SULTs

Caption: Putative metabolic pathways for quinolinium derivatives.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is available for Quinolinium, 7-hydroxy-1-methyl-. The following guidance is synthesized from data on structurally similar quinoline compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of quinoline derivatives, using Quinolinium, 7-hydroxy-1-methyl- as a representative compound.

Hazard Identification and Classification

Based on data from analogous quinoline compounds, Quinolinium, 7-hydroxy-1-methyl- should be handled as a hazardous substance. The table below summarizes the known hazard classifications for similar chemicals.

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral) 8-Hydroxyquinoline, 7-HydroxyquinolineToxic or harmful if swallowed.[1][2]
Acute Toxicity (Dermal) 7-HydroxyquinolineHarmful in contact with skin.[2]
Acute Toxicity (Inhalation) 7-HydroxyquinolineHarmful if inhaled as dust or mist.[2]
Skin Corrosion/Irritation 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[2][3]
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 7-Hydroxyquinoline, 7-MethylquinolineCauses serious eye damage or irritation.[1][2][3]
Respiratory/Skin Sensitization 8-HydroxyquinolineMay cause an allergic skin reaction.[1]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[4]
Carcinogenicity QuinolineMay cause cancer.[4]
Reproductive Toxicity 8-HydroxyquinolineMay damage fertility or the unborn child.[1]
Specific Target Organ Toxicity 7-HydroxyquinolineMay cause respiratory irritation (single exposure).[2]
Aquatic Hazard 8-Hydroxyquinoline, QuinolineToxic to aquatic life with long-lasting effects.[1][4]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk.

Protection TypeMinimum RequirementRecommended for
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Check for integrity before use.All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.All handling procedures.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.All handling procedures.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.Weighing, transferring solids, and any procedure that may generate dust or aerosols.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Obtain and read all available safety information for similar compounds.[1][4]

    • Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Handling the Chemical:

    • Conduct all work that involves open handling of the solid or its solutions within a chemical fume hood to ensure adequate ventilation.[5]

    • Avoid the formation of dust during handling.[1]

    • Wash hands and exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][3]

Emergency Response Protocol
IncidentImmediate Action
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Wash contaminated clothing before reuse.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor. If not breathing, provide artificial respiration.[2]
Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][6]
Accidental Release Evacuate personnel to safe areas. Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up or vacuum up spillage and collect in a suitable, labeled container for disposal. Prevent product from entering drains.[1][5]
Disposal Plan
  • All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Do not release into the environment.[4]

Procedural Workflow Diagram

The following diagram outlines the logical steps for safely handling quinoline derivatives in a research setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol a Review SDS of Analogous Compounds b Verify Fume Hood & Safety Equipment a->b c Don Required PPE b->c d Transfer/Weigh Solid in Fume Hood c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f em Incident Occurs e->em g Segregate & Label Hazardous Waste f->g h Dispose via Approved Channels g->h em_spill Spill/Release em->em_spill em_exp Personal Exposure em->em_exp em_cleanup Contain & Clean Up em_spill->em_cleanup em_firstaid Administer First Aid em_exp->em_firstaid em_med Seek Medical Attention em_firstaid->em_med

Caption: Safe handling workflow for quinoline derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.